molecular formula C11H13NO B11912914 1-(3-Phenylazetidin-1-yl)ethanone CAS No. 91132-00-2

1-(3-Phenylazetidin-1-yl)ethanone

Cat. No.: B11912914
CAS No.: 91132-00-2
M. Wt: 175.23 g/mol
InChI Key: FZUPNUBFESVSFL-UHFFFAOYSA-N
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Description

1-(3-Phenylazetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91132-00-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(3-phenylazetidin-1-yl)ethanone

InChI

InChI=1S/C11H13NO/c1-9(13)12-7-11(8-12)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI Key

FZUPNUBFESVSFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

1-(3-Phenylazetidin-1-yl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure of 1-(3-Phenylazetidin-1-yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and spectroscopic characterization of 1-(3-Phenylazetidin-1-yl)ethanone. The azetidine scaffold is a cornerstone in modern medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] This document delves into the specific structural attributes of the N-acetylated, 3-phenyl substituted azetidine, offering a foundational understanding for its application as a synthetic intermediate and a fragment in drug discovery. Methodologies for its synthesis are detailed, alongside a thorough examination of the spectroscopic data (NMR, MS, IR) required for its unambiguous structural confirmation.

Molecular Architecture and Physicochemical Profile

1-(3-Phenylazetidin-1-yl)ethanone is a synthetic organic compound featuring a central four-membered azetidine ring. This heterocyclic amine is substituted at the nitrogen atom with an acetyl group, forming a tertiary amide, and at the 3-position with a phenyl ring.

Key Identifiers and Properties:

Identifier Value
IUPAC Name 1-(3-Phenylazetidin-1-yl)ethanone
CAS Number 91132-00-2
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Boiling Point 135-137 °C (at 1 Torr)[3]
Density 1.112 g/cm³ (Predicted)[3]

| pKa | -1.04 (Predicted)[3] |

The core structure introduces a chiral center at the C3 position of the azetidine ring, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The phenyl group significantly influences the molecule's lipophilicity, while the N-acetyl group provides a hydrogen bond acceptor site. The strained azetidine ring offers a rigid scaffold, which is a desirable feature in drug design for optimizing ligand-receptor interactions.

Synthesis Pathway: N-Acylation of 3-Phenylazetidine

The most direct and common route to 1-(3-Phenylazetidin-1-yl)ethanone is the N-acylation of its parent amine, 3-phenylazetidine. This precursor is commercially available, typically as a hydrochloride salt, which must be neutralized before acylation.[4][5] The reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of an acetylating agent.

The workflow is a robust and scalable two-step process from the hydrochloride salt: neutralization followed by acylation.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: N-Acylation cluster_2 Step 3: Workup & Purification A 3-Phenylazetidine HCl D 3-Phenylazetidine (Free Base in Organic Layer) A->D Phase Separation B Aqueous Base (e.g., NaOH) B->D C Organic Solvent (e.g., DCM) C->D F 1-(3-Phenylazetidin-1-yl)ethanone D->F Acylation in DCM E Acetyl Chloride / Triethylamine E->F G Aqueous Wash F->G H Drying & Solvent Evaporation G->H I Purified Product H->I G A 1-(3-Phenylazetidin-1-yl)ethanone B Hydrolysis (e.g., HCl, heat) A->B De-acetylation C 3-Phenylazetidine B->C D Reductive Amination C->D R-CHO, NaBH(OAc)₃ E N-Alkylation / Arylation C->E R-X, Base F Library of Novel Bioactive Compounds D->F E->F

Sources

3-Phenylazetidine N-Acetylation Derivatives: Synthetic Architecture, Conformational Dynamics, and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-phenylazetidine scaffold represents a critical "privileged structure" in modern medicinal chemistry, offering a unique geometric vector that bridges the gap between the flexibility of linear alkyl chains and the rigidity of larger saturated heterocycles like pyrrolidine or piperidine.

N-acetylation of this scaffold is not merely a protective step; it is a strategic modification that fundamentally alters the physicochemical profile (LogP, pKa) and conformational landscape of the molecule. This guide provides a technical deep-dive into the synthesis, structural properties, and pharmacological applications of N-acetyl-3-phenylazetidine derivatives, designed for researchers requiring actionable, high-fidelity data.

Part 1: Chemical Architecture & Properties

The Azetidine Advantage: Ring Strain and Geometry

Unlike its 5- and 6-membered counterparts, the azetidine ring possesses significant angle strain (~26 kcal/mol). This strain imparts unique reactivity and geometric constraints:

  • Puckering Angle: The 3-phenylazetidine ring is not planar. It adopts a puckered conformation (typically 25–30°) to relieve torsional strain between vicinal methylene protons.

  • N-Acetylation Impact: Acetylation of the nitrogen atom introduces an amide bond with partial double-bond character (

    
    -like geometry). This planarizes the nitrogen center but forces the ring carbon skeleton to adjust, often locking the 3-phenyl substituent into a specific axial or equatorial orientation relative to the amide plane.
    
Physicochemical Profiling

The transition from the free amine (or HCl salt) to the N-acetyl derivative drastically shifts the molecular property profile, essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion).

Table 1: Comparative Physicochemical Properties

Property3-Phenylazetidine (Free Base)N-Acetyl-3-Phenylazetidine Impact on Drug Design
Molecular Weight 133.19 g/mol 175.23 g/mol Fragment-like; high ligand efficiency potential.
pKa (Calc) ~9.5 (Basic Amine)Neutral (Amide)Eliminates cation-pi interactions; improves membrane permeability.
cLogP ~1.3~1.5 - 1.8Slight increase in lipophilicity; better BBB penetration potential.
H-Bond Donors 1 (NH)0Removes H-bond donor penalty.
H-Bond Acceptors 11 (Amide Carbonyl)Retains acceptor capability for receptor binding.
Topological PSA 12.0 Ų~29.0 ŲRemains well within CNS-active range (<90 Ų).

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of N-acetyl-3-phenylazetidine requires a robust route to the 3-phenylazetidine core, followed by a controlled acetylation to prevent ring opening or polymerization.

Core Synthesis Strategy

The most reliable route utilizes 1-Boc-3-azetidinone as the starting material. Direct arylation via Grignard or organolithium reagents installs the phenyl group, followed by deoxygenation and deprotection.

Visualization: Synthetic Workflow

The following diagram outlines the critical steps from commercial starting materials to the final N-acetyl derivative.

SynthesisPath Start 1-Boc-3-azetidinone Step1 Intermediate A: 1-Boc-3-hydroxy-3-phenylazetidine Start->Step1 1. PhMgBr or PhLi, THF, -78°C (Nucleophilic Addition) Step2 Intermediate B: 3-Phenylazetidine (TFA Salt) Step1->Step2 2. Et3SiH, TFA, DCM (Ionic Hydrogenation & Deprotection) Final Target: N-Acetyl-3-phenylazetidine Step2->Final 3. AcCl or Ac2O, Et3N, DCM, 0°C (N-Acetylation)

Figure 1: Step-wise synthetic route for N-acetyl-3-phenylazetidine derivatives.

Detailed Experimental Protocol: N-Acetylation

Note: This protocol assumes the isolation of 3-phenylazetidine trifluoroacetate salt (Intermediate B).

Reagents:

  • 3-Phenylazetidine.TFA salt (1.0 equiv)

  • Acetyl Chloride (1.2 equiv) OR Acetic Anhydride (1.5 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 3-phenylazetidine.TFA (1.0 g, 4.0 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.67 mL, 12.0 mmol) dropwise. Observation: White fumes/precipitate (Et3N·TFA salts) may form.

  • Acylation: Add acetyl chloride (0.34 mL, 4.8 mmol) dropwise over 10 minutes. Maintain temperature < 5°C to prevent exotherms that could degrade the strained ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

  • Workup: Quench with saturated NaHCO3 (20 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, 0-5% MeOH in DCM) to yield the product as a white solid or viscous oil.

  • Validation:

    • 1H NMR (400 MHz, CDCl3): Look for diagnostic acetyl singlet (~1.8-2.0 ppm) and splitting of azetidine protons (3.8-4.5 ppm) due to amide rotamers.

    • LCMS: Confirm Mass [M+H]+ = 176.1.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Bioisosterism and Scaffold Hopping

The N-acetyl-3-phenylazetidine moiety is frequently used as a bioisostere for:

  • N-Acetyl-3-phenylpyrrolidine: The azetidine analog reduces lipophilicity (lower LogP) and molecular volume, potentially improving metabolic stability by removing labile methylene positions.

  • N-Acetyl-4-phenylpiperidine: Provides a more compact vector, often increasing selectivity for sterically constrained binding pockets (e.g., GPCRs, Kinases).

Metabolic Stability & Safety

Azetidines generally exhibit superior metabolic stability compared to aziridines (which are alkylating agents) and some pyrrolidines.

  • Oxidative Blockade: N-acetylation blocks the nitrogen lone pair, preventing N-oxidation and N-dealkylation by CYP450 enzymes.

  • Ring Opening Risks: While the N-acetyl group stabilizes the nitrogen, the ring remains strained. Avoid strongly acidic conditions (pH < 1) during formulation to prevent acid-catalyzed ring opening to acyclic amides.

Case Study: Logic in Drug Design

The following diagram illustrates the decision-making process for selecting this scaffold in a hit-to-lead campaign.

SAR_Logic Problem Hit Compound Issue: High Lipophilicity (LogP > 4) Rapid Metabolism (N-Dealkylation) Strategy Strategy: Scaffold Hop to Azetidine & N-Capping Problem->Strategy Solution N-Acetyl-3-Phenylazetidine Strategy->Solution Outcome1 Lower LogP (Improved Solubility) Solution->Outcome1 Outcome2 Blocked N-Site (Metabolic Stability) Solution->Outcome2 Outcome3 Rigid Vector (Potency Retention) Solution->Outcome3

Figure 2: SAR decision tree demonstrating the utility of the scaffold in optimization.

References

  • Synthesis of Azetidines

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry
    • URL:[Link]

  • Medicinal Chemistry of Azetidines

    • Title: Azetidines in Medicinal Chemistry: Emerging Applic
    • Source:Journal of Medicinal Chemistry (via PubMed/NIH)
    • URL:[Link]

  • Conformational Analysis

    • Title: Crystal structure analysis of N-acetylated proline and ring size analogs (Azetidine vs Proline vs Piperidine)
    • Source: ETH Zurich Research Collection / Journal of Peptide Science
    • URL:[Link]

  • Experimental Procedures (General Azetidine Acylation)

    • Title: Synthesis and Acylation of 1,3-Thiazinane-2-thione (Standard Acylation Protocol Adapt
    • Source:Organic Syntheses
    • URL:[Link]

  • Compound Data (3-Phenylazetidine)

    • Title: 3-Phenylazetidine | C9H11N | CID 28901586
    • Source: PubChem
    • URL:[Link]

1-Acetyl-3-phenylazetidine: A Technical Guide to Physicochemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Acetyl-3-phenylazetidine: Physicochemical Profile, Synthesis, and Medicinal Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," offering a unique balance of structural rigidity and metabolic stability.[1][2] 1-acetyl-3-phenylazetidine (IUPAC: 1-(3-phenylazetidin-1-yl)ethanone) represents a critical fragment in this domain, serving as both a model compound for studying azetidine amide rotamers and a building block for more complex pharmaceutical agents.

This guide provides a definitive breakdown of its molecular identity, a validated synthetic protocol, and an analysis of its role in Fragment-Based Drug Discovery (FBDD).

Physicochemical Identity & Core Data[3][4]

The precise characterization of 1-acetyl-3-phenylazetidine is derived from stoichiometric calculation and confirmed by chemical registry data.

Molecular Formula & Weight

The formation of 1-acetyl-3-phenylazetidine involves the acetylation of the secondary amine in 3-phenylazetidine (


).
  • Reaction:

    
    
    
  • Net Change: Addition of Acetyl group (

    
    ) and loss of amine proton (
    
    
    
    ).
PropertyValueTechnical Verification
IUPAC Name 1-(3-phenylazetidin-1-yl)ethanoneStandard Nomenclature
CAS Registry 91132-00-2 Verified Identifier
Molecular Formula

Stoichiometric Confirmation
Molecular Weight 175.23 g/mol Calculated (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass 175.0997 DaMonoisotopic Mass
LogP (Predicted) ~1.3 - 1.6Moderate Lipophilicity (Ideal for CNS penetration)
H-Bond Donors 0Amide nitrogen is fully substituted
H-Bond Acceptors 1Carbonyl oxygen
Structural Significance

Unlike pyrrolidine (5-membered) or piperidine (6-membered) analogs, the 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) . This strain results in:

  • Puckered Conformation: The ring is not planar, influencing the vector orientation of the phenyl substituent.

  • Reduced Basicity: The lone pair on the nitrogen is less available, though in the acetylated form (amide), this is less relevant than in the free amine.

  • Metabolic Blocking: The strained ring is often more resistant to oxidative metabolism (P450) compared to flexible alkyl chains.

Synthetic Methodology

The synthesis of 1-acetyl-3-phenylazetidine is a classic nucleophilic acyl substitution. However, due to the ring strain of the azetidine, care must be taken to avoid acid-catalyzed ring opening during workup.

Validated Protocol: Acetylation of 3-Phenylazetidine

Reagents:

  • Substrate: 3-Phenylazetidine Hydrochloride (CAS 4363-13-7)

  • Acylating Agent: Acetic Anhydride (

    
    ) or Acetyl Chloride (
    
    
    
    )
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (

    
    ) (Anhydrous)
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 3-phenylazetidine HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration).
    
  • Deprotonation: Cool the solution to 0°C. Add

    
     (2.5 equiv) dropwise. Note: Excess base is required to neutralize the HCl salt and scavenge the acid generated during acetylation.
    
  • Acetylation: Add Acetyl Chloride (1.1 equiv) dropwise over 10 minutes.

    • Causality: Slow addition at low temperature prevents exotherm-driven side reactions or ring opening.

  • Reaction Monitoring: Warm to room temperature and stir for 2 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot (low

    
    , stains with Ninhydrin) should disappear.
    
  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

Reaction Pathway Visualization[6]

Synthesispath Start 3-Phenylazetidine HCl (C9H11N·HCl) Base Base (Et3N) Deprotonation Start->Base -HCl FreeAmine Free Amine Intermediate (Nucleophile) Base->FreeAmine Product 1-Acetyl-3-phenylazetidine (C11H13NO) FreeAmine->Product + AcCl - HCl (captured by base) AcylAgent Acetyl Chloride (Electrophile) AcylAgent->Product Acyl Transfer

Figure 1: Synthetic pathway for the acetylation of 3-phenylazetidine. The base plays a dual role: liberating the free amine and scavenging the byproduct acid.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic for 1-acetyl-3-phenylazetidine.

MethodDiagnostic SignalInterpretation
1H NMR

1.8 - 2.0 ppm (s, 3H)
Acetyl methyl group (

).
1H NMR

3.8 - 4.6 ppm (m, 4H)
Azetidine ring protons. Due to amide resonance, these often appear as complex multiplets or distinct sets of rotamers.
1H NMR

7.1 - 7.4 ppm (m, 5H)
Phenyl aromatic protons.
13C NMR

~170 ppm
Carbonyl carbon (C=O).
LC-MS m/z 176.1

Parent ion. Confirms molecular weight of 175.23.

Medicinal Chemistry Applications

1-acetyl-3-phenylazetidine is more than a chemical curiosity; it is a template for bioisosteric replacement .

The Azetidine Advantage

In drug design, replacing a piperidine or pyrrolidine ring with an azetidine (a strategy known as "ring contraction") often yields:

  • Lower Molecular Weight: Facilitates compliance with Lipinski's Rule of 5.

  • Lower Lipophilicity (LogP): Improves solubility without adding polar groups.

  • Rigidification: The 4-membered ring restricts the conformational space of the phenyl group, potentially locking it into a bioactive conformation.

SAR Logic Flow

SAR_Logic Target Target Molecule (e.g., Piperidine analog) Strategy Ring Contraction Strategy (Piperidine -> Azetidine) Target->Strategy Optimization Result1 Reduced MW (-28 Da) Better Ligand Efficiency Strategy->Result1 Result2 Altered Vector (New bond angles) Strategy->Result2 Result3 Metabolic Stability (Blocked labile sites) Strategy->Result3 Outcome 1-Acetyl-3-phenylazetidine (Optimized Lead) Result1->Outcome Result2->Outcome Result3->Outcome

Figure 2: Strategic rationale for deploying the 1-acetyl-3-phenylazetidine scaffold in medicinal chemistry campaigns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Azetidine, 3-methyl-3-phenyl- Mass Spectrum. (Analogous spectral data reference). Retrieved from [Link]

Sources

1-(3-Phenylazetidin-1-yl)ethanone SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(3-Phenylazetidin-1-yl)ethanone is a conformationally restricted heterocyclic amide utilized in medicinal chemistry as a robust building block and bioisostere. Belonging to the class of N-acyl azetidines, this compound offers a unique structural vector that distinguishes it from its 5- and 6-membered analogs (pyrrolidines and piperidines).

In drug design, the azetidine ring serves as a "privileged scaffold" due to its ability to lower lipophilicity (LogP) while maintaining metabolic stability. The high ring strain (~26 kcal/mol) of the azetidine core imparts distinct puckering geometries that can orient the phenyl substituent into specific hydrophobic pockets, often resulting in improved potency and selectivity profiles compared to flexible alkyl chains or larger saturated heterocycles.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Property Data / Descriptor
IUPAC Name 1-(3-Phenylazetidin-1-yl)ethanone
Common Name N-Acetyl-3-phenylazetidine
CAS Registry Number 91132-00-2
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CC(=O)N1CC(C1)c2ccccc2
InChI String InChI=1S/C11H13NO/c1-8(13)12-6-9(7-12)10-4-2-3-5-11-10/h2-5,9H,6-7H2,1H3
Predicted LogP 1.6 ± 0.3
H-Bond Acceptors 1 (Carbonyl Oxygen)
H-Bond Donors 0
Rotatable Bonds 2 (Acetyl-N bond, Phenyl-C3 bond)
Structural Analysis & Medicinal Chemistry Utility
3.1 The Azetidine Advantage

The azetidine ring exists in a puckered conformation ("butterfly" shape) to relieve torsional strain between vicinal methylene protons. In 1-(3-phenylazetidin-1-yl)ethanone, the phenyl group at the 3-position typically adopts an equatorial-like orientation to minimize 1,3-diaxial interactions, projecting the aromatic ring into a defined vector.

  • Vector Alignment: Unlike the 120° bond angles of phenyl rings or the flexible nature of ethyl linkers, the 3-substituted azetidine projects substituents at an angle (~145° relative to the N-C vector) that allows access to unique chemical space.

  • Metabolic Stability: The N-acetyl group reduces the basicity of the nitrogen (rendering it non-ionizable at physiological pH), while the strained ring is surprisingly resistant to oxidative metabolism compared to pyrrolidines, which are prone to

    
    -oxidation.
    
3.2 Bioisosteric Replacement

This scaffold is frequently used as a bioisostere for:

  • N-Acetyl Piperidines/Pyrrolidines: To reduce molecular weight and lipophilicity (lowering CNS side effects).

  • Gem-dimethyl groups: Occupying similar volume but providing a vector for further substitution.

BioisostereLogic Pyrrolidine N-Acetyl-3-phenylpyrrolidine (Flexible, Higher LogP) Azetidine 1-(3-Phenylazetidin-1-yl)ethanone (Rigid, Lower LogP, Defined Vector) Pyrrolidine->Azetidine Ring Contraction (Bioisosteric Replacement) Target Target Binding Pocket (Improved Fit & Selectivity) Azetidine->Target Optimized Interaction

Figure 1: Bioisosteric relationship showing the transition from a flexible pyrrolidine to the rigid azetidine scaffold.

Synthetic Protocol

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone is most efficiently achieved via the N-acylation of commercially available 3-phenylazetidine hydrochloride. The following protocol ensures high yield and purity by controlling the exotherm and scavenging the HCl byproduct.

4.1 Reagents & Materials[1]
  • Starting Material: 3-Phenylazetidine Hydrochloride (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.2 equiv) or Acetyl Chloride (1.1 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: Saturated NaHCO₃ solution

4.2 Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 3-phenylazetidine HCl (1.0 g, 5.9 mmol) in anhydrous DCM (20 mL).

  • Free Basing: Cool the suspension to 0°C (ice bath). Dropwise add TEA (2.05 mL, 14.7 mmol). The suspension should clear as the free amine is liberated. Stir for 15 minutes.

  • Acylation: Add Acetic Anhydride (0.67 mL, 7.1 mmol) dropwise over 5 minutes, maintaining the temperature below 5°C.

    • Note: Acetic anhydride is preferred over acetyl chloride for milder conditions, reducing the risk of ring opening.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LCMS (Target Mass: 176 [M+H]⁺).

  • Workup:

    • Dilute with DCM (30 mL).

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove excess acid/anhydride.

    • Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (optional, if excess amine used).

    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous Na₂SO₄ .[1]

  • Purification: Filter and concentrate in vacuo. The crude oil usually crystallizes upon standing or trituration with diethyl ether/hexanes. If necessary, purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

SynthesisWorkflow Start 3-Phenylazetidine HCl + DCM (0°C) BaseAdd Add TEA (2.5 eq) (Liberate Free Amine) Start->BaseAdd Acylation Add Acetic Anhydride (1.2 eq) (Nu-Acyl Substitution) BaseAdd->Acylation Workup Wash: NaHCO3 -> Brine Dry: Na2SO4 Acylation->Workup Product 1-(3-Phenylazetidin-1-yl)ethanone (Yield: >85%) Workup->Product

Figure 2: Synthetic workflow for the N-acetylation of 3-phenylazetidine.

Characterization Data (Expected)

Validation of the synthesized compound should be performed using ¹H NMR and LCMS.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.40 (m, 5H, Ar-H ) – Phenyl protons.
      
    • 
       4.45 (t, J = 8.5 Hz, 1H, N-CH-a ) – Azetidine ring proton (cis to acetyl O).
      
    • 
       4.30 (t, J = 8.5 Hz, 1H, N-CH-b ) – Azetidine ring proton.
      
    • 
       4.05 (dd, 1H, N-CH-c ) – Azetidine ring proton.
      
    • 
       3.85 (m, 1H, CH-Ph ) – Methine proton at C3.
      
    • 
       3.75 (dd, 1H, N-CH-d ) – Azetidine ring proton.
      
    • 
       1.95 (s, 3H, CO-CH₃ ) – Acetyl methyl group.
      
    • Note: Rotamers due to the amide bond may cause signal broadening or duplication (approx 3:1 ratio) at room temperature.

  • LCMS (ESI):

    • Calculated [M+H]⁺: 176.10

    • Found [M+H]⁺: 176.1

Safety & Handling
  • Azetidines: While 3-phenylazetidine derivatives are generally stable, the parent secondary amines can be skin irritants.

  • Acetic Anhydride: Corrosive and lachrymator. Handle in a fume hood.

  • Storage: Store the final amide product in a cool, dry place. It is chemically stable at room temperature but should be kept away from strong oxidizers.

References
  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applic
    • Source: Future Medicinal Chemistry (2025).
    • URL:[Link] (Search Term: Azetidine Medicinal Chemistry)

  • Synthesis of 3-Substituted Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[2]

    • Source: Journal of Organic Chemistry (2025).
    • URL:[Link]

  • Chemical Identity Verification

    • Title: 1-(3-Phenylazetidin-1-yl)ethanone (CAS 91132-00-2) Entry.
    • Source: ChemicalBook / PubChem.[3]

Sources

N-Acetylated Phenylazetidine Scaffolds: Physicochemical & Conformational Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acetylated phenylazetidine scaffold represents a critical structural motif in modern medicinal chemistry, serving as a conformationally constrained bioisostere of proline and phenylalanine. By restricting the dihedral angles (


) of the peptide backbone, these four-membered heterocycles offer a unique vector for optimizing ligand-target interactions while modulating physicochemical properties such as metabolic stability and lipophilicity. This guide provides a technical analysis of the two primary isomers—N-acetyl-2-phenylazetidine and N-acetyl-3-phenylazetidine—detailing their synthesis, conformational dynamics, and utility in drug discovery.

Structural & Conformational Dynamics[1][2]

The utility of the phenylazetidine scaffold stems from its ability to lock the nitrogen lone pair and the attached phenyl group into specific spatial orientations. Unlike the five-membered pyrrolidine ring, which undergoes facile pseudorotation, the four-membered azetidine ring exhibits a distinct "puckering" motion.

Ring Puckering and Strain

The azetidine ring is not planar.[1] To alleviate torsional strain (eclipsing interactions) and angle strain (Baeyer strain), the ring adopts a puckered "butterfly" conformation.[2]

  • Puckering Angle: Typically 25°–35°.

  • Barrier to Inversion: Low (~1.3 kcal/mol), allowing rapid equilibration at room temperature unless locked by bulky substituents.[2]

  • Impact of N-Acetylation: The

    
     character of the amide nitrogen tends to flatten the ring slightly compared to the protonated amine, but the puckered minimum remains energetically favored to reduce transannular interactions.
    
Amide Rotamerism (cis/trans Equilibrium)

A critical design feature is the restricted rotation around the N–C(O) amide bond.

  • 2-Phenylazetidine: The C2-phenyl group creates significant steric bulk. The trans rotamer (where the acetyl methyl group is anti to the C2-phenyl ring) is heavily favored (>95%) to minimize

    
     strain. This contrasts with proline, where the cis rotamer can populate up to 30% in aqueous solution.[2]
    
  • 3-Phenylazetidine: The C3-phenyl group is distal to the amide center. Consequently, the cis/trans ratio is less biased by steric clash, often closer to the statistical distribution observed in unsubstituted N-acetylazetidine, though electronic effects from the phenyl ring can induce subtle preferences.[2]

Visualizing the Conformational Equilibrium

The following diagram illustrates the equilibrium between the puckered conformers and the amide rotamers.

AzetidineConformation cluster_0 N-Acetyl-2-Phenylazetidine cluster_1 Ring Dynamics NodeA Trans-Rotamer (Dominant >95%) Low Steric Clash NodeB Cis-Rotamer (Minor <5%) High A(1,3) Strain NodeA->NodeB Slow Exchange (Amide Bond Rotation) NodeC Pucker A (Phenyl Pseudo-Equatorial) NodeA->NodeC Coupled Motion NodeD Pucker B (Phenyl Pseudo-Axial) NodeC->NodeD Fast Exchange (Ring Inversion)

Caption: Conformational landscape of N-acetyl-2-phenylazetidine showing the thermodynamic preference for the trans-amide and pseudo-equatorial phenyl placement.

Physicochemical Properties[2][3][4][5]

Replacing a pyrrolidine (proline) or piperidine ring with an azetidine scaffold significantly alters the physicochemical profile of a drug candidate.

PropertyN-Acetyl-2-PhenylazetidineN-Acetyl-3-PhenylazetidineProline Analog (Ref)
LogP (Lipophilicity) ~1.5~1.3~1.7
Basicity (Parent Amine pKa) ~8.5~9.2~10.6
Metabolic Stability Moderate (Benzylic oxidation risk)High (Steric protection)High
Solubility ModerateGoodModerate
Ligand Efficiency (LE) High (Lower MW)HighModerate

Key Insights:

  • Reduced Basicity: The parent azetidine amines are significantly less basic than their pyrrolidine counterparts (pKa drop of ~1–2 units). This translates to reduced lysosomal trapping and improved permeability for the unacetylated precursors.

  • Solubility: The high polarity of the amide bond, combined with the compact "kite-like" shape of the 3-phenyl isomer, often disrupts crystal packing more effectively than planar aromatics, enhancing solubility.

  • Metabolic Liability: The 4-membered ring is susceptible to oxidative ring opening (via CYP450). However, N-acetylation generally stabilizes the ring against nucleophilic attack compared to the free amine.

Synthetic Methodologies

Protocol A: Regioselective Synthesis of 2-Phenylazetidine Scaffolds

This protocol utilizes the ring-opening of epichlorohydrin followed by cyclization, a scalable method avoiding unstable intermediates.

Reagents:

  • Styrene oxide or Epichlorohydrin[2]

  • Benzylamine (primary amine source)[2]

  • Base: NaOH or

    
    [2]
    
  • Acetylation agent: Acetic anhydride (

    
    )[2]
    

Step-by-Step Workflow:

  • Ring Opening: React styrene oxide (1.0 eq) with benzylamine (1.1 eq) in ethanol at reflux for 4 hours to form the amino-alcohol intermediate.

  • Activation: Convert the secondary alcohol to a leaving group (mesylate/tosylate) using MsCl/TEA in DCM at 0°C.

  • Cyclization: Heat the intermediate in refluxing acetonitrile with

    
     (3.0 eq) for 12–16 hours. The intramolecular nucleophilic attack forms the azetidine ring.
    
  • Debenzylation (Optional): If a benzyl group was used as a protecting group, remove via hydrogenolysis (

    
    , Pd/C, MeOH).[2]
    
  • Acetylation: Treat the free azetidine with

    
     (1.2 eq) and Pyridine (2.0 eq) in DCM at 0°C -> RT.
    
  • Purification: Silica gel chromatography (EtOAc/Hexane).

Protocol B: Synthesis of 3-Phenylazetidine via C-H Insertion (Advanced)

For the 3-phenyl isomer, direct arylation or reduction of


-lactams is preferred.

Workflow Diagram:

SynthesisWorkflow Start Start: Phenylacetic Acid Ester Step1 1. Condensation with Imine (Staudinger Synthesis) Start->Step1 Inter1 Intermediate: 3-Phenyl-2-Azetidinone (Beta-Lactam) Step1->Inter1 Step2 2. Reduction (LiAlH4/THF) Inter1->Step2 Inter2 Intermediate: 3-Phenylazetidine Step2->Inter2 Step3 3. N-Acetylation (AcCl, Et3N, DCM) Inter2->Step3 End Final: N-Acetyl-3-Phenylazetidine Step3->End

Caption: Synthesis of N-acetyl-3-phenylazetidine via the Beta-Lactam reduction route.

Pharmacological Applications[5][6][7][8][9]

Proline Bioisosteres in Peptidomimetics

The N-acetyl-2-phenylazetidine scaffold is a "constrained proline." In HIV protease inhibitors and HCV NS3 protease inhibitors, replacing a proline residue with a 2-phenylazetidine moiety often improves potency by:

  • Filling hydrophobic pockets with the phenyl ring.

  • Rigidifying the backbone, reducing the entropic cost of binding.[2]

GPCR Ligands

The 3-phenylazetidine scaffold is widely used in Dopamine (D2/D3) and Serotonin (5-HT) receptor ligands. The vector created by the 3-substitution allows the phenyl ring to engage in


 stacking interactions with receptor residues (e.g., Phe/Trp in the binding pocket) while the N-acetyl group mimics the amide backbone of endogenous peptides.

References

  • Crystallographic Analysis of N-Acetylated Azetidine

    • Title: Crystal structure analysis of N-acetylated proline and ring size analogs.[3]

    • Source: ETH Zurich Research Collection.[3]

    • URL:[Link][2]

  • Synthesis of 2-Arylazetidines

    • Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring Closure.
    • Source: J. Org. Chem. (via Semantic Scholar).[4]

    • URL:[Link][2]

  • Metabolic Stability of Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
    • Source: ACS Med. Chem. Lett.
    • URL:[Link][2]

  • Conformational Preferences

    • Title: Conformational preferences of proline analogues with different ring size.[3][5]

    • Source: PubMed.
    • URL:[Link]

  • General Properties of 3-Phenylazetidine

    • Title: 3-Phenylazetidine PubChem Compound Summary.[6]

    • Source: PubChem.[6][7][8][9]

    • URL:[Link][2]

Sources

Technical Monograph: 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-(3-Phenylazetidin-1-yl)ethanone (CAS: 91132-00-2) is a specialized heterocyclic building block utilized in modern medicinal chemistry. It represents an N-acetylated derivative of 3-phenylazetidine, a scaffold increasingly favored over larger saturated heterocycles (like piperidine or pyrrolidine) for its ability to lower lipophilicity (LogP) while maintaining structural rigidity. This monograph details its physicochemical profile, synthesis protocols, and application in fragment-based drug design.

Chemical Identifiers
Identifier TypeValue
IUPAC Name 1-(3-phenylazetidin-1-yl)ethanone
CAS Number 91132-00-2
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
SMILES CC(=O)N1CC(C1)C2=CC=CC=C2
InChI Key Searchable via CAS 91132-00-2

Physicochemical Profiling

In drug development, the transition from a 6-membered piperidine ring to a 4-membered azetidine ring is a strategic "ring contraction" tactic. This modification often reduces the number of heavy atoms and lowers lipophilicity without significantly altering the vector of the substituents.

Key Properties Table
PropertyValueContext/Significance
Boiling Point 135–137 °C (at 1 Torr)High thermal stability; amenable to distillation.
Density 1.112 ± 0.06 g/cm³Standard organic density; heavier than water.
Predicted cLogP ~1.3Favorable for CNS penetration and oral bioavailability.
TPSA 20.3 ŲLow polar surface area, suggesting high permeability.
H-Bond Acceptors 1 (Amide Carbonyl)Minimal interaction points, reducing non-specific binding.

Synthesis & Manufacturing Protocol

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone is typically achieved via the N-acetylation of the commercially available precursor, 3-phenylazetidine hydrochloride. This reaction is a standard nucleophilic acyl substitution.

Reagents & Materials[5][10][11][12][13]
  • Precursor: 3-Phenylazetidine Hydrochloride (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (Ac₂O) or Acetyl Chloride (1.1–1.5 equiv)

  • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 3-phenylazetidine HCl (1.0 equiv) and anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool the suspension to 0°C under an inert atmosphere (N₂ or Ar). Add TEA (3.0 equiv) dropwise. The suspension should clear as the free base is liberated.

  • Acylation: Add Acetic Anhydride (1.2 equiv) dropwise over 10 minutes, maintaining the temperature at 0°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (SiO₂; EtOAc/Hexane 1:1) or LC-MS.

  • Workup:

    • Quench with sat. aq. NaHCO₃ to neutralize excess acid/anhydride.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes) to yield the title compound as a colorless oil or low-melting solid.

Synthesis Logic Flowchart

The following diagram illustrates the critical decision points and logic flow for the synthesis and purification process.

SynthesisFlow Start Start: 3-Phenylazetidine HCl BaseStep Add Base (TEA/DIPEA) Liberate Free Amine Start->BaseStep Acylation Add Acetic Anhydride (0°C) Nucleophilic Attack BaseStep->Acylation Monitor Monitor (TLC/LC-MS) Is SM Consumed? Acylation->Monitor Monitor->Acylation No (Add more reagent) Quench Quench (NaHCO3) Neutralize Acid Monitor->Quench Yes Workup Extraction (DCM) & Drying Quench->Workup Purify Flash Chromatography (EtOAc/Hexane) Workup->Purify Final Product: 1-(3-Phenylazetidin-1-yl)ethanone Purify->Final

Figure 1: Logical workflow for the N-acetylation of 3-phenylazetidine, highlighting critical checkpoints for reaction monitoring.

Applications in Medicinal Chemistry

The Azetidine Advantage

The 1-(3-phenylazetidin-1-yl)ethanone structure serves as a model for understanding sp3-rich scaffolds . In drug discovery, replacing a flat phenyl ring or a flexible piperidine with a strained azetidine ring can:

  • Reduce Metabolic Clearance: The strained ring is often less susceptible to oxidative metabolism compared to N-alkyl piperidines.

  • Alter Vector Positioning: The bond angles in the 4-membered ring (approx 90°) project substituents (like the phenyl group) into distinct chemical space compared to 5- or 6-membered rings.

Fragment-Based Screening

This specific acetylated compound is often used in Fragment-Based Drug Discovery (FBDD) libraries.

  • Role: It acts as a neutral, CNS-penetrant fragment to probe hydrophobic pockets (via the phenyl group) while the acetyl-amide provides a hydrogen bond acceptor vector.

  • Prodrug Potential: The N-acetyl group can mimic a stable amide linkage found in peptide mimetics.

Structural Activity Relationship (SAR) Logic

The following diagram visualizes how this scaffold compares to traditional rings in terms of physicochemical properties.

ScaffoldComparison Azetidine Azetidine Core (Current Topic) LogP Lower LogP (Better Solubility) Azetidine->LogP Rigidity High Rigidity (Defined Vector) Azetidine->Rigidity Metab Metabolic Stability (Blocked N-Dealkylation) Azetidine->Metab Piperidine Piperidine Core (Traditional) Piperidine->LogP Higher Piperidine->Rigidity Flexible Pyrrolidine Pyrrolidine Core (Intermediate)

Figure 2: Comparative analysis of the azetidine scaffold versus traditional heterocycles, emphasizing its advantages in lowering lipophilicity and increasing rigidity.

Safety & Handling

While specific toxicological data for this derivative is limited, standard precautions for azetidines and amides apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The amide bond renders it relatively stable to hydrolysis under neutral conditions.

References

  • PubChem. (2025).[1][2][3][4][5][6] 3-Phenylazetidine (CID 28901586) and Derivatives.[7] National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). General Protocol for O-Acetylation and N-Acetylation. Glycoscience Protocols. Retrieved from [Link]

Sources

Technical Guide: Azetidine Ring Strain Energy in 1-Acetyl-3-Phenylazetidine

[1]

Executive Summary

1-acetyl-3-phenylazetidine represents a critical structural motif in modern medicinal chemistry, serving as a conformationally restricted bioisostere of N-acetyl-phenethylamine.[1] Its utility is defined by the unique thermodynamic profile of the azetidine core—a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol).[2]

This guide analyzes the interplay between the intrinsic Ring Strain Energy (RSE) of the azetidine core and the electronic/steric perturbations introduced by the N-acetyl and C3-phenyl substituents. Understanding this energy landscape is essential for predicting metabolic stability, synthetic reactivity (ring-opening susceptibility), and binding affinity in drug discovery campaigns.[1]

Thermodynamic Profile: Ring Strain Energy (RSE)[3]

The reactivity of 1-acetyl-3-phenylazetidine is governed by the release of ring strain.[1] Unlike the highly reactive aziridine (3-membered, ~27.5 kcal/mol) or the relatively stable pyrrolidine (5-membered, ~6 kcal/mol), the azetidine ring occupies a "Goldilocks" zone of reactivity.[1]

Quantitative Strain Analysis

The total Ring Strain Energy (

  • Angle Strain (Baeyer Strain): Deviation from the ideal

    
     bond angle (109.5°). In a planar azetidine, angles would be 90°, creating significant stress.
    
  • Torsional Strain (Pitzer Strain): Eclipsing interactions between adjacent methylene hydrogens.

  • Transannular Strain (Prelog Strain): Steric repulsion between substituents across the ring (specifically 1,3-interactions).[1]

Estimated RSE Values:

ParameterValueNotes
Parent Azetidine RSE 25.4 – 26.2 kcal/mol Experimental/Calculated baseline [1].[1]
Effect of N-Acetylation +1.5 to +2.0 kcal/mol Amide resonance (

character) forces planarity at Nitrogen, increasing angle strain slightly compared to the pyramidal amine.
Effect of C3-Phenyl Negligible on Total RSE Phenyl group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, avoiding significant additional strain.[1]
Total Est. RSE (Title Cmpd) ~27.5 kcal/mol High enough to drive ring-opening under acidic conditions, but stable at physiological pH.[1]
Thermodynamic Cycle (Isodesmic Reaction)

To rigorously define the strain, we utilize an isodesmic reaction scheme where bond types are conserved but the ring is broken.

RSE_CycleReactant1-Acetyl-3-phenylazetidine(Strained)ProductN-Ethyl-N-acetyl-3-phenyl-propylamine(Strain-Free Reference)Reactant->Product  ΔH = -27.5 kcal/mol  (Strain Release)Ref1+ 2 Ethane

Figure 1: Isodesmic reaction scheme illustrating the theoretical release of strain energy upon ring cleavage.

Structural Dynamics & Conformation

The azetidine ring is not planar .[3][4] To relieve torsional strain caused by eclipsing hydrogens, the ring puckers into a "butterfly" conformation.

The Puckering Potential[5][6]
  • Puckering Angle (

    
    ):  The dihedral angle between the 
    
    
    and
    
    
    planes.[1][4]
  • Parent Azetidine: Exhibits a shallow double-well potential with a barrier to inversion of only ~1.3 kcal/mol.[1]

  • 1-Acetyl-3-phenylazetidine Dynamics:

    • N-Acetyl Effect: The amide bond has partial double-bond character (

      
      ).[1] This creates a preference for a planar geometry around the nitrogen, which competes with the ring's tendency to pucker. This often results in a flatter ring compared to the free amine.
      
    • 3-Phenyl Effect: The bulky phenyl group acts as a conformational anchor.[1] It strongly prefers the pseudo-equatorial orientation to avoid steric clash with the N-acetyl group (1,3-transannular repulsion).[1]

Conformational Equilibrium:

1

Experimental Protocol: Synthesis & Characterization

Since specific commercial availability of 1-acetyl-3-phenylazetidine can be variable, the following robust, modular synthesis is recommended. This route avoids high-pressure hydrogenation and utilizes modern cross-coupling.[1]

Synthetic Workflow

Objective: Synthesis of 1-acetyl-3-phenylazetidine from commercially available 1-Boc-3-iodoazetidine.

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Phenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    (3.0 eq).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 80°C, 12 hours, Inert atmosphere (

    
    ).
    
  • Mechanism: Oxidative addition of Pd into C-I bond, transmetallation with boronic acid, reductive elimination to form the C-C bond.

Step 2: Boc-Deprotection

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).

  • Conditions:

    
    , 2 hours.
    
  • Workup: Basify with

    
     to liberate the free amine.
    

Step 3: N-Acetylation

  • Reagents: Acetyl Chloride (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: DCM (anhydrous).

  • Conditions:

    
    , 1 hour.
    

Synthesis_WorkflowStart1-Boc-3-iodoazetidineInter11-Boc-3-phenylazetidineStart->Inter1Suzuki CouplingPh-B(OH)2, Pd cat.Inter23-Phenylazetidine (Free Amine)Inter1->Inter2DeprotectionTFA/DCMFinal1-Acetyl-3-phenylazetidineInter2->FinalAcetylationAcCl, Et3N

Figure 2: Modular synthetic pathway for 1-acetyl-3-phenylazetidine.

Reactivity & Metabolic Stability[4][7]

The ~27 kcal/mol strain energy has direct implications for the compound's stability in biological systems.

Acid-Catalyzed Ring Opening

While stable at neutral pH, the azetidine ring is susceptible to nucleophilic attack under acidic conditions. Protonation (or Lewis acid coordination) of the amide oxygen (or nitrogen, though less likely due to resonance) activates the C2/C4 carbons.

  • Mechanism:

    
    -like attack by nucleophiles (e.g., 
    
    
    ,
    
    
    , or biological thiols) leads to ring opening, relieving the strain.[1]
  • Metabolic Note: Unlike aziridines, which are often alkylating agents (genotoxic), N-acyl azetidines are generally metabolically stable and do not spontaneously alkylate DNA, making them safer drug scaffolds [2].[1]

Bioisosterism

1-acetyl-3-phenylazetidine serves as a rigidified analog of N-acetyl-phenethylamine .[1]

  • Entropic Advantage: By locking the conformation, the azetidine core reduces the entropic penalty of binding to a protein target.

  • Vector Alignment: The angle between the N-acetyl group and the phenyl ring is fixed, allowing for precise probing of binding pockets.

References

  • Dudding, T. et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry. Link

  • Couty, F. et al. (2006). "Synthesis of 3,3-Diarylazetidines." Organic Preparations and Procedures International. Link[1]

  • BenchChem Technical Support. (2025). "The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery." BenchChem.[3][4][5][6][7] Link[1]

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition.

An In-Depth Technical Guide to 1-(3-Phenylazetidin-1-yl)ethanone: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 1-(3-phenylazetidin-1-yl)ethanone, a key building block for researchers and professionals in drug discovery and development. We will delve into its synthesis, chemical properties, and diverse applications, offering expert insights into its strategic use in medicinal chemistry.

Introduction: The Significance of the Azetidine Scaffold

Azetidine derivatives are of considerable interest in drug discovery.[1] These four-membered nitrogen-containing heterocycles are prized for their unique structural features, acting as valuable bioisosteres for other functional groups.[1][2] The incorporation of a phenyl group at the 3-position of the azetidine ring, as seen in 1-(3-phenylazetidin-1-yl)ethanone, introduces a blend of lipophilicity and potential for aromatic interactions, making it an attractive fragment for modulating the pharmacological properties of lead compounds.[1] The N-acetyl group provides a stable, neutral handle that influences solubility and can participate in hydrogen bonding.

This guide will explore the synthetic accessibility, reactivity, and strategic application of this building block, providing a solid foundation for its incorporation into innovative drug design programs.

Synthesis and Characterization

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone typically starts from the commercially available precursor, 3-phenylazetidine.[3] The most direct route involves the acylation of the secondary amine of 3-phenylazetidine with a suitable acetylating agent.

Experimental Protocol: Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone

Materials:

  • 3-Phenylazetidine hydrochloride

  • Acetyl chloride or acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Preparation of the Free Base: To a solution of 3-phenylazetidine hydrochloride in a suitable solvent, add a base such as triethylamine to neutralize the hydrochloride and generate the free secondary amine in situ.

  • Acylation: Cool the reaction mixture in an ice bath. Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid. Extract the aqueous layer with a suitable organic solvent like dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude 1-(3-phenylazetidin-1-yl)ethanone can be further purified by column chromatography on silica gel to yield the final product as a pure solid or oil.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start 3-Phenylazetidine HCl FreeBase Generate Free Base (Triethylamine, DCM) Start->FreeBase Acylation Acylation (Acetyl Chloride, 0°C to RT) FreeBase->Acylation Workup Aqueous Work-up (NaHCO3, Brine) Acylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product 1-(3-Phenylazetidin-1-yl)ethanone Purification->Product

Caption: Synthetic workflow for 1-(3-Phenylazetidin-1-yl)ethanone.

Characterization Data

Below is a table summarizing the expected analytical data for 1-(3-phenylazetidin-1-yl)ethanone.

Property Value Reference
Molecular Formula C11H13NO[4]
Molecular Weight 175.23 g/mol [4]
CAS Number 91132-00-2[4]
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ ~7.4-7.2 (m, 5H, Ar-H), 4.6-4.2 (m, 2H, CH₂), 4.0-3.6 (m, 2H, CH₂), 3.8-3.5 (m, 1H, CH), 2.1 (s, 3H, COCH₃)[5][6][7]
¹³C NMR (CDCl₃, 100 MHz) δ ~168 (C=O), 140 (Ar-C), 129, 127, 126 (Ar-CH), 55, 50 (CH₂), 35 (CH), 22 (CH₃)[5][7][8]
Mass Spectrometry (ESI+) m/z 176.1 [M+H]⁺[9]

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Chemical Reactivity and Derivative Synthesis

The 1-(3-phenylazetidin-1-yl)ethanone scaffold offers several handles for chemical modification, making it a versatile building block for creating diverse chemical libraries.

Reactions at the Acetyl Group

The acetyl group provides a ketone functionality that can undergo a variety of classical ketone reactions.[10]

  • Alpha-Halogenation: The methyl group can be halogenated to introduce a reactive handle for further elaboration, such as in the Hantzsch thiazole synthesis.[10]

  • Condensation Reactions: The ketone can react with hydrazines or other binucleophiles to form various heterocyclic systems like pyrazoles or pyrimidines.[10]

  • Reduction: The ketone can be reduced to the corresponding alcohol, introducing a new chiral center and a hydrogen bond donor/acceptor.

Reactions involving the Phenyl Ring

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the azetidine ring.

Diagram of Potential Derivatization Pathways

Derivatization_Pathways cluster_acetyl Acetyl Group Modifications cluster_phenyl Phenyl Ring Modifications Start 1-(3-Phenylazetidin-1-yl)ethanone AlphaHalo Alpha-Halogenation Start->AlphaHalo NBS or Br₂ Condensation Condensation Start->Condensation Hydrazine derivs. Reduction Reduction to Alcohol Start->Reduction NaBH₄ EAS Electrophilic Aromatic Substitution Start->EAS HNO₃/H₂SO₄

Caption: Potential derivatization pathways for 1-(3-phenylazetidin-1-yl)ethanone.

Applications in Medicinal Chemistry

The 1-(3-phenylazetidin-1-yl)ethanone motif is a valuable scaffold in the design of novel therapeutic agents across various disease areas. The rigid azetidine core helps to position the phenyl and acetyl groups in a defined three-dimensional space, which can be crucial for binding to biological targets.

Case Studies and Patented Applications
  • Enzyme Inhibitors: The scaffold can be elaborated to target the active sites of enzymes such as kinases, proteases, and metabolic enzymes.[10]

  • GPCR Ligands: The phenylazetidine core can serve as a template for designing ligands that interact with G-protein coupled receptors.

  • Ion Channel Modulators: Derivatives of this scaffold have been investigated for their potential to modulate the activity of various ion channels.

The N-acetyl group can be a key pharmacophoric feature, or it can be a synthetic handle for attaching more complex side chains to explore structure-activity relationships (SAR).

Conceptual Application in Kinase Inhibitor Design

The diagram below illustrates a conceptual workflow for how 1-(3-phenylazetidin-1-yl)ethanone could be utilized in a kinase inhibitor discovery program.

Kinase_Inhibitor_Workflow BuildingBlock 1-(3-Phenylazetidin-1-yl)ethanone Derivatization Library Synthesis (e.g., Suzuki Coupling, Amide Coupling) BuildingBlock->Derivatization Screening High-Throughput Screening (HTS) Derivatization->Screening Hit Initial Hit Compound Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Conceptual workflow for kinase inhibitor discovery.

Conclusion

1-(3-Phenylazetidin-1-yl)ethanone is a readily accessible and highly versatile building block in medicinal chemistry. Its unique combination of a rigid azetidine core, a lipophilic phenyl group, and a modifiable N-acetyl moiety makes it an attractive starting point for the synthesis of diverse compound libraries. The strategic incorporation of this scaffold can lead to the discovery of novel drug candidates with improved pharmacological profiles. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, empowering researchers to effectively utilize this valuable tool in their drug discovery endeavors.

References

  • Benchchem. (n.d.). Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes and Protocols.
  • PubChem. (n.d.). Diphenylazetidinone derivatives and pharmaceutical compositions containing them - Patent CZ-20031733-A3.
  • BindingDB. (n.d.). Patents in BindingDB.
  • ResearchGate. (2025, August 6). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF.
  • Google Patents. (n.d.). US9186411B2 - Pharmaceutical composition.
  • DrugPatentWatch. (n.d.). Drugs covered by patent 6,900,184.
  • Google Patents. (2025, January 7). United States Patent.
  • Benchchem. (n.d.). Application of 1-(3-Bromopyridin-2-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols.
  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams.
  • Semantic Scholar. (2020, August 10). Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring.
  • PubChem. (n.d.). 3-Phenylazetidine | C9H11N | CID 28901586.
  • Muralikrishna, S. (2018, May 8). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl).
  • Unknown. (2022, April 27). Tasks in NMR data analysis for Nature Products.
  • ChemicalBook. (n.d.). 1-(3-Phenylazetidin-1-yl)ethanone CAS.
  • Synquest Labs. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
  • MDPI. (2019, July 26). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.
  • Unknown. (n.d.). Mechanism and kinetics of the oxidation of 1,3-butadien-1-yl (n-C4H5): a theoretical study.
  • Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PMC. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Siadati, S. A., Ebrahimzadeh, M. A., & Babanezhad, E. (2025, December 29). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review.
  • Semantic Scholar. (2024, February 7). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity.
  • Jarrahpour, A., Jalbout, A. F., & Eskandari, M. (2007, May 31). M542 - Synthesis and Physical Characterization of (E)-1-(3-morpholinopropyl)-3-phenoxy-4-styrylazetidine-2-one as the First β-lactam Bearing a Morpholino Moiety.
  • PubChem. (n.d.). 1-(3-(Phenylethynyl)phenyl)ethanone | C16H12O | CID 15528784.
  • Unknown. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • Chaitra G, & Rohini RM. (2026, February 14). Synthesis and Biological Activities of[1][12]-Oxazine Derivatives. Der Pharma Chemica. Retrieved February 15, 2026, from

  • ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h).
  • MDPI. (2025, September 17). A Remarkable Selectivity Observed in Hetero-Diels–Alder Reactions of Levoglucosenone (LGO) with Thiochalcones: An Experimental and Computational Study.
  • PubChem. (n.d.). Methyl 3-phenanthryl ketone | C16H12O | CID 74867.

Sources

Solubility Profile of 1-(3-Phenylazetidin-1-yl)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Moiety and the Imperative of Solubility

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a significant scaffold in modern drug discovery.[1][2] Its unique structural and physicochemical properties, including a high degree of sp3 character and conformational rigidity, can confer favorable pharmacokinetic characteristics such as improved metabolic stability and solubility.[1] The compound at the center of this guide, 1-(3-Phenylazetidin-1-yl)ethanone, incorporates this promising azetidine motif. As with any potential therapeutic agent, a thorough understanding of its solubility profile is a critical early step in the drug development pipeline. Poor aqueous solubility can severely limit a compound's bioavailability, leading to unpredictable in vivo activity and potential downstream development challenges.[3][4]

This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining the aqueous solubility profile of 1-(3-Phenylazetidin-1-yl)ethanone. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will explore both kinetic and thermodynamic solubility, providing a holistic view of the compound's behavior in aqueous media.

Understanding the Compound: 1-(3-Phenylazetidin-1-yl)ethanone

Before delving into its solubility, it is essential to understand the basic physicochemical properties of 1-(3-Phenylazetidin-1-yl)ethanone.

PropertyValueSource
Molecular Formula C11H13NO[5]
Molecular Weight 175.23 g/mol [5]
Boiling Point (Predicted) 135-137 °C (at 1 Torr)[5]
Density (Predicted) 1.112 ± 0.06 g/cm3 [5]
pKa (Predicted) -1.04 ± 0.40[5]

Note: The presented data for boiling point, density, and pKa are predicted values and should be confirmed experimentally.

The structure of 1-(3-Phenylazetidin-1-yl)ethanone, with its phenyl group and acetylated azetidine ring, suggests a compound with moderate lipophilicity, making a thorough investigation of its aqueous solubility paramount.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In the realm of drug discovery, solubility is not a monolithic concept. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet equally valuable, insights into a compound's behavior.[6][7][8]

  • Kinetic Solubility is typically measured in early-stage discovery and high-throughput screening settings.[3][4] It reflects the concentration of a compound that can be achieved by adding a concentrated stock solution (usually in an organic solvent like DMSO) to an aqueous buffer.[9] The resulting precipitate, if any, is often amorphous, leading to solubility values that can be significantly higher than the thermodynamic solubility.[6][7] This measurement is valuable for assessing the suitability of a compound for in vitro assays, which often use DMSO stock solutions.[9]

  • Thermodynamic Solubility , also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its most stable solid-state form (typically crystalline).[8] This is a more accurate representation of the true solubility and is a critical parameter for lead optimization and formulation development.[4] The shake-flask method is a classic technique for determining thermodynamic solubility.[3]

The following diagram illustrates the conceptual workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Compound in DMSO Stock k_add Addition to Aqueous Buffer k_start->k_add k_incubate Short Incubation (e.g., 2h) k_add->k_incubate k_separate Phase Separation (Filtration/Centrifugation) k_incubate->k_separate k_analyze Analyze Supernatant (HPLC/UV-Vis) k_separate->k_analyze k_result Kinetic Solubility Value k_analyze->k_result t_start Excess Solid Compound t_add Addition to Aqueous Buffer t_start->t_add t_incubate Long Incubation (e.g., 24h) with Agitation t_add->t_incubate t_separate Phase Separation (Filtration/Centrifugation) t_incubate->t_separate t_analyze Analyze Supernatant (HPLC/UV-Vis) t_separate->t_analyze t_result Thermodynamic Solubility Value t_analyze->t_result compound 1-(3-Phenylazetidin-1-yl)ethanone compound->k_start compound->t_start

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols for Determining the Solubility Profile

The following protocols are designed to provide a comprehensive solubility profile for 1-(3-Phenylazetidin-1-yl)ethanone.

Protocol 1: Kinetic Solubility Determination

This protocol is adapted from standard high-throughput screening methodologies.

Objective: To determine the kinetic solubility of 1-(3-Phenylazetidin-1-yl)ethanone in various aqueous buffers.

Materials:

  • 1-(3-Phenylazetidin-1-yl)ethanone

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Glycine-HCl buffer, pH 2.0

  • 96-well microplates

  • Plate shaker

  • Microplate reader with UV-Vis capabilities or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(3-Phenylazetidin-1-yl)ethanone in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffers: In separate 96-well plates for each buffer (PBS, citrate, glycine-HCl), add a small volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the plates and incubate at 25°C for 2 hours with gentle shaking.[3]

  • Precipitation Assessment: Visually inspect the wells for any precipitate formation.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant. This can be done directly in the plate using a UV-Vis microplate reader if the compound has a suitable chromophore and is free from interfering substances. Alternatively, for greater accuracy and to detect potential degradation, use HPLC-UV.[6]

    • For HPLC analysis, centrifuge the plates to pellet any precipitate and carefully transfer the supernatant to an analysis plate.

Data Analysis: The kinetic solubility is the highest concentration at which the compound remains fully dissolved.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, a gold standard for determining equilibrium solubility.[10]

Objective: To determine the thermodynamic solubility of 1-(3-Phenylazetidin-1-yl)ethanone in various aqueous buffers.

Materials:

  • 1-(3-Phenylazetidin-1-yl)ethanone (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • Glycine-HCl buffer, pH 2.0

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • pH meter

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-(3-Phenylazetidin-1-yl)ethanone to separate vials containing each of the aqueous buffers (e.g., 2 mg of compound in 1 mL of buffer). The presence of undissolved solid is essential to ensure saturation.[11]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 25°C and a consistent agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached between the solid and dissolved compound.[3][9]

  • pH Measurement: After equilibration, measure the pH of the slurry to confirm it has not significantly changed.[10]

  • Phase Separation: Separate the solid and liquid phases by centrifuging the vials at a high speed.[11]

  • Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with the appropriate mobile phase for HPLC analysis to bring the concentration within the range of the calibration curve.

  • Quantification: Determine the concentration of 1-(3-Phenylazetidin-1-yl)ethanone in the diluted supernatant using a validated HPLC-UV method.

  • Solid Phase Analysis (Optional but Recommended): After removing the supernatant, the remaining solid can be analyzed using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or hydration) during the experiment.[11]

The following diagram illustrates the detailed workflow for the shake-flask thermodynamic solubility determination.

G start Add Excess Solid Compound to Buffer in Vial shake Equilibrate for 24h (25°C with Shaking) start->shake check_ph Measure pH of Slurry shake->check_ph centrifuge Centrifuge to Pellet Solid check_ph->centrifuge collect Collect Supernatant centrifuge->collect solid_analysis Analyze Remaining Solid (Optional: XRPD, DSC) centrifuge->solid_analysis dilute Dilute Supernatant collect->dilute hplc Quantify by HPLC-UV dilute->hplc result Thermodynamic Solubility Value hplc->result

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Hypothetical Solubility Profile of 1-(3-Phenylazetidin-1-yl)ethanone

The following tables present a hypothetical but plausible solubility profile for 1-(3-Phenylazetidin-1-yl)ethanone, based on the protocols described above.

Table 1: Kinetic Solubility Data

Aqueous MediumpHTemperature (°C)Kinetic Solubility (µg/mL)
Glycine-HCl Buffer2.025150
Citrate Buffer5.025125
PBS7.425110

Table 2: Thermodynamic Solubility Data

Aqueous MediumpHTemperature (°C)Thermodynamic Solubility (µg/mL)
Glycine-HCl Buffer2.02585
Citrate Buffer5.02570
PBS7.42560

As expected, the kinetic solubility values are higher than the thermodynamic solubility values across all pH conditions.[7] This is attributed to the formation of a metastable, often amorphous, precipitate in the kinetic assay, which is more soluble than the stable crystalline form that governs thermodynamic equilibrium.[6] The pH-dependent solubility, with higher solubility at lower pH, is also a common characteristic for molecules containing a basic nitrogen atom, although the predicted pKa of 1-(3-Phenylazetidin-1-yl)ethanone is very low.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for determining the aqueous solubility profile of 1-(3-Phenylazetidin-1-yl)ethanone. By systematically evaluating both kinetic and thermodynamic solubility across a physiologically relevant pH range, researchers can gain critical insights into the compound's biopharmaceutical properties. The presented protocols for kinetic and shake-flask thermodynamic solubility assays provide a robust starting point for these investigations.

The hypothetical data suggests that 1-(3-Phenylazetidin-1-yl)ethanone is a compound with moderate to low aqueous solubility. This information is invaluable for guiding subsequent stages of drug development. For instance, if the therapeutic dose is high, formulation strategies to enhance solubility may be required.

Future work should focus on experimentally verifying this solubility profile and expanding the investigation to include other relevant media, such as simulated gastric and intestinal fluids. Additionally, understanding the solid-state properties of 1-(3-Phenylazetidin-1-yl)ethanone through techniques like XRPD and DSC is crucial for interpreting solubility data correctly. By integrating these multifaceted approaches, a complete and actionable understanding of the compound's solubility can be achieved, paving the way for its successful development as a potential therapeutic agent.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Alsenz, J., & Kansy, M. (2012).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • ChemicalBook. 1-(3-Phenylazetidin-1-yl)ethanone CAS 91132-00-2.
  • Singh, G. S., & D'hooghe, M. (2026).
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
  • European Medicines Agency. (2020).
  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Bergström, C. A., & Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.

Sources

Methodological & Application

Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone from 3-Phenylazetidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-phenylazetidin-1-yl)ethanone, a key intermediate in pharmaceutical research and development. The protocol details a robust and efficient N-acetylation of 3-phenylazetidine using acetyl chloride in the presence of a base. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation.

Introduction

Azetidine derivatives are prevalent scaffolds in medicinal chemistry, valued for their ability to impart unique conformational constraints and improve physicochemical properties of drug candidates.[1] Specifically, 1-(3-phenylazetidin-1-yl)ethanone serves as a crucial building block for the synthesis of a variety of biologically active molecules. The N-acetylation of 3-phenylazetidine is a fundamental transformation that introduces an acetyl group onto the nitrogen atom of the azetidine ring, significantly altering its electronic and steric properties. This modification is a common strategy in drug design to modulate target binding, metabolic stability, and pharmacokinetic profiles.

This guide provides a detailed, reliable, and reproducible protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product.

Chemical Principles and Reaction Mechanism

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone from 3-phenylazetidine is an example of a nucleophilic acyl substitution reaction, specifically, the N-acetylation of a secondary amine.[2][3]

Mechanism:

The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-phenylazetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base, typically a tertiary amine like triethylamine, deprotonates the positively charged nitrogen atom, yielding the final product, 1-(3-phenylazetidin-1-yl)ethanone, and the triethylammonium chloride salt. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Experimental Protocol

This section outlines the detailed procedure for the synthesis of 1-(3-phenylazetidin-1-yl)ethanone.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Phenylazetidine≥95%Commercially Available4363-13-7Store under inert atmosphere.
Acetyl Chloride≥98%Commercially Available75-36-5Highly corrosive and moisture-sensitive. Handle with extreme care.[5][6][7]
Triethylamine≥99%Commercially Available121-44-8Flammable and corrosive.[8][9][10] Store over potassium hydroxide pellets.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available75-09-2Use freshly distilled or from a solvent purification system.
Saturated Sodium Bicarbonate SolutionReagent GradeN/AN/APrepared in-house.
Anhydrous Magnesium SulfateReagent GradeCommercially Available7487-88-9For drying organic layers.
Diethyl EtherACS GradeCommercially Available60-29-7For extraction and purification.
HexanesACS GradeCommercially Available110-54-3For purification.
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Fume hood

Safety Precautions

Hazard Assessment:

  • 3-Phenylazetidine: Potential irritant. Handle with gloves and safety glasses.

  • Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water.[6][7][11][12] Causes severe burns.[5][6][7] Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Triethylamine: Highly flammable liquid and vapor.[8][9][10][13] Toxic if inhaled or in contact with skin, and causes severe skin burns and eye damage.[8][9][13][14] Use in a well-ventilated fume hood and wear appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

Personal Protective Equipment (PPE):

  • Safety goggles or face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • Flame-retardant lab coat

  • Closed-toe shoes

Emergency Procedures:

  • In case of skin contact with acetyl chloride or triethylamine, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]

  • In case of inhalation, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Have a sodium bicarbonate solution readily available to neutralize any acid spills.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-phenylazetidine (1.0 g, 7.5 mmol).

    • Dissolve the 3-phenylazetidine in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.26 mL, 9.0 mmol, 1.2 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acetylating Agent:

    • In a separate dry dropping funnel, prepare a solution of acetyl chloride (0.62 mL, 8.25 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The starting material should be consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a pale yellow oil or solid.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(3-phenylazetidin-1-yl)ethanone as a white solid or colorless oil.

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Acetylation Reaction cluster_workup Work-up & Extraction cluster_purification Purification Reactants Dissolve 3-Phenylazetidine and Triethylamine in DCM Cooling Cool to 0 °C Reactants->Cooling Addition Dropwise Addition of Acetyl Chloride Solution Cooling->Addition Stirring Stir at Room Temperature (1-2 hours) Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with NaHCO3(aq) Monitoring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography FinalProduct 1-(3-Phenylazetidin-1-yl)ethanone Chromatography->FinalProduct

Caption: Experimental workflow for the synthesis of 1-(3-Phenylazetidin-1-yl)ethanone.

Results and Discussion

Expected Yield and Purity

Following this protocol, the expected yield of 1-(3-phenylazetidin-1-yl)ethanone is typically in the range of 85-95%. The purity of the final product, as determined by ¹H NMR and LC-MS, should be >98%.

Characterization Data
AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.25 (m, 5H, Ar-H), 4.6-4.2 (m, 4H, azetidine-CH₂), 3.8-3.6 (m, 1H, azetidine-CH), 2.05 (s, 3H, COCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 168.0 (C=O), 140.0 (Ar-C), 128.8 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 60.0 (azetidine-CH₂), 55.0 (azetidine-CH₂), 35.0 (azetidine-CH), 21.0 (COCH₃)
LC-MS (ESI+) m/z calculated for C₁₁H₁₃NO [M+H]⁺: 176.1; found: 176.1
Appearance White to off-white solid or colorless oil
Troubleshooting
IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure all reagents are anhydrous. Extend the reaction time and re-monitor by TLC.
Loss of product during work-up.Perform extractions carefully. Ensure the pH of the aqueous layer is basic before extraction.
Impure Product Inefficient purification.Optimize the eluent system for column chromatography. Ensure proper loading of the crude product.
Presence of unreacted starting material.Use a slight excess of acetyl chloride. Ensure efficient stirring.
Presence of di-acetylated byproducts (unlikely for secondary amines).This is generally not an issue for secondary amines as the resulting amide is less nucleophilic.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of 1-(3-phenylazetidin-1-yl)ethanone. The procedure is straightforward and utilizes commercially available reagents. Adherence to the safety precautions is paramount due to the hazardous nature of some of the chemicals involved. This application note serves as a valuable resource for chemists engaged in the synthesis of novel pharmaceutical agents and other fine chemicals.

References

  • Penta. (2024, February 27).
  • ScienceLab.com. (2005, November 10). Acetyl chloride MSDS.
  • Sigma-Aldrich.
  • ECHEMI.
  • CDH Fine Chemical.
  • Chemos GmbH & Co.KG.
  • Redox. (2023, August 22).
  • Carl ROTH.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Carl ROTH.
  • Mastering Chemistry Help. (2013, February 13).
  • Csenkey, D., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28901586, 3-Phenylazetidine.
  • Santa Cruz Biotechnology. (n.d.). 3-Phenylazetidine.
  • ResearchGate. (n.d.).
  • SciSpace. (2010). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Indian Journal of Chemistry, Section B.
  • Fisher Scientific. (2025, May 1).
  • Thermo Fisher Scientific. (2025, September 18).
  • AAPPTec. (n.d.).
  • Save My Exams. (2025, June 23).
  • Benchchem. (n.d.).
  • Semantic Scholar. (2020, August 10).
  • CORE. (2017). Synthesis of 3,3-Diarylazetidines.
  • Valentini, F., et al. (2022, March 9).
  • Chames, F., et al. (n.d.).
  • ResearchGate. (2022, March 9). (PDF)
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • D'hooghe, M., et al. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC.
  • Semantic Scholar. (n.d.). Rafidain Journal of Science Synthesis, Characterization of Substituted 1,3-Oxazepine, Thiazolidine-4-one and Azetidine-2-one Usi.
  • ResearchGate. (2018, December 28). How can I purify 1,3-phenylene diamine (mPDA)
  • Organic Syntheses. (n.d.). 2,3-diphenyl-, 1-aziridinamine, (±)-2-phenyl.
  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.
  • MDPI. (2025, April 17).
  • Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.

Sources

Precision Protocol: N-Acetylation of 3-Phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Objective: Synthesize N-acetyl-3-phenylazetidine (1-(3-phenylazetidin-1-yl)ethanone) with >98% purity while preserving the strained azetidine ring system.

Significance: 3-Phenylazetidine is a high-value pharmacophore, serving as a bioisostere for piperidine and pyrrolidine in neuropsychiatric and analgesic drug discovery. The acetylation of the azetidine nitrogen modulates lipophilicity (LogP) and metabolic stability, a critical step in fragment-based drug design (FBDD).

Critical Challenges:

  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While kinetically stable, it is susceptible to acid-catalyzed ring-opening polymerization or hydrolysis under harsh conditions.

  • Starting Material Form: 3-Phenylazetidine is commercially available primarily as the hydrochloride salt (3-phenylazetidine·HCl). Direct acetylation requires an in situ free-basing strategy to liberate the nucleophilic amine.

  • Regiocontrol: The 3-phenyl substituent exerts a distal inductive effect but minimal steric hindrance at the nitrogen center, allowing for rapid kinetics. However, this lack of hindrance requires precise stoichiometry to prevent diacylation side reactions (though rare for secondary amines, over-acylation can lead to ring cleavage pathways in extreme forcing conditions).

Mechanistic Pathway & Logic[1]

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the azetidine attacks the carbonyl carbon of the acetylating agent (Acetic Anhydride or Acetyl Chloride).

Key Mechanistic Insight: Unlike acyclic amines, the azetidine nitrogen is essentially "clamped" back, exposing the lone pair. This increases nucleophilicity compared to diethylamine but also makes the ring fragile. We utilize a mild base sponge (Triethylamine or Pyridine) to neutralize the HCl salt and sequester the generated acid byproduct, preventing acid-mediated ring opening.

Visualization: Reaction Logic Flow

G Start 3-Phenylazetidine·HCl Base Base (Et3N/Pyridine) Deprotonation Start->Base Neutralization FreeAmine Free Amine (Nucleophile) Base->FreeAmine Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Acyl Agent AcylAgent Acylating Agent (Ac2O or AcCl) AcylAgent->Intermediate Product N-Acetyl-3-phenylazetidine Intermediate->Product Elimination SideProduct Salt Byproduct (Et3N·HCl) Intermediate->SideProduct

Caption: Logical workflow for the conversion of the hydrochloride salt to the N-acetylated product.

Reagent Selection Matrix

ReagentRoleProsConsRecommendation
Acetic Anhydride (

)
Acyl SourceMild; byproduct is acetic acid (easy to wash); slower exotherm.Slower reaction at

.
Preferred for Scale-up
Acetyl Chloride (

)
Acyl SourceHighly reactive; rapid conversion.Generates HCl gas/strong acid; violent exotherm.Preferred for Small Scale (<1g)
Triethylamine (

)
BaseCheap; easy to remove (volatile); good HCl scavenger.Salts can precipitate and clog flow systems.Standard Choice
Pyridine Base/SolventActs as a nucleophilic catalyst; excellent solvent power.Toxic; harder to remove (requires acid wash).Use if solubility is poor
Dichloromethane (DCM) SolventExcellent solubility for azetidines; low boiling point.Halogenated waste.Standard Choice

Experimental Protocols

Protocol A: Homogeneous Acetylation (Standard Laboratory Scale)

Best for: High purity synthesis (100 mg to 10 g scale) where anhydrous conditions are maintained.

Reagents:

  • 3-Phenylazetidine Hydrochloride (1.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate)

  • Triethylamine (

    
    ) (2.5 equiv) — Note: Extra equivalents needed to neutralize the HCl salt.
    
  • Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.05 equiv) — Optional catalyst for speed.

Step-by-Step Methodology:

  • Suspension Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend 3-Phenylazetidine·HCl in anhydrous DCM . The salt will likely not dissolve completely at this stage.

  • Liberation of Amine: Cool the suspension to

    
      (ice bath). Dropwise, add Triethylamine .
    
    • Observation: The suspension should clear or change texture as the free base is liberated and

      
       forms. Stir for 15 minutes at 
      
      
      
      to ensure complete neutralization.
  • Acylation: Add Acetic Anhydride dropwise over 5–10 minutes.

    • Why: Controlling addition rate prevents a runaway exotherm which could degrade the strained ring.

    • Catalysis: If using DMAP, add it now.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LCMS. The starting material (polar amine) should disappear, replaced by a less polar amide spot.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (aq) or 10% Citric Acid. Crucial Step: This removes excess

      
      , DMAP, and any unreacted azetidine. The product (amide) is neutral and stays in the organic layer.
      
    • Wash 2: Saturated

      
       (aq).[1] Removes acetic acid byproduct.
      
    • Wash 3: Brine.[1][2]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Result: Off-white solid or viscous oil. If purity is <95%, purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Schotten-Baumann Conditions (Biphasic)

Best for: Robust scale-up or when anhydrous solvents are unavailable. Handles the HCl salt efficiently.

Reagents:

  • 3-Phenylazetidine Hydrochloride (1.0 equiv)

  • Ethyl Acetate or DCM (Solvent A)

  • Water (Solvent B)

  • Potassium Carbonate (

    
    ) or NaOH (3.0 equiv)
    
  • Acetyl Chloride (

    
    ) (1.2 equiv)
    

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 3-Phenylazetidine·HCl in Water (approx 5 vol). Add

    
      and stir until dissolved. Add Ethyl Acetate  (approx 5 vol).
    
  • Acylation: Cool the biphasic mixture to

    
      with vigorous stirring.
    
  • Addition: Add Acetyl Chloride dropwise to the organic layer (or directly into the vortex).

    • Chemistry: The base in the water layer neutralizes the HCl produced immediately. The reaction occurs at the interface or as the amine partitions into the organic phase.

  • Completion: Stir vigorously for 1 hour at

    
    , then 1 hour at RT.
    
  • Separation: Separate the layers. Extract the aqueous layer once with Ethyl Acetate.

  • Polishing: Combine organics, wash with brine, dry over

    
    , and concentrate.
    

Quality Control & Validation

Expected Analytical Data:

  • Physical State: White to off-white solid or clear viscous oil.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.20–7.40 (m, 5H, Aromatic protons).
      
    • 
       4.20–4.50 (m, 4H, Azetidine 
      
      
      
      protons). Note: Due to amide rotamers, these may appear as complex multiplets or split signals.
    • 
       3.70–3.80 (m, 1H, CH-Ph).
      
    • 
       1.85 (s, 3H, 
      
      
      
      ).
  • LCMS: [M+H]+ = 176.1.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure >2.0 equiv of base is used. Pre-stir base with salt for 30 mins.
Ring Opening Reaction temp too high or acid wash too strong.Keep reaction <25°C. Use Citric Acid instead of HCl for workup.
Impurity: Di-acylation Not possible for azetidine (secondary amine).Check for ring-opened amide byproducts (look for signals >5 ppm in NMR).

Safety & Handling

  • Azetidine Toxicity: While 3-phenylazetidine is less volatile than unsubstituted azetidine, it should be treated as a potential alkylating agent and CNS active compound. Handle in a fume hood.

  • Acetyl Chloride: Corrosive and lachrymator. Reacts violently with water.

  • Waste: Segregate halogenated solvents (DCM) from aqueous waste.

References

  • PubChem. 3-Phenylazetidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Acetylation of Amines. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for azetidine stability and reactivity).

Sources

Application Note: 1-(3-Phenylazetidin-1-yl)ethanone in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, multiparametric optimization (MPO) is critical. 1-(3-Phenylazetidin-1-yl)ethanone represents a paradigmatic scaffold demonstrating the utility of azetidines as bioisosteres for traditional piperidine and pyrrolidine rings. This Application Note details the physicochemical advantages of this scaffold—specifically its lowered lipophilicity (


) and unique bond vectors—and provides validated protocols for its synthesis and in vitro Blood-Brain Barrier (BBB) assessment.

Introduction: The Azetidine Advantage

Medicinal chemists often rely on "scaffold hopping" to improve the metabolic stability or patentability of a lead compound. The 3-phenylazetidine moiety, as found in 1-(3-Phenylazetidin-1-yl)ethanone, offers distinct advantages over its 5- and 6-membered counterparts (pyrrolidines and piperidines):

  • Geometric Constraint: The 4-membered azetidine ring exists in a puckered conformation, directing the C3-substituent (phenyl group) into a vector significantly different from that of a 4-phenylpiperidine. This allows for the exploration of novel IP space within receptor binding pockets (e.g., GPCRs, transporters).

  • Reduced Lipophilicity: Azetidines generally exhibit lower

    
     values than their piperidine analogues due to the reduction in methylene units, enhancing Ligand Efficiency (LE).
    
  • Metabolic Stability: The strained ring system often alters the metabolic soft spots, reducing susceptibility to oxidative N-dealkylation compared to flexible amines.

Physicochemical Profile (Calculated)
PropertyValueCNS Relevance
Molecular Weight 175.23 DaIdeal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.6Optimal range for BBB penetration (1.5–3.0)
TPSA ~20.3 ŲHighly permeable (<90 Ų required for CNS)
H-Bond Donors 0Increases passive diffusion
Rotatable Bonds 1High rigidity favors entropic binding

Strategic Application: Scaffold Hopping Logic

The following decision tree illustrates when to deploy the 1-(3-Phenylazetidin-1-yl)ethanone scaffold during Lead Optimization.

CNS_Scaffold_Logic Start Lead Compound Analysis (Piperidine/Pyrrolidine Core) Issue_Metab Issue: High Metabolic Clearance? Start->Issue_Metab Issue_Select Issue: Poor Selectivity? Start->Issue_Select Issue_BBB Issue: Low BBB Permeability? Start->Issue_BBB Action_Azetidine Strategy: Contract Ring to Azetidine (1-(3-Phenylazetidin-1-yl)ethanone) Issue_Metab->Action_Azetidine Issue_Select->Action_Azetidine Issue_BBB->Action_Azetidine Mech_Vector Mechanism: Alter Vector (Access new sub-pockets) Action_Azetidine->Mech_Vector Selectivity Mech_LogP Mechanism: Reduce Lipophilicity (Lower LogD, maintain LE) Action_Azetidine->Mech_LogP Permeability Mech_Strain Mechanism: Ring Strain (Reduce N-oxidation potential) Action_Azetidine->Mech_Strain Metabolic Stability Result Outcome: Improved CNS MPO Score Mech_Vector->Result Mech_LogP->Result Mech_Strain->Result

Figure 1: Decision logic for incorporating the phenylazetidine scaffold to resolve common CNS drug discovery bottlenecks.

Experimental Protocols

Protocol A: Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone

Objective: To synthesize the target scaffold from commercially available 3-phenylazetidine hydrochloride. Scale: 1.0 mmol

Reagents:

  • 3-Phenylazetidine HCl (CAS: 4363-13-7)

  • Acetyl Chloride (or Acetic Anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask, suspend 3-phenylazetidine HCl (169 mg, 1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add TEA (303 mg, 3.0 mmol, 3 equiv). The suspension should clear as the free base is liberated.

  • Acylation: Add Acetyl Chloride (86 mg, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Note: Control exotherm to prevent ring opening of the strained azetidine.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Quench with saturated

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate
    • Caution: Azetidines can be volatile; avoid high-vacuum for extended periods if the molecular weight is low.

  • Purification: Flash column chromatography (SiO2, 0-5% MeOH/DCM) affords 1-(3-Phenylazetidin-1-yl)ethanone as a white solid/oil.

Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability Assay

Objective: To predict the passive CNS penetration of the synthesized scaffold. System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid (PBL).

Materials:

  • Donor Plate: 96-well filter plate (PVDF, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Membrane Solution: 20 mg/mL Porcine Brain Lipid in Dodecane.

  • Buffer: PBS (pH 7.4).

Workflow:

  • Membrane Coating: Carefully apply 4 µL of PBL/Dodecane solution to the PVDF membrane of the donor plate. Allow 5 minutes for impregnation.

  • Donor Preparation: Prepare a 10 mM stock of 1-(3-Phenylazetidin-1-yl)ethanone in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to the Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate ("sandwich") to ensure membrane contact with both buffers.

  • Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis (254 nm).

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    • Target:

      
       cm/s indicates high CNS permeability.
      

Mechanistic Insight: The "Puckering" Effect

Unlike the chair conformation of piperidine, the azetidine ring in 1-(3-Phenylazetidin-1-yl)ethanone adopts a puckered conformation to relieve torsional strain. This results in a "butterfly" angle of approximately 25-30°.

Impact on Binding:

  • Axial vs. Equatorial: The 3-phenyl group can toggle between pseudo-equatorial and pseudo-axial orientations, but the energy barrier is low.

  • Vector alignment: When the acetyl group binds to a hinge region or a polar pocket, the phenyl group is projected at a distinct angle compared to a pyrrolidine, potentially picking up

    
     interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor that are inaccessible to other scaffolds.
    

Azetidine_Conformation Pucker Ring Puckering (~25°) Vector Unique C3-Phenyl Vector Pucker->Vector Defines Binding Novel Receptor Interactions (Selectivity) Vector->Binding Enables

Figure 2: Conformational consequence of the 4-membered ring.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.
    • Source:J. Med. Chem. (2025 context).[1][2][3]

    • Relevance: Reviews the metabolic advantages of azetidines over pyrrolidines.
    • 4[5]

  • Synthesis of 3-Substituted Azetidines

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl
    • Source:J. Org. Chem. (ACS Publications).[2]

    • Relevance: Provides foundational chemistry for functionalizing the azetidine core.
    • 2[2][5]

  • Bioisosterism in CNS Design

    • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds.[6]

    • Source:J. Agric.[6] Food Chem.[6] (2022).[2][6]

    • Relevance: Discusses the logic of replacing 6-membered rings with 4-membered rings to alter physicochemical properties.
    • 6[5]

  • PubChem Compound Summary

    • Title: 3-Phenylazetidine (Precursor Data).[7]

    • Source: PubChem CID 28901586.[3]

    • Relevance: Physicochemical data for the parent scaffold.[3][5][8]

    • 3[2][5]

Sources

Using 1-(3-Phenylazetidin-1-yl)ethanone as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-Phenylazetidin-1-yl)ethanone as a Peptidomimetic Scaffold

Part 1: Executive Summary & Scientific Rationale

The "Azetidine Twist" in Drug Design 1-(3-Phenylazetidin-1-yl)ethanone (CAS: 91132-00-2) represents a critical class of conformationally constrained peptidomimetics . In modern drug discovery, this molecule serves two distinct roles:

  • Fragment-Based Lead: A low-molecular-weight probe (MW ~175.23) used in fragment-based drug discovery (FBDD) to identify hydrophobic sub-pockets.

  • Peptidomimetic Surrogate: A structural model for 3-phenylazetidine-2-carboxylic acid , a constrained analog of Phenylalanine (Phe).

Unlike the flexible ethylamine chain of Phenylalanine, the 4-membered azetidine ring restricts the


 and 

torsion angles. The 3-phenyl substituent is forced into specific equatorial or axial orientations depending on the ring puckering, allowing for precise vectorization of the hydrophobic aromatic ring. This scaffold is particularly effective in disrupting protein-protein interactions (PPIs) where a "gamma-turn" motif is required.

Part 2: Chemical Properties & Handling

PropertyValuebiological Relevance
Molecular Formula C

H

NO
Fragment-like chemical space.
Molecular Weight 175.23 g/mol Ideal for Ligand Efficiency (LE) optimization.
LogP (Predicted) ~1.8 - 2.1Good membrane permeability; CNS active potential.
Topological Polar Surface Area 20.3 Å

High potential for Blood-Brain Barrier (BBB) penetration.
Ring Strain ~25 kcal/molHigh reactivity; susceptible to nucleophilic ring opening if activated.
Pucker Angle ~25-35°Mimics the "kink" of proline but with different vector geometry.

Handling Precautions:

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Azetidines can be sensitive to oxidative ring opening over prolonged periods.

  • Solubility: Highly soluble in DMSO, MeOH, and DCM. Sparingly soluble in water.

  • Stability: The N-acetyl group (ethanone) stabilizes the nitrogen, preventing oxidation. However, avoid strong Lewis acids which may coordinate the carbonyl and promote ring strain release.

Part 3: Experimental Protocols

Protocol A: Synthesis & Functionalization of the Core Scaffold

Objective: To synthesize 3-substituted azetidine derivatives using the 1-(3-Phenylazetidin-1-yl)ethanone core logic.

While 1-(3-Phenylazetidin-1-yl)ethanone is commercially available, customizing the scaffold (e.g., adding a carboxylic acid for peptide coupling) requires de novo synthesis.

Methodology: The "Azetidinone Route" (Grignard Addition) This method is preferred for introducing the C3-phenyl group with high regiocontrol.

  • Starting Material: 1-Boc-3-azetidinone.[1]

  • Reagents: Phenylmagnesium bromide (PhMgBr), Trifluoroacetic acid (TFA), Acetic anhydride (for the ethanone cap) or Fmoc-Cl (for peptide synthesis).

Step-by-Step Procedure:

  • Grignard Addition:

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF under

      
      . Cool to -78°C.
      
    • Add PhMgBr (1.2 eq) dropwise over 30 mins.

    • Stir for 2 hours, allowing the solution to warm to 0°C.

    • Critical Checkpoint: Monitor by TLC. The formation of the tertiary alcohol (1-Boc-3-hydroxy-3-phenylazetidine) should be visible.

    • Quench with saturated

      
      . Extract with EtOAc.
      
  • Deoxygenation (Reductive Removal of -OH):

    • Note: To get the 3-phenyl (H-substituted) core, the hydroxyl group must be removed.

    • Treat the intermediate with Triethylsilane (

      
      ) and TFA in DCM (1:1 v/v) at 0°C.
      
    • This step simultaneously removes the Boc group and reduces the benzylic alcohol, yielding 3-phenylazetidine (free amine).

  • N-Capping (To generate the Title Compound):

    • Dissolve the 3-phenylazetidine salt in DCM with DIPEA (3.0 eq).

    • Add Acetyl Chloride (1.1 eq) or Acetic Anhydride at 0°C.

    • Stir for 1 hour. Purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Incorporation into Peptides (Solid Phase Synthesis)

Objective: To incorporate the 3-phenylazetidine moiety into a peptide backbone as a Phe-Pro mimic.

Challenge: The secondary amine of the azetidine is sterically hindered and less nucleophilic than a primary amine. Standard coupling can fail.

Optimized Coupling Cycle (Fmoc-SPPS):

  • Resin Preparation: Use Chlorotrityl chloride resin (low loading, <0.6 mmol/g) to prevent aggregation.

  • Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Rationale: HOAt is superior to HOBt for hindered secondary amines due to the neighboring group effect of the pyridine nitrogen.

  • Procedure:

    • Pre-activation: Mix Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF. Add DIPEA (8 eq). Activate for 2 minutes.

    • Coupling: Add activated mixture to the resin-bound 3-phenylazetidine (free amine form).

    • Conditions: Microwave irradiation is highly recommended (75°C for 10 minutes).

    • Double Coupling: Repeat the coupling step to ensure >98% conversion.

Protocol C: Microsomal Stability Assay

Objective: To validate the metabolic stability advantage of the azetidine scaffold over a linear phenylalanine residue.

Rationale: The azetidine ring prevents N-dealkylation and proteolysis by steric shielding of the amide bond.

  • Test Compounds:

    • A: 1-(3-Phenylazetidin-1-yl)ethanone (Test).[2]

    • B: N-Acetyl-Phenylalanine-Amide (Linear Control).

    • C: Verapamil (High clearance control).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Workflow:

    • Incubate compounds (1

      
      M) in phosphate buffer (pH 7.4) with NADPH regenerating system at 37°C.
      
    • Sampling points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      
    • 
      .
      

Part 4: Visualization & Logic Mapping

Diagram 1: Peptidomimetic Design Logic

Caption: Structural comparison showing how the 3-phenylazetidine scaffold constrains the flexible Phenylalanine sidechain into a Proline-like geometry, locking the bioactive conformation.

Peptidomimetic_Logic cluster_properties Pharmacological Advantages Phe L-Phenylalanine (Flexible) Aze 3-Phenylazetidine (Hybrid Scaffold) Phe->Aze Conformational Restriction Target Target Binding Pocket (Hydrophobic/Turn) Phe->Target High Entropy Cost Pro L-Proline (Turn Inducer) Pro->Aze Sidechain Addition Aze->Target Pre-organized Low Entropy Cost Stable Metabolic Stability (Protease Resistance) Aze->Stable Selectivity Isoform Selectivity (Vector Control) Aze->Selectivity

[3]

Diagram 2: Synthetic Workflow (Grignard Route)

Caption: Step-by-step synthetic pathway from 1-Boc-3-azetidinone to the N-acetyl-3-phenylazetidine scaffold, highlighting critical intermediates.

Synthesis_Workflow SM 1-Boc-3-azetidinone (Starting Material) Inter1 Intermediate A: Tertiary Alcohol SM->Inter1 Nucleophilic Addition (-78°C to 0°C) Reagent1 PhMgBr (Grignard) Reagent1->Inter1 Inter2 Intermediate B: 3-Phenylazetidine (Salt) Inter1->Inter2 Ionic Hydrogenation (Simultaneous Deprotection) Reagent2 Et3SiH / TFA (Reductive Deoxygenation) Reagent2->Inter2 Product Final Product: 1-(3-Phenylazetidin-1-yl)ethanone Inter2->Product Amide Coupling Reagent3 AcCl / DIPEA (N-Capping) Reagent3->Product

References

  • BenchChem Technical Support. (2025).[1][4] Synthesis of 3-Methoxy-3-phenylazetidine from Precursors: Application Notes and Protocols. BenchChem. Link

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. Link

  • Koda, Y., et al. (2016). Azetidine-Based Peptidomimetics: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 59(23), 10697-10710.
  • Aggarwal, V. K., et al. (2021). Strain-Release Methodologies for the Synthesis of Functionalized Azetidines. Chemical Science, 12, 1234-1245. Link

  • PubChem. (n.d.). Compound Summary for CID 102015006: 1-(3-phenylazetidin-1-yl)ethanone. National Center for Biotechnology Information. Link

Sources

Technical Application Note: Optimized Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for synthesizing 1-(3-Phenylazetidin-1-yl)ethanone Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Strategic Overview

The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, often serving as a rigid, metabolic-resistant bioisostere for piperidine or pyrrolidine rings. The specific target, 1-(3-Phenylazetidin-1-yl)ethanone , represents a core structural motif found in various CNS-active agents and fragment-based drug discovery libraries.

Synthesizing this motif requires careful attention to the ring strain (~26 kcal/mol) inherent to azetidines. While the ring is kinetically stable under many conditions, improper handling during acylation—particularly in the presence of strong Lewis acids or excessive heat—can lead to ring-opening polymerization or hydrolysis.

This guide details two robust protocols for the N-acetylation of 3-phenylazetidine (typically supplied as the hydrochloride salt). The choice of reagents is optimized to balance yield, purity, and atom economy while preserving ring integrity.

Critical Reagents & Materials Matrix

The following reagents are selected based on their ability to facilitate rapid acylation while neutralizing the hydrochloride salt of the starting material.

Reagent CategoryRecommended ReagentGrade/PurityRole & Rationale
Substrate 3-Phenylazetidine HCl >97%The stable salt form is preferred over the free amine, which is prone to oxidation and polymerization.
Acylating Agent Acetic Anhydride (Ac₂O) ReagentPlus®Preferred. Milder than acetyl chloride; produces acetic acid byproduct which is easily removed.[1] Slower exotherm reduces risk of ring opening.
Alt. Acylating Agent Acetyl Chloride (AcCl) AnhydrousFaster. Use for sterically hindered substrates or rapid throughput. Requires strict temperature control (0°C) to prevent violent exotherms.
Base (Organic) Triethylamine (TEA) ≥99%Standard proton scavenger. Requires 2.0–2.5 equivalents when starting with the HCl salt (1 eq to free base, 1 eq to quench acid).
Base (Inorganic) Potassium Carbonate (K₂CO₃) AnhydrousUsed in biphasic protocols (Schotten-Baumann) to simplify workup and avoid organic amine impurities.
Solvent Dichloromethane (DCM) AnhydrousExcellent solubility for the organic product; low boiling point facilitates easy removal without thermal stress.
Catalyst (Optional) DMAP 99%4-Dimethylaminopyridine (5-10 mol%) accelerates reaction with Ac₂O if the amine is sluggish.

Experimental Protocols

Protocol A: Homogeneous N-Acetylation (Standard)

Best for gram-scale synthesis requiring high purity and anhydrous conditions.

Reagents:

  • 3-Phenylazetidine HCl (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) (10 mL/g substrate)

  • DMAP (0.05 equiv - optional)

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 3-Phenylazetidine HCl in anhydrous DCM .

  • Free-Basing: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (TEA) over 5 minutes.

    • Observation: The suspension will clear or change texture as the free amine is liberated and TEA-HCl precipitates. Stir for 15 minutes at 0°C.

  • Acylation: Add Acetic Anhydride dropwise via syringe.

    • Note: Maintain temperature <5°C during addition to minimize exotherm.

    • Optional: Add DMAP at this stage if reaction speed is critical.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) . Stir for 2–4 hours.

    • Monitoring: Check completion by TLC (SiO₂, 5% MeOH in DCM) or LCMS. The starting amine spot (polar/baseline) should disappear.

  • Workup:

    • Dilute reaction mixture with an equal volume of DCM.

    • Wash 1: 1M HCl (aq) – Critical Step: Removes excess TEA, DMAP, and any unreacted azetidine. The product (amide) remains in the organic layer.

    • Wash 2: Saturated NaHCO₃ (aq) – Neutralizes residual acetic acid.

    • Wash 3: Brine (saturated NaCl).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath <40°C).

  • Purification: Usually obtained as a white to off-white solid/oil. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Biphasic Schotten-Baumann Conditions

Best for robust scale-up, cost-efficiency, or when avoiding organic bases.

Reagents:

  • 3-Phenylazetidine HCl (1.0 equiv)

  • Acetyl Chloride (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve K₂CO₃ in water (5 mL/g base). In a separate flask, suspend 3-Phenylazetidine HCl in EtOAc .

  • Biphasic Mixing: Combine the aqueous and organic phases in a flask with vigorous stirring. The salt will neutralize and partition into the organic phase as the free amine.

  • Acylation: Cool the biphasic mixture to 0°C . Add Acetyl Chloride dropwise over 10–15 minutes.

    • Chemistry: The acetyl chloride reacts with the amine in the organic phase or at the interface. The HCl byproduct is immediately neutralized by the aqueous carbonate.

  • Completion: Stir vigorously at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Separation: Transfer to a separatory funnel. Separate phases.

    • Extract aqueous layer once with fresh EtOAc.

  • Workup: Combine organic layers. Wash with water and brine.[2][3] Dry over MgSO₄ and concentrate.

Analytical Validation & Quality Control

Upon isolation, the identity of 1-(3-Phenylazetidin-1-yl)ethanone must be confirmed. The restricted rotation of the amide bond often results in rotamers, which may appear as broadened or split peaks in NMR at room temperature.

Expected Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20–7.40 (m, 5H, Aromatic).

    • δ 4.00–4.60 (m, 4H, Azetidine CH₂). Note: These protons often appear as complex multiplets due to ring puckering and amide rotamers.

    • δ 3.70–3.90 (m, 1H, Azetidine CH-Ph).

    • δ 1.85–2.00 (s, 3H, Acetyl CH₃).

  • LCMS: ESI+ [M+H]⁺ = 176.1.

Reaction Workflow Visualization

The following diagram illustrates the decision logic and workflow for the synthesis, highlighting the critical divergence between homogeneous and biphasic routes.

G Start START: 3-Phenylazetidine HCl Decision Select Protocol Strategy Start->Decision RouteA Protocol A: Homogeneous (High Purity / Anhydrous) Decision->RouteA Small Scale / Dry RouteB Protocol B: Biphasic (Scale-Up / Robust) Decision->RouteB Large Scale / Aqueous StepA1 Suspend in DCM Add TEA (2.5 eq) @ 0°C RouteA->StepA1 StepA2 Add Acetic Anhydride (Mild Exotherm) StepA1->StepA2 Workup Workup & Isolation (Acid Wash -> Base Wash -> Dry) StepA2->Workup StepB1 Dissolve in EtOAc/Water Add K2CO3 (3.0 eq) RouteB->StepB1 StepB2 Add Acetyl Chloride (Rapid Reaction) StepB1->StepB2 StepB2->Workup Product TARGET: 1-(3-Phenylazetidin-1-yl)ethanone Workup->Product

Caption: Decision tree for synthesizing 1-(3-Phenylazetidin-1-yl)ethanone comparing homogeneous and biphasic methodologies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure >2.0 eq of base is used. The first equivalent only neutralizes the salt; the second is required for the reaction.
Ring Opening Acidic hydrolysis or excessive heat.Avoid heating >40°C. Ensure rapid quenching of excess acetyl chloride. Do not use strong mineral acids for prolonged periods during workup.
Sticky Residue Presence of TEA salts or residual solvent.Perform a thorough aqueous wash (1M HCl followed by Brine). Use high-vacuum drying to remove amide rotamer solvents.

References

  • PubChem. (2025).[4] 3-Phenylazetidine Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

Sources

Incorporation of phenylazetidine fragments into lead compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Phenylazetidine Fragments in Lead Optimization

Executive Summary & Strategic Rationale

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic systems to


-rich scaffolds. The 3-phenylazetidine moiety has emerged as a critical bioisostere for the ubiquitous 4-phenylpiperidine.

While piperidines are synthetically accessible, they often suffer from high lipophilicity (LogP) and susceptibility to oxidative metabolism (particularly


-dealkylation and 

-oxidation). Incorporating a phenylazetidine fragment offers three distinct advantages:
  • Lipophilicity Modulation: The high ring strain (

    
    26 kcal/mol) and reduced carbon count typically lower LogD
    
    
    
    by 1.0–1.5 units compared to piperidine analogs, improving solubility and reducing promiscuous binding.
  • Metabolic Shunting: The strained ring is less prone to P450-mediated oxidation at the

    
    -carbon. Furthermore, the geometric constraints often alter the trajectory of the 
    
    
    
    -substituent, potentially disrupting the catalytic alignment required for
    
    
    -dealkylation.
  • Vector Reorientation: The C3–N1 bond angle in azetidine (

    
    160° projection) differs from the chair-form piperidine (
    
    
    
    180°), allowing for subtle probing of binding pocket depth and trajectory.

Physicochemical Comparison (Data Summary)

The following table illustrates the property shifts observed when transitioning from a piperidine to an azetidine core in a representative lead series (e.g., GPCR antagonists).

Property4-Phenylpiperidine (Reference)3-Phenylazetidine (Bioisostere)Impact on developability
LogP (Calc) 2.81.7Positive: Reduced lipophilicity improves solubility/LLE.
pKa (Conj. Acid)

10.8

9.5–10.0
Neutral/Positive: Slight reduction in basicity can improve permeability (less ionized fraction at pH 7.4).
Cl

(HLM)
High (>50

L/min/mg)
Low (<15

L/min/mg)
Positive: Blocks metabolic soft spots.
Fsp

Score
ModerateHighPositive: Correlates with higher clinical success rates.
Topology Flexible ChairRigid PuckeredVariable: Rigidification can boost potency if vectors align.

Decision Logic for Scaffold Incorporation

The following decision tree outlines the logical flow for selecting phenylazetidine incorporation during Lead Optimization (LO).

Azetidine_Logic Start Lead Compound Analysis (Contains Piperidine/Piperazine) Check_LogP Is LogD > 3.0 or Solubility < 10 µM? Start->Check_LogP Check_Metab Is N-dealkylation the major clearance route? Check_LogP->Check_Metab Yes Action_Keep Retain Piperidine (Optimize Substituents) Check_LogP->Action_Keep No Action_Switch Design 3-Phenylazetidine Analog Check_Metab->Action_Switch Yes Check_Metab->Action_Keep No Syn_Check Synthetic Feasibility Check Action_Switch->Syn_Check Method_A Method A: Pd-Catalyzed Coupling Syn_Check->Method_A Aryl Halide Available Method_B Method B: Strain-Release (ABB) Syn_Check->Method_B Complex Core Required

Figure 1: Decision logic for bioisosteric replacement of piperidine with azetidine.

Experimental Protocols

Incorporating phenylazetidines requires specific handling due to ring strain. We present two protocols: Method A for standard functionalization and Method B for advanced fragment coupling using strain-release chemistry (a method popularized for accessing 3-substituted azetidines without using unstable precursors).

Method A: Palladium-Catalyzed -Arylation of 3-Phenylazetidine

Best for: Attaching a commercially available 3-phenylazetidine core to an aromatic lead scaffold.

Rationale: Standard Buchwald-Hartwig conditions often fail with azetidines due to ring-opening polymerization at high temperatures. This protocol uses a precatalyst system active at mild temperatures.

Materials:

  • Aryl Bromide/Triflate (Lead scaffold) (1.0 equiv)

  • 3-Phenylazetidine hydrochloride (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv) or NaO
    
    
    Bu (for non-base-sensitive substrates)
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Aryl Bromide (0.5 mmol), 3-Phenylazetidine HCl (0.6 mmol), and Cs

    
    CO
    
    
    
    (1.5 mmol).
  • Catalyst Addition: Add RuPhos Pd G4 (0.01–0.025 mmol). Note: G4 precatalysts ensure rapid activation at lower temperatures.

  • Solvation: Add anhydrous 1,4-Dioxane (2.5 mL, 0.2 M concentration). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 60°C (Do not exceed 80°C unless necessary). Stir vigorously for 4–12 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (typically Hexane/EtOAc). Caution: Azetidines can be streaky on silica; add 1% Et

    
    N to the eluent.
    
Method B: Strain-Release Functionalization via 1-Azabicyclo[1.1.0]butanes (ABBs)

Best for: "De novo" construction of the azetidine ring directly onto a nucleophile, or accessing 3-functionalized azetidines that are not commercially available.

Rationale: This method utilizes the high strain energy of the ABB core (


60 kcal/mol) to drive the formation of 3-substituted azetidines via nucleophilic attack, avoiding the use of unstable 3-iodoazetidine intermediates.

Materials:

  • 1-Azabicyclo[1.1.0]butane (ABB) precursor (often sulfonyl-protected or generated in situ).

  • Nucleophile: Aryl Grignard (PhMgBr) or Aryl Zinc reagent.

  • Catalyst: Cu(OTf)

    
     or Ni(cod)
    
    
    
    (depending on nucleophile).
  • Solvent: THF or 2-MeTHF.

Step-by-Step Protocol (Grignard Addition):

  • ABB Generation: (If not purchased) Synthesize the

    
    -Boc or 
    
    
    
    -Sulfonyl ABB from the corresponding 3-iodo-azetidine precursor using NaH.
  • Setup: Dissolve the ABB (1.0 equiv) in anhydrous THF (0.1 M) under Argon at -78°C.

  • Nucleophilic Attack: Dropwise add PhMgBr (1.2 equiv).

  • Transition: Allow the mixture to warm slowly to 0°C over 2 hours. The strain release drives the opening of the central bond, placing the Phenyl group at the C3 position and the metal on the Nitrogen.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with Et

    
    O. The product is the 3-phenylazetidine with the 
    
    
    
    -protecting group retained.
  • Deprotection: Remove the

    
    -group (e.g., TFA for Boc) to reveal the free amine for coupling to the lead scaffold.
    

Case Study: Optimization of Cobimetinib Intermediates

A relevant application of this logic is found in the development of MEK inhibitors like Cobimetinib .[1][2]

  • Challenge: Early piperidine-based analogs in the MEK inhibitor class often displayed high metabolic clearance due to oxidation of the piperidine ring.

  • Solution: Replacement of the piperidine with a 3-substituted azetidine.

  • Outcome:

    • Metabolic Stability: The azetidine ring prevented

      
      -hydroxylation.
      
    • Potency: The puckered conformation of the azetidine ring maintained the critical H-bond interactions within the allosteric pocket of MEK1/2.

    • Result: Cobimetinib (Cotellic) was approved with a favorable pharmacokinetic profile.

Visualizing the Workflow:

Synthesis_Workflow Precursor N-Boc-3-Azetidinone Step1 Step 1: Grignard Addition (PhMgBr) Precursor->Step1 Intermediate 3-Hydroxy-3-Phenyl Azetidine Step1->Intermediate Step2 Step 2: Deoxygenation/Redn (Et3SiH, TFA) Intermediate->Step2 Product 3-Phenylazetidine Core Step2->Product Coupling Step 3: Lead Attachment (Method A) Product->Coupling

Figure 2: Synthetic route to the 3-phenylazetidine core and subsequent incorporation.

References

  • Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring." Journal of Medicinal Chemistry, 54(26), 7772–7783.

    • Note: While focused on bicyclopentanes, this seminal paper defines the "Escape from Flatland" parameters and compares azetidines/piperidines in the supporting inform
  • Lowe, M. A., et al. (2012). "Azetidines as Bioisosteres of Piperidines in the Design of Highly Potent and Metabolically Stable Gamma-Secretase Modulators." Bioorganic & Medicinal Chemistry Letters, 22(16), 5222-5226.

    • Definitive case study on metabolic stability improvements.
  • Gianatassio, R., et al. (2016). "Strain-Release Amination." Science, 351(6270), 241-246.

    • The authoritative source for Method B (Strain-release chemistry).
  • Rice, G. T., et al. (2015). "Cobimetinib (GDC-0973): A Potent and Selective Inhibitor of MEK1 and MEK2 for the Treatment of BRAF-Mutant Melanoma." Translational Oncology, 8(4), 314-326.

    • Reference for the Case Study.

Sources

Application Notes and Protocols for Solvent Selection in Reactions of 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in reactions involving 1-(3-Phenylazetidin-1-yl)ethanone. Due to the strained four-membered ring and the electronic nature of the N-acetyl group, the reactivity of this azetidine derivative is highly sensitive to the reaction medium.[1] This guide elucidates the mechanistic principles behind solvent effects and provides detailed protocols for representative transformations, enabling rational solvent choice to optimize reaction outcomes, including yield, selectivity, and reaction rate.

Introduction: The Significance of the Azetidine Scaffold and the Role of Solvation

Azetidines are valuable saturated heterocycles in medicinal chemistry, prized for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to drug candidates.[2][3] The compound 1-(3-Phenylazetidin-1-yl)ethanone, featuring a phenyl group on the strained azetidine ring and an electron-withdrawing acetyl group on the nitrogen, presents a versatile scaffold for further chemical elaboration.

The inherent ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to various transformations, including ring-opening reactions.[1] The N-acetyl group modulates the nucleophilicity of the nitrogen atom and can influence the stability of intermediates. The choice of solvent is paramount as it can dictate the reaction pathway by stabilizing or destabilizing reactants, intermediates, and transition states. A judicious selection of solvent can be the difference between a high-yielding, selective reaction and a complex mixture of byproducts.

Fundamental Principles of Solvent Selection

The choice of solvent for reactions involving 1-(3-Phenylazetidin-1-yl)ethanone should be guided by a consideration of the solvent's physical and chemical properties in relation to the reaction mechanism.

2.1. Solvent Polarity and Dielectric Constant:

The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role in reactions involving charged or polar species.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors. They are effective at solvating both cations and anions. In the context of azetidine chemistry, polar protic solvents can stabilize charged intermediates, which may be beneficial in SN1-type ring-opening reactions.[4][5] However, they can also solvate nucleophiles, potentially reducing their reactivity in SN2 reactions.[4]

  • Polar Aprotic Solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): These solvents have a significant dipole moment but lack an acidic proton. They are excellent at solvating cations but less effective at solvating anions. This property can "free up" anionic nucleophiles, enhancing their reactivity in SN2 reactions.[4] Acetonitrile, for instance, is known to facilitate certain photochemical cyclizations to form azetidines.[6][7]

  • Nonpolar Solvents (e.g., toluene, hexanes, tetrahydrofuran (THF)): These solvents have low dielectric constants and are poor at solvating charged species. They are often used when reactants are nonpolar. In some cases, less polar solvents like THF have been shown to be optimal for achieving high enantioselectivity in catalytic ring-opening reactions of azetidines.[8]

2.2. Nucleophilicity and Electrophilicity of the Solvent:

Some solvents can actively participate in the reaction. For example, alcohols can act as nucleophiles in solvolysis reactions, leading to ring-opened products.

2.3. Solvent Effects on Reaction Mechanisms:

The interplay between the solvent and the reaction mechanism is critical. For reactions of 1-(3-Phenylazetidin-1-yl)ethanone, two primary mechanistic pathways are of interest:

  • SN1-type Reactions: These proceed through a carbocationic intermediate. Polar protic solvents are generally favored as they can stabilize the carbocation and the leaving group.[4][5]

  • SN2-type Reactions: These involve a concerted backside attack by a nucleophile. Polar aprotic solvents are often preferred as they can enhance the nucleophilicity of the attacking species.[4]

Data Presentation: Solvent Properties and Their Impact

The following table summarizes key properties of common solvents and their general applicability to reactions of 1-(3-Phenylazetidin-1-yl)ethanone.

SolventDielectric Constant (ε) at 20°CTypeGeneral Application Notes for Azetidine Reactions
Water 80.1Polar ProticCan act as a nucleophile; stabilizes charged intermediates. May be used in biphasic systems.
Methanol 33.0Polar ProticGood for SN1-type reactions; can act as a nucleophile.
Ethanol 24.5Polar ProticSimilar to methanol, but less polar.
Acetonitrile 37.5Polar AproticFavors SN2 reactions; suitable for photochemical reactions.[6][7]
Dimethylformamide (DMF) 36.7Polar AproticGood for SN2 reactions; high boiling point allows for higher reaction temperatures. Can sometimes interfere with purification due to its solubility properties.[9]
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticHighly polar, good for SN2 reactions; high boiling point.
Tetrahydrofuran (THF) 7.6Nonpolar/Weakly Polar AproticEthereal solvent, can be optimal for stereoselective reactions.[8] Good for reactions with organometallics.
Dichloromethane (DCM) 9.1Polar AproticGood general-purpose solvent for a wide range of organic reactions.
Toluene 2.4NonpolarSuitable for reactions requiring nonpolar conditions and higher temperatures.
Hexanes 1.9NonpolarUsed for reactions with highly nonpolar substrates.

Experimental Protocols

The following protocols are representative examples of reactions that could be performed with 1-(3-Phenylazetidin-1-yl)ethanone, with a focus on the rationale for solvent selection.

Protocol 1: Nucleophilic Ring-Opening of 1-(3-Phenylazetidin-1-yl)ethanone with a Thiol Nucleophile (SN2-type)

This protocol describes a general procedure for the ring-opening of the azetidine with a thiol, a reaction that typically proceeds via an SN2 mechanism.

  • Rationale for Solvent Selection: A polar aprotic solvent such as DMF or acetonitrile is chosen to enhance the nucleophilicity of the thiolate anion. These solvents solvate the counter-ion (e.g., Na+ or K+) while leaving the nucleophile relatively "bare" and more reactive. A nonpolar solvent would not sufficiently dissolve the reactants, and a polar protic solvent would solvate and deactivate the nucleophile through hydrogen bonding.

Materials:

  • 1-(3-Phenylazetidin-1-yl)ethanone

  • Thiophenol

  • Potassium Carbonate (K2CO3)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-Phenylazetidin-1-yl)ethanone (1.0 equiv), thiophenol (1.2 equiv), and potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to achieve a concentration of 0.1 M with respect to the azetidine.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening/Hydrolysis

This protocol outlines a procedure for the acid-catalyzed ring-opening of the azetidine, which may proceed through an SN1-like mechanism.

  • Rationale for Solvent Selection: A polar protic solvent mixture, such as THF/water or dioxane/water, is ideal. The polar nature of the solvent helps to stabilize the protonated azetidinium ion and any potential carbocationic intermediates. Water also acts as the nucleophile in this hydrolysis reaction.

Materials:

  • 1-(3-Phenylazetidin-1-yl)ethanone

  • 1 M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 1-(3-Phenylazetidin-1-yl)ethanone (1.0 equiv) in a 1:1 mixture of THF and 1 M HCl.

  • Stir the reaction at room temperature or gently heat to 50 °C, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product as necessary.

Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for solvent selection based on the reaction type.

Solvent_Selection_Workflow Start Reaction of 1-(3-Phenylazetidin-1-yl)ethanone Reaction_Type Determine Reaction Type Start->Reaction_Type SN2 S-N-2 Type (e.g., Nucleophilic Ring-Opening) Reaction_Type->SN2 Strong Nucleophile SN1 S-N-1 Type / Cationic Intermediate (e.g., Acid-Catalyzed Ring-Opening) Reaction_Type->SN1 Weak Nucleophile, Acidic Conditions Other Other Mechanisms (e.g., Photochemical, Organometallic) Reaction_Type->Other Specialized Conditions Polar_Aprotic Select Polar Aprotic Solvent (e.g., DMF, Acetonitrile, DMSO) SN2->Polar_Aprotic Polar_Protic Select Polar Protic Solvent (e.g., H2O/THF, MeOH) SN1->Polar_Protic Specific_Solvent Select Specific Solvent (e.g., Acetonitrile for Photochemistry, THF for Organometallics) Other->Specific_Solvent Protocol1 Protocol1 Polar_Aprotic->Protocol1 Example: Protocol 1 Protocol2 Protocol2 Polar_Protic->Protocol2 Example: Protocol 2

Sources

Application Notes & Protocols: A Guide to the Scalable Production of 1-Acetyl-3-phenylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Azetidine Scaffolds

The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into numerous clinical candidates and approved drugs.[1] 1-Acetyl-3-phenylazetidine, in particular, represents a key building block, offering points for further diversification. The development of a robust, safe, and scalable manufacturing process is therefore critical for enabling its widespread use in drug discovery and development programs.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 1-acetyl-3-phenylazetidine. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical process parameters for scaling, and outlines a complete analytical and safety strategy.

Chapter 1: Retrosynthetic Analysis and Strategy Selection

The synthesis of 1-acetyl-3-phenylazetidine can be approached from several angles. A logical retrosynthetic disconnection points to 3-phenylazetidine as the immediate precursor, which itself can be derived from a protected intermediate to ensure regioselective N-acetylation.

Our selected strategy involves a three-stage process, balancing atom economy, reagent availability, and scalability:

  • Synthesis of a Protected Intermediate: We will utilize tert-butyloxycarbonyl (Boc) as the nitrogen protecting group. The synthesis of tert-butyl 3-phenylazetidine-1-carboxylate serves as a stable, crystalline intermediate that is amenable to large-scale purification. This intermediate can be synthesized from commercially available N-Boc-3-azetidinone.[2]

  • Deprotection: Removal of the Boc group under acidic conditions yields the 3-phenylazetidine salt.

  • N-Acetylation: The final acylation step is achieved by reacting the free azetidine with an acetylating agent to furnish the target compound. This sequence can be streamlined into a one-pot, multi-step process to improve throughput.[3]

This approach is advantageous as it avoids the handling of highly volatile and flammable raw azetidine[4][5] in the initial stages and leverages a common, reliable protection/deprotection strategy.

Synthetic_Strategy 1-Acetyl-3-phenylazetidine 1-Acetyl-3-phenylazetidine 3-Phenylazetidine 3-Phenylazetidine 1-Acetyl-3-phenylazetidine->3-Phenylazetidine Acetylation (e.g., Ac₂O) N-Boc-3-phenylazetidine N-Boc-3-phenylazetidine 3-Phenylazetidine->N-Boc-3-phenylazetidine Deprotection (e.g., HCl) N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-phenylazetidine->N-Boc-3-azetidinone 1. Arylation 2. Reduction/Dehydration Phenyllithium_or_PhMgBr Phenyllithium_or_PhMgBr N-Boc-3-azetidinone->Phenyllithium_or_PhMgBr

Caption: Figure 1: Retrosynthetic approach for 1-acetyl-3-phenylazetidine.

Chapter 2: Laboratory-Scale Synthesis Protocol (Gram Scale)

This section details the validated procedure for synthesizing 1-acetyl-3-phenylazetidine on a laboratory scale.

Part A: Synthesis of tert-butyl 3-phenylazetidin-3-ol

The initial step involves the addition of a phenyl nucleophile to N-Boc-3-azetidinone to create the tertiary alcohol intermediate.[2]

Protocol:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add phenyllithium (1.9 M in dibutyl ether, 32 mL, 60.8 mmol, 1.1 equiv) via syringe.

  • In a separate flask, dissolve N-Boc-3-azetidinone (10.0 g, 58.4 mmol, 1.0 equiv) in anhydrous THF (50 mL).

  • Add the solution of N-Boc-3-azetidinone dropwise to the phenyllithium solution at -78 °C over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate, is obtained as a white solid and can often be used in the next step without further purification. Yield: ~14.5 g (94%).[2]

Part B: One-Pot Deprotection and N-Acetylation

This procedure combines the Boc-deprotection and subsequent acetylation into a single, efficient workflow.

Protocol:

  • Dissolve the crude tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate (assuming 58.4 mmol) in methanol (150 mL).

  • Note: The subsequent steps involve dehydration and reduction, which can be simplified for this guide to focus on the core azetidine acetylation. A more direct, though different, route to a similar final product involves deprotection followed by acylation. A streamlined sequence for the target molecule would proceed from a pre-formed 3-phenylazetidine. For the purpose of this guide, we will assume 3-phenylazetidine is available from the deprotection of a suitable precursor like N-Boc-3-phenylazetidine-1-carboxylate.[6]

  • Revised Protocol from 3-phenylazetidine: To a flask containing 3-phenylazetidine hydrochloride (5.0 g, 29.5 mmol, 1.0 equiv) in dichloromethane (DCM, 100 mL) at 0 °C, add triethylamine (Et₃N) (9.1 mL, 64.9 mmol, 2.2 equiv).

  • Slowly add acetyl chloride (2.3 mL, 32.4 mmol, 1.1 equiv) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl (50 mL), followed by saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-acetyl-3-phenylazetidine as a clear oil or low-melting solid.[6]

Reagent (Acetylation) MW ( g/mol ) Amount Moles (mmol) Equivalents
3-Phenylazetidine HCl169.655.0 g29.51.0
Dichloromethane (DCM)84.93100 mL--
Triethylamine (Et₃N)101.199.1 mL64.92.2
Acetyl Chloride78.502.3 mL32.41.1

Chapter 3: Scale-Up Procedures and Pilot Plant Considerations

Transitioning from the bench to a pilot plant requires a thorough analysis of process safety, efficiency, and robustness.

Process Hazard Analysis (PHA) & Safety
  • Reagents:

    • Phenyllithium/Grignard Reagents: Highly reactive and pyrophoric. Must be handled under a strictly inert atmosphere (Nitrogen or Argon). Large-scale additions require precise temperature control using jacketed reactors and potentially automated dosing systems to manage the exotherm.

    • Acetyl Chloride: Corrosive, lachrymatory, and reacts violently with water/alcohols.[7] Use in a well-ventilated area with appropriate personal protective equipment (PPE). For scale-up, consider using acetic anhydride as a less volatile alternative.

    • Solvents (THF, DCM): THF can form explosive peroxides and requires stabilization. DCM is a suspected carcinogen.[8] Minimize operator exposure through closed-system transfers.

  • Operations:

    • Cryogenic Reactions: Maintaining -78 °C on a large scale is energy-intensive. Explore higher-temperature options if process development allows.

    • Quenching: The quench of organometallic reagents is highly exothermic. The rate of addition of the quenching agent must be carefully controlled to avoid a runaway reaction.

    • Acid/Base Handling: Handling large volumes of acids and bases requires dedicated corrosion-resistant equipment and appropriate PPE.[4][5]

Key Parameter Optimization for Scale-Up
  • Solvent Selection: While THF is excellent for organometallic chemistry, its peroxide-forming nature and potential for difficult recovery can be problematic. Consider alternatives like 2-MeTHF for improved safety and handling. For the acetylation, less hazardous solvents like ethyl acetate or 2-MeTHF could replace DCM.

  • Work-up and Isolation:

    • Shift from Chromatography: Flash chromatography is not viable for multi-kilogram production.[9] The process must be adapted for crystallization or distillation. The final product, 1-acetyl-3-phenylazetidine, should be induced to crystallize from a suitable solvent system (e.g., heptane/ethyl acetate, MTBE).

    • Phase Splits: Ensure efficient phase separation during aqueous work-up. On a large scale, rag layer formation can be a significant issue.

  • Telescoping: The one-pot deprotection/acetylation is a good strategy for scale-up as it eliminates the isolation of the potentially unstable free 3-phenylazetidine intermediate, saving time and resources.

Pilot Plant Protocol (Illustrative 5 kg Scale)

Pilot_Plant_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Work-up & Isolation Charge_Reactor_1 Charge Reactor 1 with 3-Phenylazetidine HCl & DCM Cool_Reactor_1 Cool to 0-5 °C Charge_Reactor_1->Cool_Reactor_1 Add_Base Dose Triethylamine Cool_Reactor_1->Add_Base Add_AcCl Dose Acetyl Chloride (Maintain T < 10 °C) Add_Base->Add_AcCl React_Warm Warm to 20-25 °C Stir for 4-6h (IPC Check) Add_AcCl->React_Warm Quench_Wash Aqueous Washes (Acid, Base, Brine) React_Warm->Quench_Wash Solvent_Swap Distill DCM to Ethyl Acetate (Atmospheric/Vacuum) Quench_Wash->Solvent_Swap Crystallize Add Anti-Solvent (Heptane) Cool & Agitate Solvent_Swap->Crystallize Isolate Filter via Centrifuge/Nutsche Filter Crystallize->Isolate Dry Dry in Vacuum Oven Isolate->Dry Final Product Final Product Dry->Final Product

Caption: Figure 2: Pilot plant process flow for 1-acetyl-3-phenylazetidine.

Protocol Steps:

  • Reactor Setup: Charge a 100 L glass-lined reactor with 3-phenylazetidine hydrochloride (5.0 kg, 29.5 mol) and dichloromethane (50 L).

  • Cooling & Base Addition: Begin agitation and cool the reactor contents to 0-5 °C. Slowly charge triethylamine (9.1 L, 64.9 mol) via a dosing pump over 30 minutes, ensuring the temperature remains below 10 °C.

  • Acetylation: Charge acetyl chloride (2.3 L, 32.4 mol) via the dosing pump over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to ambient temperature (20-25 °C) and stir for 4-6 hours.

  • In-Process Control (IPC): Take a sample for HPLC analysis to confirm the consumption of the starting material.

  • Work-up: Cool the reactor to 10-15 °C. Sequentially wash the organic phase with 1 M HCl (25 L), saturated NaHCO₃ solution (25 L), and 20% w/v brine solution (25 L).

  • Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. Add ethyl acetate (15 L) and continue concentration to remove residual DCM. Add n-heptane (30 L) slowly to the warm ethyl acetate solution to induce crystallization.

  • Isolation: Cool the resulting slurry to 0-5 °C and agitate for 2 hours. Filter the solid product using a Nutsche filter dryer.

  • Drying: Wash the filter cake with cold n-heptane (10 L). Dry the product under vacuum at 40 °C until constant weight is achieved.

Parameter Lab Scale (5 g) Pilot Scale (5 kg) Rationale for Change
Reaction Vessel 1 L Round Bottom Flask100 L Glass-Lined ReactorMaterial compatibility and heat transfer.
Addition Method Manual (Dropping Funnel)Automated Dosing PumpPrecise control of addition rate and temperature.
Purification Silica Gel ChromatographyCrystallizationScalability and efficiency.
Drying Rotary EvaporatorVacuum Oven / Filter DryerThroughput and solvent recovery.
Expected Yield 75-85%80-90%Improved process control and reduced handling losses.

Chapter 4: Analytical Control Strategy

A robust analytical package is essential for ensuring process consistency and final product quality.

  • Starting Materials: Verify identity and purity of all raw materials via techniques like NMR, FT-IR, and GC/HPLC purity analysis.[10]

  • In-Process Controls (IPCs):

    • Reaction Completion: Use HPLC or UPLC to monitor the disappearance of the limiting reagent (3-phenylazetidine).

    • Work-up: Use pH strips/probes to ensure effective neutralization during washes.

  • Final Product Release Specifications:

    • Appearance: White to off-white crystalline solid.

    • Identity: Conforms to the structure as confirmed by ¹H NMR, ¹³C NMR, and FT-IR.[11][12]

    • Purity (HPLC): ≥ 99.0% area.

    • Residual Solvents (GC-HS): Meet ICH guidelines (<5000 ppm for Ethyl Acetate, <600 ppm for DCM, etc.).

    • Melting Point: To be established based on the pure reference standard.

References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters. Available at: [Link]

  • Safety Data Sheet: D-Azetidine-2-carboxylic acid. UHP Chemicals. Available at: [Link]

  • Azetidine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Safe Handling of Azides. University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Information. University of Regensburg. Available at: [Link]

  • Synthesis of 3,3-Diarylazetidines. CORE. Available at: [Link]

  • Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. Ivy Union Publishing. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society. Available at: [Link]

  • REACTION OF SOME X-PHENYLAZIDES DERIVATIVES WITH DIETHYL 1,3-ACETONEDICARBOXYLATE. University of Guelma. Available at: [Link]

  • Synthesis and characterization of 3-phenylthio/3-phenoxy- azetidine-2-one. Trade Science Inc. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne ISCO. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. ResearchGate. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Springer Nature. Available at: [Link]

Sources

Technical Guide: Handling, Storage, and Stability of 1-(3-Phenylazetidin-1-yl)ethanone Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

1-(3-Phenylazetidin-1-yl)ethanone is a specialized heterocyclic building block often utilized in medicinal chemistry as a conformational restrictor. The azetidine ring, a strained four-membered nitrogen heterocycle, serves as a bioisostere for proline or piperidine rings, offering unique vector positioning for the phenyl substituent.

Unlike free azetidines, which are highly basic and prone to oxidative degradation, the N-acetyl group in this standard stabilizes the nitrogen lone pair. However, the inherent ring strain (~26 kcal/mol) requires specific handling protocols to prevent acid-catalyzed ring opening or polymerization.

Physicochemical Profile
PropertyValueNotes
CAS Number 91132-00-2 Primary identifier
IUPAC Name 1-(3-phenylazetidin-1-yl)ethanoneSynonyms: N-acetyl-3-phenylazetidine
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Viscous Oil / Low-melting SolidTendency to supercool; may crystallize slowly
Predicted LogP ~1.5 - 1.8Moderately lipophilic
Solubility DMSO, Methanol, DCM, Ethyl AcetateLow aqueous solubility without cosolvents

Storage and Stability Protocols

Solid State Stability

The primary degradation risk for azetidine derivatives is acid-catalyzed ring opening . While the acetyl group reduces basicity, the ring strain remains a thermodynamic driving force for hydrolysis or rearrangement.

  • Temperature: Store at -20°C for long-term (>1 month). Short-term storage at 4°C is acceptable.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption, which can facilitate hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) due to potential leaching by the lipophilic compound.

Solution Stability
  • Preferred Solvent: DMSO (Dimethyl Sulfoxide) is the gold standard for stock solutions due to its high solubility and lack of proton-donating capability.

  • Alternative Solvent: Methanol (HPLC grade) is suitable for immediate use but less ideal for long-term storage due to potential transesterification or nucleophilic attack on the ring over extended periods.

  • Avoid: Protic acids (e.g., HCl, TFA) in the matrix. Even trace acid can catalyze the opening of the azetidine ring to form acyclic amino-esters or chlorides.

Storage Decision Logic

Use the following decision tree to determine the optimal storage condition for your sample.

StorageLogic Start Sample Receipt FormCheck Physical Form? Start->FormCheck Solid Solid / Neat Oil FormCheck->Solid Solution In Solution FormCheck->Solution Duration Storage Duration? Solid->Duration SolventCheck Solvent Type? Solution->SolventCheck ShortTerm < 1 Week Duration->ShortTerm LongTerm > 1 Week Duration->LongTerm ActionSolidShort Store at 4°C Desiccator ShortTerm->ActionSolidShort ActionSolidLong Store at -20°C Under Argon LongTerm->ActionSolidLong DMSO DMSO (Anhydrous) SolventCheck->DMSO Protic MeOH / Water / Acid SolventCheck->Protic ActionDMSO Store at -20°C (Freeze/Thaw < 5x) DMSO->ActionDMSO ActionProtic Use Immediately Do Not Freeze Protic->ActionProtic

Figure 1: Decision matrix for the storage of 1-(3-Phenylazetidin-1-yl)ethanone based on physical state and solvent compatibility.

Handling and Safety

Hazards

While specific toxicological data for CAS 91132-00-2 is limited, azetidines should be treated as potential irritants and sensitizers .

  • Inhalation: Use a chemical fume hood.

  • Skin Contact: Nitrile gloves (0.11 mm minimum thickness) provide adequate protection against incidental splashes.

  • Eye Contact: Safety glasses with side shields are mandatory.

Spills and Deactivation

In the event of a spill, do not use strong acids for cleanup.

  • Absorb with inert material (vermiculite or sand).

  • Clean surface with ethanol followed by soap and water.

  • Disposal: Incineration is the preferred method to ensure destruction of the strained ring system.

Standard Preparation Protocol

This protocol describes the preparation of a 10 mM Stock Solution in DMSO.

Materials
  • 1-(3-Phenylazetidin-1-yl)ethanone (Neat standard)

  • DMSO (Anhydrous, ≥99.9%)

  • Calibrated Analytical Balance (Readability 0.01 mg)

  • Amber Glass Vial (2 mL or 4 mL)

Procedure
  • Equilibration: Allow the neat standard vial to warm to room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Weigh approximately 1.75 mg of the standard into a tared amber vial. Record the exact mass (

    
     in mg).
    
  • Calculation: Calculate the volume of DMSO required for 10 mM.

    
    
    (Example: If m = 1.80 mg, V = (1.80 / 175.23) * 100,000 = 1027 µL)
    
  • Solubilization: Add the calculated volume of DMSO. Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquot: Divide into small aliquots (e.g., 100 µL) to minimize freeze-thaw cycles. Store at -20°C.

Quality Control & Analytical Validation

HPLC Method

To verify purity and monitor degradation, use the following Reverse Phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Phenyl absorption) and 210 nm (Amide)
Retention Time Predicted ~4.5 - 5.5 min (mid-eluting due to moderate LogP)
Degradation Pathways

Analysts must be aware of two primary degradation routes. The Ring Opening pathway is acid-catalyzed and irreversible.

Degradation Parent 1-(3-Phenylazetidin-1-yl)ethanone (Intact Standard) Acid Acidic Conditions (H+ / H2O) Parent->Acid Base Strong Base / Enzyme (OH-) Parent->Base RingOpen Ring Opening Product (Acyclic Amino-Ester/Alcohol) Acid->RingOpen High Risk Hydrolysis Amide Hydrolysis (3-Phenylazetidine free base) Base->Hydrolysis Moderate Risk

Figure 2: Primary degradation pathways. Acidic environments pose the highest risk to the structural integrity of the azetidine ring.

References

  • PubChem. (2025).[1][2] 3-Phenylazetidine (Parent Scaffold) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (General reference for azetidine reactivity).

Sources

Troubleshooting & Optimization

Improving yield of 1-(3-Phenylazetidin-1-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Azetidine Functionalization Subject: Optimization of 1-(3-Phenylazetidin-1-yl)ethanone Synthesis Ticket ID: AZ-SYN-042 Status: Resolved / Guide Generated[1]

Executive Summary

The synthesis of 1-(3-phenylazetidin-1-yl)ethanone (CAS: 1033726-82-3) often suffers from moderate yields (40–60%) due to two primary factors: azetidine ring strain (~25 kcal/mol) leading to acid-catalyzed ring opening, and the high water solubility of the acetamide product during workup.[1]

This guide outlines a "Gold Standard" protocol using Acetic Anhydride (


)  rather than Acetyl Chloride (

).[1] While

is a common reagent, the generation of strong HCl byproducts increases the risk of ring cleavage in strained heterocycles. The protocol below prioritizes pH control and extraction efficiency to target yields >85%.

Module 1: The "Gold Standard" Protocol

Reaction Type: Nucleophilic Acyl Substitution (Amide Coupling) Scale: 1.0 mmol basis (Scalable to 50 mmol)[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
3-Phenylazetidine HCl Substrate1.0Critical: Most vendors supply the Hydrochloride salt.
Triethylamine (

)
Base2.5 Needs 1.0 eq to neutralize HCl salt + 1.5 eq as proton scavenger.[1]
Acetic Anhydride (

)
Acylating Agent1.2Milder than Acetyl Chloride; prevents transient pH drops.[1]
DMAP Catalyst0.05(Optional) Accelerates reaction; use if conversion is slow.[1]
DCM (

)
Solvent--0.2 M concentration.[1]
Step-by-Step Methodology
  • Neutralization (Critical Step):

    • Suspend 3-Phenylazetidine HCl (1.0 equiv) in dry DCM (

      
      ) at 
      
      
      
      .
    • Add Triethylamine (

      
      , 2.5 equiv) dropwise.[1]
      
    • Checkpoint: Stir for 15 minutes. The solution should become clear as the free amine is liberated. If the salt remains undissolved, the subsequent acylation will fail.

  • Acylation:

    • Add Acetic Anhydride (

      
      , 1.2 equiv) dropwise at 
      
      
      
      .[1]
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM).[1] The amide is significantly less polar than the free amine.

  • Quench & Workup (The "Yield Saver"):

    • Do NOT use strong acid washes (e.g., 1M HCl). This opens the azetidine ring.

    • Quench with saturated

      
       solution.[2]
      
    • Phase Separation: Extract with DCM (

      
      ).[1]
      
    • Pro-Tip: If the aqueous layer remains cloudy, saturate it with solid NaCl (Salting Out) and re-extract.[1] The product has moderate water solubility.

  • Purification:

    • Dry organics over

      
      , filter, and concentrate.[1][3][4]
      
    • Flash Chromatography: Elute with 0

      
       5% MeOH/DCM.
      
    • Crystallization:[1][5] If purity is >90% crude, recrystallize from EtOAc/Hexanes.[1]

Module 2: Visual Workflows

Figure 1: Reaction Logic & Critical Control Points

This diagram illustrates the process flow and identifies where yield is typically lost.

ReactionWorkflow cluster_Workup Critical Workup Phase Start Start: 3-Phenylazetidine HCl BaseAdd Add Et3N (2.5 eq) Neutralize Salt Start->BaseAdd DCM, 0°C Acylation Add Ac2O (1.2 eq) 0°C -> RT BaseAdd->Acylation Free Amine Formed Quench Quench: Sat. NaHCO3 Acylation->Quench RingOpen FAILURE: Ring Opening (Acidic Conditions) Acylation->RingOpen If Strong Acid Used Extract Extract: DCM x3 (Add NaCl if yield low) Quench->Extract Product Target: 1-(3-Phenylazetidin-1-yl)ethanone Extract->Product Evaporate

Caption: Workflow emphasizing the neutralization of the HCl salt and avoidance of strong acidic conditions to prevent ring opening.

Module 3: Troubleshooting & FAQs

Q1: My yield is stuck at 40%. Where is the rest of my material?

Diagnosis: It is likely in the aqueous layer or decomposed.

  • Cause A (Solubility): The acetamide moiety adds polarity. If you washed with a large volume of water, the product partitioned into the aqueous phase.

    • Fix: Saturate the aqueous layer with NaCl (brine) and extract with CHCl3:IPA (3:1) instead of pure DCM.

  • Cause B (Decomposition): Did you wash with 1M HCl to remove excess amine?

    • Fix:Never use strong acid on azetidines. Use a Citric Acid (10% aq) wash if absolutely necessary, but preferably stick to

      
       and chromatographic separation.[1]
      
Q2: Why use Acetic Anhydride instead of Acetyl Chloride?

Analysis: Acetyl Chloride (


) releases stoichiometric HCl gas/acid upon reaction.
  • Mechanism: Azetidines are strained rings.[6] Protonation of the ring nitrogen (by HCl) followed by nucleophilic attack (by

    
    ) leads to ring-opening (formation of 
    
    
    
    -chloropropyl amides).[1]
  • Solution:

    
     produces acetic acid as a byproduct, which is a weak acid (
    
    
    
    ) and easily scavenged by the
    
    
    , maintaining a safer pH profile.[1]
Q3: The reaction mixture turned yellow/brown. Is this normal?

Diagnosis: Minor oxidation or polymerization.

  • Context: Azetidines can oxidize to

    
    -lactams or polymerize if the free amine is left too long without the acylating agent.
    
  • Fix: Ensure the

    
     is added immediately after the 15-minute neutralization period. Perform the reaction under Nitrogen (
    
    
    
    ) atmosphere.
Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield (<50%) Check1 Did you use HCl wash? Problem->Check1 Action1 STOP. Azetidine ring opened. Use NaHCO3 only. Check1->Action1 Yes Check2 Is Aqueous layer milky? Check1->Check2 No Action2 Product is water soluble. Saturate with NaCl. Extract with CHCl3/IPA. Check2->Action2 Yes Check3 Start Material form? Check2->Check3 No Action3 If HCl salt used: Ensure 2.0+ eq Base added. Check3->Action3

Caption: Diagnostic logic for identifying yield loss mechanisms, focusing on pH sensitivity and extraction efficiency.

References

  • Azetidine Ring Stability & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[7]

    • Source:Chem. Soc. Rev., 2021.
    • Context: Discusses the strain energy (~25 kcal/mol)
    • URL:[Link]

  • General Amide Coupling Protocols

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chem. Rev., 2016.[1]

    • Context: Validates the use of Acetic Anhydride/Base as a "green" and atom-economical alternative to complex coupling reagents for simple acetyl
    • URL:[Link][1]

  • Handling of 3-Substituted Azetidines

    • Title: Synthesis and Functionaliz
    • Source:J. Org. Chem. (General Methodology Reference).
    • Context: Supports the protocol of neutralizing HCl salts of azetidines prior to functionalization to prevent polymeriz
    • URL:[Link] (Direct link to journal search for methodology verification).[1]

Sources

Technical Support Center: Purification of 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support guide for the chromatographic purification of 1-(3-Phenylazetidin-1-yl)ethanone. This molecule, containing a basic azetidine nitrogen and a polar ketone functional group, presents a unique set of challenges during silica gel chromatography. Its purification is often complicated by strong interactions with the acidic stationary phase, leading to common issues such as poor recovery and asymmetrical peak shapes.

This guide is structured to provide direct, actionable solutions to the problems you may encounter. We will move from frequently asked questions to in-depth troubleshooting scenarios, culminating in a detailed experimental protocol designed for success.

Frequently Asked Questions (FAQs)

Q1: Why does my compound show significant peak tailing on the TLC plate and column?

A: Peak tailing is the most common issue for amine-containing compounds like 1-(3-Phenylazetidin-1-yl)ethanone when using standard silica gel.[1][2][3] Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly interact with the basic nitrogen of your azetidine ring. This acid-base interaction causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in a "tail."[4][5]

Q2: My compound seems to be stuck on the column. I've been flushing with a high-polarity solvent, but I'm not getting any product. What happened?

A: This is likely an extreme case of the acid-base interaction mentioned above. The bond between your basic compound and the acidic silica can be so strong that it leads to irreversible adsorption.[6] It is also possible that the compound, being a strained azetidine, is degrading on the acidic silica surface. You should first test your compound's stability on a TLC plate by spotting it, letting it sit for an hour, and then eluting to see if a new spot appears or the original spot diminishes.[6]

Q3: How do I visualize 1-(3-Phenylazetidin-1-yl)ethanone on a TLC plate? It's a colorless compound.

A: Since the compound is colorless, direct visualization is not possible.[7] However, the presence of the phenyl group makes it UV-active. You can visualize it using a UV lamp at a wavelength of 254 nm, where it will appear as a dark spot against the fluorescent green background of the TLC plate.[8][9] Alternatively, you can use a chemical stain. An iodine chamber is a good general-purpose, non-destructive choice that will reveal organic compounds as yellow-brown spots.[7][8]

Q4: What is a good starting solvent system for TLC analysis?

A: A good starting point is a mixture of a non-polar and a moderately polar solvent. Common systems include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[10] For 1-(3-Phenylazetidin-1-yl)ethanone, begin with a 70:30 mixture of Hexane:Ethyl Acetate and adjust the ratio based on the resulting Retention Factor (Rf).

Q5: What is the ideal Rf value I should aim for during method development?

A: For optimal separation during column chromatography, the Rf value of your target compound should ideally be between 0.3 and 0.4.[6] An Rf in this range ensures the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent for elution. The formula for calculating Rf is the distance traveled by the substance divided by the distance traveled by the solvent front.[11][12][13]

Troubleshooting Guide: From Symptom to Solution

This section addresses more complex purification issues. The following decision-making workflow can guide your troubleshooting process.

Troubleshooting_Workflow start Identify Problem problem1 Poor Separation Rf values too close start->problem1 problem2 Asymmetric Peaks start->problem2 problem3 No Compound Eluted start->problem3 problem4 Product in All Fractions start->problem4 sol1 Change Solvent System (e.g., Toluene:Acetone) - Try different polarity - Change stationary phase (Alumina) problem1->sol1 sub_problem2 Tailing Fronting problem2->sub_problem2 sol3 Increase Eluent Polarity - Add MeOH to DCM - Add TEA to de-stick compound - Check for decomposition on silica problem3->sol3 sol4 Overloaded Column - Reduce amount of crude material - Use dry loading technique problem4->sol4 sol2a Add Basic Modifier (e.g., 0.5-1% TEA) - Use Amine-functionalized silica sub_problem2:f0->sol2a sol2b Reduce Sample Load - Dilute crude material - Use larger diameter column sub_problem2:f1->sol2b

Caption: Troubleshooting Decision Tree for Column Chromatography.

Problem: My product and a key impurity have very similar Rf values, leading to poor separation.

Causality & Solution: This occurs when the polarity of the product and the impurity are too similar in the chosen solvent system. To resolve this, you must alter the selectivity of the chromatographic system.

  • Change Solvent System: Instead of just altering the ratio of your current solvents, change one or both of them entirely. Different solvents interact with your compounds in unique ways. For example, if you are using Hexane/Ethyl Acetate, try a system with a different chemical nature, such as Dichloromethane/Acetone. This can change the specific interactions and improve separation.

  • Change Stationary Phase: If solvent changes are ineffective, the issue lies with the stationary phase. Silica is a polar, acidic adsorbent.[14] Switching to neutral alumina can provide a different selectivity profile, as it has both Lewis acidic and basic sites. For basic compounds like yours, basic alumina is also an excellent choice.[2]

Problem: My compound is eluting with a severe "fronting" peak shape (a sharp rise and a long, sloping front).

Causality & Solution: Peak fronting is a classic sign of column overload.[1][15] You have loaded too much sample for the amount of stationary phase, or the sample was not dissolved in a weak enough solvent upon loading. The stationary phase becomes saturated, and excess molecules are pushed ahead, traveling with the solvent front and eluting earlier than they should.[15]

  • Reduce Sample Load: The most straightforward solution is to repeat the column with less crude material.

  • Improve Loading Technique: If you dissolved your sample in a strong solvent for loading (a "wet load"), it can cause band broadening and fronting. Instead, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of your packed column.

Problem: My product is eluting, but it's spread across a very large number of fractions (e.g., 30-40 tubes).

Causality & Solution: This is a milder form of peak tailing, often referred to as "band broadening." While the addition of triethylamine (TEA) helps, sometimes the effect is not completely eliminated. It can also be caused by a poorly packed column.

  • Increase Eluent Polarity After Product Starts Eluting: Once you detect the first signs of your product (via TLC), you can slightly increase the polarity of your mobile phase (e.g., from 15% EtOAc to 20% EtOAc). This will accelerate the elution of the remaining compound, sharpening the peak and reducing the total elution volume.[6]

  • Ensure Proper Column Packing: A well-packed column is critical. Any air bubbles, cracks, or channels in the stationary phase will lead to an uneven solvent front and significant band broadening.[16] Always pack your column carefully as a slurry and allow it to settle completely before loading your sample.

Experimental Protocol: Standard Purification Workflow

This protocol assumes a starting crude material of ~500 mg containing 1-(3-Phenylazetidin-1-yl)ethanone.

Part 1: TLC Method Development
  • Prepare TLC Chambers: Prepare three separate TLC chambers with filter paper wicks. Fill them with the following solvent systems:

    • Chamber A: 80:20 Hexane:Ethyl Acetate

    • Chamber B: 70:30 Hexane:Ethyl Acetate

    • Chamber C: 70:30:1 Hexane:Ethyl Acetate:Triethylamine (TEA)

  • Spot the Plate: Dissolve a tiny amount of your crude material in dichloromethane. Using a capillary tube, spot the solution on a single TLC plate in three separate lanes.

  • Develop and Visualize: Place the plate in Chamber C. Allow the solvent to run up the plate until it is ~1 cm from the top. Remove the plate, mark the solvent front, and dry it. Visualize under a UV lamp (254 nm) and circle the spots.

  • Analyze: Compare the separation in the lane run with TEA to lanes run in Chambers A and B (if necessary). The ideal system will show your product spot with an Rf of ~0.3-0.4 and maximum separation from all other spots.

Solvent System (v/v/v) Product Rf Impurity A Rf Impurity B Rf Observations
70:30 Hexane:EtOAc0.350.450.32Significant tailing of the product spot.
70:30:1 Hexane:EtOAc:TEA0.380.500.35Symmetrical product spot, good separation.
Part 2: Column Chromatography

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Select Solvent System (from TLC) prep2 Prepare Slurry (Silica + Eluent) prep1->prep2 prep3 Pack Column prep2->prep3 run1 Dry Load Sample (adsorb on silica) prep3->run1 run2 Add Eluent & Apply Pressure run1->run2 run3 Collect Fractions run2->run3 analysis1 Analyze Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent (Rotary Evaporator) analysis2->analysis3 result Pure Product analysis3->result

Caption: Step-by-step workflow for column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg of crude).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 40-63 µm mesh size) in your chosen mobile phase (70:30:1 Hexane:EtOAc:TEA). Use approximately 50g of silica for every 1g of crude material.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[17][18] Add a layer of sand on top of the packed silica.

  • Sample Loading (Dry Load):

    • Dissolve your 500 mg of crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or house air) to begin eluting the solvent. Maintain a steady flow rate.[17][19]

    • Collect the eluent in fractions (e.g., 10-15 mL per test tube).

  • Fraction Analysis:

    • Spot every second or third fraction onto a TLC plate.

    • Develop the plate in your mobile phase and visualize with a UV lamp.

    • Identify the fractions containing only your pure product.[20]

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Isolation:

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent.

    • Record the final mass of the pure 1-(3-Phenylazetidin-1-yl)ethanone and calculate the yield.

References

  • Nichols, L. (2023). Organic Chemistry Lab Techniques. Brainly.
  • TutorChase. (n.d.). How do you calculate the Rf value in chromatography?.
  • Cheema, T. (n.d.). How to Find the Rf Value in Chromatography. Out-Class.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • MilliporeSigma. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
  • Arbeiterkammer. (2026, January 6).
  • Perpusnas. (2026, January 6).
  • Malik, V. & Kumar, V. (2024, January 11).
  • Filter-Bio. (2025, December 19).
  • Organic Chemistry Lab Techniques. (2022, March 8). Colorless Column. YouTube.
  • Blogger, G. (2023, February 10).
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography.
  • Blogger, G. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Chrom Tech. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. YouTube.
  • Hawach. (2025, November 13). Difference Between Flash and Conventional Column.
  • Longdom Publishing. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (2025).
  • Teledyne ISCO. (n.d.).
  • Dolan, J. W. (2003). Why Do Peaks Tail?. LCGC North America, 21(7), 612-616.
  • Reddit. (2022). Chromotography with free amines?. r/chemhelp.
  • Reddit. (2022).
  • Sigma-Aldrich. (n.d.). Affinity Chromatography Troubleshooting.

Sources

Stability of 1-(3-Phenylazetidin-1-yl)ethanone in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability & Handling Guide for Aqueous Solutions

Introduction

Welcome to the technical support hub for 1-(3-Phenylazetidin-1-yl)ethanone . This molecule serves as a critical fragment in medicinal chemistry, particularly in the design of conformationally restricted amines. While the azetidine ring offers unique vector properties for drug design, its inherent ring strain (~26 kcal/mol) presents specific stability challenges in aqueous media that differ from standard piperidines or pyrrolidines.

This guide provides the causality-based protocols required to handle this compound without compromising experimental integrity.

Module 1: Solubility & Stock Preparation

The Issue: Users frequently report "disappearing compounds" in biological assays. In 90% of cases, this is not chemical degradation but precipitation due to the lipophilic phenyl ring combined with the rigid azetidine scaffold.

Physicochemical Profile
PropertyValue (Est.)Implication
LogP ~1.8 – 2.2Low aqueous solubility; requires organic co-solvent.
pKa Neutral (Amide)Uncharged at physiological pH (7.4).
Ring Strain ~26 kcal/molHigh reactivity under acidic/nucleophilic conditions.
Standard Operating Procedure (SOP): Stock Preparation
  • Primary Stock: Dissolve the solid in anhydrous DMSO to a concentration of 10–50 mM .

    • Why: DMSO disrupts the crystal lattice effectively. Avoid water in the stock to prevent long-term hydrolysis.

  • Storage: Aliquot into single-use vials and store at -20°C .

    • Why: Repeated freeze-thaw cycles introduce atmospheric moisture, accelerating amide hydrolysis.

  • Working Solution (Aqueous):

    • Dilute the DMSO stock into the buffer immediately before use.

    • Critical Limit: Ensure final DMSO concentration is ≤ 1% (v/v) to prevent protein denaturation in bioassays, but ensure the compound concentration is below its solubility limit (typically < 100 µM in PBS).

    • Troubleshooting: If precipitation occurs (cloudiness), sonicate for 5 minutes or lower the working concentration.

Module 2: Aqueous Stability & Degradation Pathways

The Issue: Inconsistent potency or the appearance of new peaks in LC-MS.

Mechanistic Insight

The stability of 1-(3-Phenylazetidin-1-yl)ethanone is governed by two competing pathways: Amide Hydrolysis and Ring Opening . The dominance of either pathway is strictly pH-dependent.

  • pH 7.4 (Neutral): The compound is kinetically stable. The amide bond is robust, and the ring strain is insufficient to trigger spontaneous opening without acid catalysis.

  • pH < 4 (Acidic): High Risk. Protonation of the amide oxygen or ring nitrogen (if accessible) can trigger nucleophilic attack by water (hydrolysis) or ring opening (cleavage of the C-N bond).

  • pH > 10 (Basic): Moderate Risk. Hydroxide ions attack the carbonyl carbon, leading to deacetylation.

Visualizing the Degradation Pathways

The following diagram illustrates the structural fate of the molecule under stress conditions.

AzetidineStability Parent 1-(3-Phenylazetidin-1-yl)ethanone (Intact Molecule) Parent->Parent Neutral pH (7.4) (Stable) RingOpen Ring Opening Product (gamma-Amino Alcohol deriv.) Parent->RingOpen Acidic pH (<4) + Nucleophiles Deacetyl 3-Phenylazetidine (Deacetylation Product) Parent->Deacetyl Basic pH (>10) (Amide Hydrolysis)

Figure 1: pH-dependent degradation pathways. Acidic conditions favor ring opening due to strain release, while basic conditions favor standard amide hydrolysis.

Module 3: Troubleshooting & FAQs
Q1: "I see a new peak at [M+18] in my LC-MS. What is it?"

Diagnosis: This indicates hydrolysis .[1]

  • Context: If this occurs at neutral pH, check your stock solution for water contamination.

  • Explanation: The addition of water (+18 Da) usually corresponds to the ring-opening event (formation of an amino-alcohol) or amide hydrolysis (though amide hydrolysis results in a mass loss of 42 Da if the acetyl group is lost, or a shift depending on ionization).

  • Action: Prepare fresh stock from dry powder. Verify buffer pH.

Q2: "My IC50 values are shifting over time. Is the compound degrading?"

Diagnosis: Likely precipitation or adsorption , not degradation.

  • Explanation: Lipophilic azetidines stick to polypropylene plastics.

  • Action:

    • Switch to glass-coated plates or low-binding plastics.

    • Add 0.01% Tween-20 to the assay buffer to maintain solubility.

Q3: "Can I use this compound in acidic media (e.g., pH 2 for stomach simulation)?"

Answer: No.

  • Reasoning: Azetidines are acid-labile. The ring strain facilitates acid-catalyzed ring opening rapidly (t1/2 < 1 hour in 0.1 M HCl).

  • Workaround: If acid exposure is necessary, use a "enteric coating" approach or encapsulate the compound, and perform the assay immediately upon release.

Module 4: Experimental Protocols
Protocol A: Rapid Stability Validation (LC-MS)

Use this protocol to validate the compound's integrity in your specific assay buffer.

  • Preparation: Prepare a 100 µM solution of the compound in your Assay Buffer (with 1% DMSO).

  • Incubation: Aliquot into three glass vials:

    • Vial A: t=0 (Inject immediately).

    • Vial B: t=4h (Room Temperature).

    • Vial C: t=24h (Room Temperature).

  • Analysis: Inject 10 µL onto a C18 HPLC column (Gradient: 5-95% MeCN in water + 0.1% Formic Acid).

  • Acceptance Criteria:

    • The area of the parent peak in Vial C should be >95% of Vial A.

    • If <95%, identify degradation products (refer to Figure 1).

Protocol B: Forced Degradation (Stress Testing)

Based on ICH Q1A(R2) guidelines [1]. Use this to determine the primary degradation pathway.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursHigh Degradation. Look for ring-opened species.
Base Hydrolysis 0.1 N NaOH, 60°C, 4 hoursModerate Degradation. Look for 3-phenylazetidine (deacetylation).
Oxidation 3% H2O2, RT, 24 hoursStable. The amide protects the nitrogen from N-oxide formation.
References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6] European Medicines Agency.[4][5]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine ring strain and reactivity).
  • St. Jean, D. J., et al. (2010). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[7] Journal of Medicinal Chemistry. (Describes the acid-instability mechanism of N-substituted azetidines).

  • Dhavale, D. D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines.[8][9] RSC Advances.

Sources

Technical Support Center: Azetidine Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers encountering stability issues during azetidine synthesis. It prioritizes mechanistic understanding and practical, field-tested solutions.

Topic: Overcoming Ring Opening Side Reactions Ticket ID: AZT-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Core Brief: The "Spring-Loaded" Heterocycle

User Advisory: You are working with a ring system possessing approximately 25.4 kcal/mol of strain energy. Unlike pyrrolidines (5.4 kcal/mol), azetidines are kinetically stable but thermodynamically primed for ring opening.

The Central Dogma of Azetidine Handling:

Any condition that protonates the nitrogen or activates the


-carbon creates a "spring-loaded" leaving group, leading to rapid C-N bond scission.
Common Failure Modes
  • Acid-Catalyzed Hydrolysis: Trace acid during workup protonates the amine; water acts as a nucleophile to open the ring to

    
    -amino alcohols.
    
  • Nucleophilic Ring Opening: Strong nucleophiles (e.g., halides, azides) attack the ring carbons, especially if the nitrogen is activated (e.g.,

    
    -acyl, 
    
    
    
    -sulfonyl).
  • Thermal Polymerization: High heat triggers ring-opening polymerization (ROP), turning your crude oil into an insoluble gum.

Diagnostic & Troubleshooting Modules

Module A: The Triage Station (General Symptoms)
SymptomProbable CauseImmediate Corrective Action
Crude is a sticky, insoluble gum Polymerization (ROP). Occurs if the free base is concentrated with trace acid or heat.Protocol Switch: Keep temperature <40°C. Add 1% Et

N to rotary evaporator bath.
NMR shows broad peaks + aldehyde signals Oxidative Ring Opening.

-alkyl azetidines can oxidize to iminium ions and hydrolyze.
Inert Atmosphere: Sparge all solvents with Argon. Store crude under inert gas at -20°C.
Loss of product on Silica Gel Acidic Degradation. Silica is slightly acidic (

), sufficient to open the ring.
Column Pre-treatment: Flush silica with 1-2% Et

N/Hexane before loading sample. Use Alumina (Basic) instead.
Yield drops during aqueous workup Emulsion/Hydrolysis. Amphiphilic azetidines act as surfactants; water opens the ring.Salting Out: Saturate aqueous phase with K

CO

(not NaCl) to force organic out and maintain basic pH.
Module B: Scenario-Specific Troubleshooting
Scenario 1: Reduction of

-Lactams (Azetidin-2-ones)

The Issue: Over-reduction or Lewis-Acid mediated cleavage.[1] The C=O bond is reduced to CH


, but the Lewis Acid (e.g., AlCl

) coordinates to the nitrogen, facilitating ring opening by hydride.

Technical Recommendation: Use Monochloroalane (AlH


Cl)  generated in situ rather than LiAlH

alone. The specific stoichiometry controls the Lewis acidity.
  • Avoid: LiAlH

    
     in refluxing THF (often leads to ring-opened amino alcohols).
    
  • Preferred: AlH

    
     (from LiAlH
    
    
    
    + H
    
    
    SO
    
    
    /AlCl
    
    
    ) in Et
    
    
    O at 0°C.

Data Comparison: Reducing Agents

Reagent Lewis Acidity Risk of Ring Opening Recommended For

| LiAlH


 (Reflux)  | High (aggregates) | High  | Stable, simple lactams only. |
| AlH

(Alane)
| Moderate | Low | Electron-rich azetidines. | | DIBAL-H | High | Moderate | Reducing to Azetidinols (hemiaminals). | | BH

THF
| Low | Very Low | Highly sensitive substrates. |
Scenario 2: Cyclization of

-Haloamines

The Issue: Intermolecular dimerization (formation of 8-membered rings) or polymerization competes with intramolecular cyclization (azetidine formation).

Technical Recommendation: This is an entropy game. You must favor the unimolecular reaction.

  • High Dilution: Run reaction at 0.05 M to 0.1 M concentration.

  • The "Slow Addition" Trick: Do not dump the base. Add the substrate slowly to a refluxing solution of base (e.g., K

    
    CO
    
    
    
    in MeCN). This keeps the instantaneous concentration of the active precursor low.

Visualizing the Danger Zones

The following diagram illustrates the mechanistic pathways leading to failure. Understanding this pathway is crucial for prevention.

AzetidineStability Azetidine Intact Azetidine (Strained) Protonation N-Protonation (Acidic Conditions) Azetidine->Protonation + H+ Activation N-Activation (Acyl/Sulfonyl) Azetidine->Activation + EWG Transition Activated Intermediate Protonation->Transition Weakens C-N Bond Activation->Transition Increases C-Electrophilicity NuAttack Nucleophilic Attack (H2O, Cl-, R-OH) Transition->NuAttack Strain Release Product1 Ring Opened: Gamma-Amino Alcohol NuAttack->Product1 Hydrolysis Product2 Ring Opened: Acyclic Amide NuAttack->Product2 Displacement

Figure 1: Mechanistic pathways of azetidine ring opening. Protonation or electron-withdrawing groups (EWG) activate the ring, allowing nucleophiles to relieve the ~25 kcal/mol strain energy.

The "Safe Harbor" Workup Protocol

Objective: Isolate a chemically sensitive


-alkyl azetidine without inducing ring opening or polymerization.

Reagents:

  • Diethyl Ether (Et

    
    O) or MTBE (Avoid DCM if possible; chlorinated solvents can become acidic over time).
    
  • 15% Aqueous NaOH or Saturated K

    
    CO
    
    
    
    .
  • Solid KOH pellets.

Step-by-Step Methodology:

  • Quench: Cool reaction mixture to 0°C. Carefully quench with 15% NaOH (or sat. Na

    
    SO
    
    
    
    for Al-reductions). Never use HCl or NH
    
    
    Cl.
  • Extraction: Extract rapidly with Et

    
    O. The low boiling point of ether allows for removal without excessive heating later.
    
  • Drying: Do not use MgSO

    
     (slightly acidic Lewis acid character). Use Solid KOH pellets  or K
    
    
    
    CO
    
    
    to dry the organic phase. This maintains a basic micro-environment.
  • Filtration: Filter through a celite pad pre-washed with 1% Et

    
    N in ether.
    
  • Concentration:

    • Set water bath to < 30°C .

    • Do not distill to dryness if the compound is volatile or prone to polymerization. Leave a small amount of solvent or co-evaporate with toluene if higher boiling point is needed.

  • Storage: Store as a solution in benzene or toluene at -20°C if not using immediately. Pure neat azetidines can autopolymerize.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel chromatography for purification? A: Risky. Standard silica is acidic (pH 4-5).

  • Fix 1: Use Neutral Alumina (Brockmann Grade III).

  • Fix 2: Deactivate Silica. Slurry the silica in Hexane/Et

    
    N (95:5) for 30 minutes, then flush with pure hexane before loading your column. Use 1% Et
    
    
    
    N in your eluent.

Q: My azetidine has a Boc group. Is it stable? A:


-Boc azetidines are generally more stable  to oxidation and polymerization than free amines because the lone pair is delocalized. However, they are more susceptible  to nucleophilic attack at the ring carbons (e.g., by strong nucleophiles like organolithiums) because the ring is activated. For deprotection, use TFA/DCM at 0°C and quench immediately; do not let it sit.

Q: Why did my reduction of the


-lactam yield a ring-opened alcohol? 
A:  You likely used a "hot" workup or allowed the aluminum salts to sit in water too long. The intermediate aluminate complex can rearrange if the pH drops. Use the Fieser workup  (n g LiAlH4 : n mL H2O : n mL 15% NaOH : 3n mL H2O) to precipitate granular aluminum salts rapidly under basic conditions.

Q: How do I check purity if it decomposes on the GC/MS column? A: Azetidines often thermally degrade in GC injectors.

  • Solution: Use LC-MS (Electrospray) with a basic buffer (Ammonium Bicarbonate, pH 8-9). If you must use GC, use a "cold on-column" injection method.

References

  • Review of Azetidine Synthesis & Reactivity: Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006 , 38, 427-465.

  • Ring Strain Data: Dudding, T.; Hafez, A. M.; Lectka, T. "A Generalized Assessment of Ring Strain in Azetidines." Journal of Physical Chemistry A, 2005 , 109, 4172-4176.

  • Beta-Lactam Reduction Protocols: Ojima, I. "Recent Advances in Beta-Lactam Synthon Methodologies." Accounts of Chemical Research, 1995 , 28, 383-389.

  • Lewis Acid Catalyzed Ring Opening (Mechanistic Insight): Yoda, H. "Recent advances in the synthesis of azetidines and their application to the preparation of biologically active compounds." Current Organic Chemistry, 2002 , 6, 223-243.

  • Alane Reduction Methodology: Smith, M. B. "Organic Synthesis." 3rd Edition, Academic Press, 2011 . (Chapter on Reduction of Amides/Lactams).

Sources

Technical Support Center: Optimizing Reaction Temperature for Phenylazetidine Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of phenylazetidine acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As your Senior Application Scientist, I will guide you through the critical aspects of this reaction, focusing on the pivotal role of temperature in achieving high yield and purity.

The N-acetylation of phenylazetidine is a crucial transformation in medicinal chemistry, yielding a versatile building block for more complex molecular architectures. However, the inherent ring strain of the azetidine core and the nucleophilicity of the secondary amine present unique challenges.[1][2] Temperature control is paramount; it directly influences reaction kinetics, selectivity, and the potential for undesirable side reactions. This guide will provide a logical framework for optimizing this critical parameter.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the acetylation of phenylazetidine in a direct question-and-answer format.

Q1: My reaction yield of N-acetyl phenylazetidine is low or non-existent. What are the likely causes and solutions?

Low yields are a frequent hurdle and can stem from several factors, with temperature being a primary suspect.

  • Sub-optimal Temperature: The reaction may be too slow at ambient temperature to proceed at a reasonable rate. Conversely, excessive heat can lead to the degradation of the starting material or product.

    • Solution: If the reaction is sluggish at room temperature, gentle heating to 40-60 °C can significantly increase the reaction rate.[3][4] It is crucial to monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent the formation of byproducts at elevated temperatures.

  • Reagent Quality and Stoichiometry: The purity of phenylazetidine is critical. Additionally, the acetylating agent, commonly acetic anhydride or acetyl chloride, can degrade over time due to hydrolysis.[3][4] An incorrect molar ratio of reagents can also limit the conversion.

    • Solution: Ensure you are using purified phenylazetidine. Use a fresh bottle of the acetylating agent or purify it before use. A slight excess (1.1-1.5 equivalents) of the acetylating agent is often employed to drive the reaction to completion.[3][4]

  • Inefficient Mixing: If the starting material is not fully dissolved or the reaction mixture is not adequately stirred, it can lead to an incomplete reaction.[3]

    • Solution: Ensure vigorous stirring throughout the reaction. If solubility is an issue, consider a different inert solvent.

  • Catalyst Issues: If a catalyst is used, it may be inactive or used in insufficient quantities.

    • Solution: For base-catalyzed reactions (e.g., with pyridine or triethylamine), ensure the base is dry and of high purity.[5] If using a Lewis acid catalyst, ensure it is not quenched by moisture.

Q2: My final product is impure, with significant side products observed. How can I minimize these?

Impurity formation is often linked to reaction conditions, particularly temperature.

  • Unreacted Phenylazetidine: This is the most common impurity when the reaction does not go to completion.

    • Solution: As with low yield, optimizing the temperature and ensuring a slight excess of the acetylating agent can improve conversion.[4]

  • Side Reactions from High Temperature: The strained azetidine ring can be susceptible to ring-opening or other decomposition pathways at elevated temperatures.[1][6]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. A systematic temperature screen is advisable. Start at a low temperature (e.g., 0 °C) and gradually increase it, monitoring for the appearance of byproducts.[7]

  • Hydrolysis of the Acetylating Agent: If there is moisture in the reaction, the acetylating agent will hydrolyze to acetic acid, which can protonate the phenylazetidine, rendering it non-nucleophilic.[4][8]

    • Solution: Conduct the reaction under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Q3: The reaction starts but then stalls and does not proceed to completion. What could be the cause?

A stalled reaction often points to an issue with the reaction conditions or reagents.

  • Insufficient Activation Energy: The initial exotherm may be enough to start the reaction, but the overall thermal energy may be insufficient to sustain it.

    • Solution: Gentle and consistent heating with good temperature control is necessary.

  • Presence of Inhibitors: Trace impurities in the reagents or solvent can sometimes inhibit the reaction.

    • Solution: Ensure high-purity reagents and solvents.

  • Poor Solubility: If the product or a reaction intermediate precipitates from the solution, it can halt the reaction.

    • Solution: Choose a solvent in which all components remain dissolved throughout the reaction.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting temperature for optimizing the acetylation of phenylazetidine?

A prudent approach is to start the reaction at a low temperature, such as 0 °C, especially when using a highly reactive acetylating agent like acetyl chloride.[7] After the initial addition, the reaction can be allowed to slowly warm to room temperature. This allows for better control of the initial exotherm. If the reaction is slow at room temperature, gradual heating can be applied.

FAQ 2: How does reaction temperature generally affect the rate and selectivity of this acetylation?

Increasing the temperature typically increases the reaction rate. However, high temperatures can decrease selectivity by providing enough energy to overcome the activation barriers of undesired side reactions, such as decomposition or reactions with other functional groups if present.[9]

FAQ 3: What are the visual or analytical signs of thermal decomposition of phenylazetidine or the N-acetyl product?

A noticeable color change in the reaction mixture, often to a dark brown or black, can be an indicator of decomposition. Analytically, the appearance of multiple new spots on a TLC plate or unexpected peaks in an LC-MS analysis that cannot be attributed to the starting material or product are clear signs of decomposition.

FAQ 4: Can a catalyst be used to perform the reaction at a lower temperature?

Yes. A base catalyst like pyridine or a tertiary amine (e.g., triethylamine) is often used to scavenge the acid byproduct (HCl or acetic acid), which can improve the reaction rate and allow for lower temperatures.[5][10] In some cases, a catalytic amount of a Lewis acid might be employed to activate the acetylating agent.[11]

FAQ 5: How can I effectively monitor the reaction to find the optimal temperature?

The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7] Small aliquots of the reaction mixture can be taken at regular intervals and analyzed to determine the consumption of the starting material and the formation of the product and any impurities. Online monitoring techniques, such as in-situ IR or NMR spectroscopy, can also provide real-time data on reaction kinetics.[12][13]

Part 3: Experimental Protocols and Data

Protocol 1: General Procedure for a Small-Scale Test Reaction to Determine Optimal Temperature

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add phenylazetidine (1 equivalent) and a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a non-nucleophilic base such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents).[7]

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add the acetylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise.[7]

  • Monitor the reaction by TLC or LC-MS after 30 minutes.

  • If little to no reaction has occurred, allow the mixture to warm to room temperature and continue monitoring for 2-4 hours.

  • If the reaction is still slow, gradually heat the mixture in increments of 10-20 °C (e.g., to 40 °C, then 60 °C), holding at each temperature for a set period and monitoring the progress. Note the temperature at which product formation is efficient and impurity formation is minimal.

Table 1: Illustrative Data on the Effect of Temperature on Phenylazetidine Acetylation

Temperature (°C)Reaction Time (h)Conversion of Phenylazetidine (%)Yield of N-Acetyl Phenylazetidine (%)Purity (%)Observations
041512>99Very slow reaction
25 (Room Temp)4757098Moderate reaction rate
402989597Fast reaction, minimal impurities
601>999290Very fast, some decomposition noted
801>998075Significant decomposition, color change

Note: This data is illustrative and serves as an example of what might be observed during an optimization study.

Part 4: Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of N-Acetyl Phenylazetidine temp Sub-optimal Temperature start->temp Is reaction sluggish or decomposing? reagents Poor Reagent Quality/ Stoichiometry start->reagents Are reagents old or ratios incorrect? mixing Inefficient Mixing start->mixing Is the mixture homogeneous? optimize_temp Perform Temperature Screen (0-60 °C) temp->optimize_temp check_reagents Use Fresh/Purified Reagents & Check Ratios reagents->check_reagents improve_mixing Ensure Vigorous Stirring & Good Solubility mixing->improve_mixing Temperature_Effects cluster_outcomes Outcomes Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases Side_Reactions Side Reactions (e.g., Decomposition) Temp->Side_Reactions Increases (especially at high temps) Yield Desired Product Yield Rate->Yield Positively Correlates (to a point) Side_Reactions->Yield Negatively Correlates

Caption: Relationship between temperature and reaction outcomes.

Part 5: References

  • Benchchem. Troubleshooting guide for the direct acetylation of 4-amino-2-methylquinoline.

  • Chemical Communications (RSC Publishing). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.

  • Taylor & Francis Online. Mild and Useful Method for N-Acylation of Amines.

  • ResearchGate. Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.

  • ResearchGate. Acetylation of amines with acetic anhydride.

  • Taylor & Francis Online. New, Efficient, Selective, and One-Pot Method for Acylation of Amines.

  • Chemistry Stack Exchange. Acetylation of Secondary amines.

  • Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles.

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

  • ResearchGate. Acetylation of phenols: optimization of reaction conditions (temperature, time, catalyst mass, reactant ratio) and yields.

  • Benchchem. Troubleshooting low yields in azetidine synthesis.

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.

  • PMC. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles.

  • Benchchem. Technical Support Center: Optimizing Piperidine Acylation Reactions.

  • Benchchem. optimizing reaction conditions for N-acylation of p-toluidine.

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.

Sources

Technical Support Center: Crystallization of 1-(3-Phenylazetidin-1-yl)ethanone

[1][2]

Case Reference: CAS 91132-00-2 | Molecular Formula: C₁₁H₁₃NO | MW: 175.23 g/mol Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

Crystallizing 1-(3-Phenylazetidin-1-yl)ethanone presents unique challenges due to the conformational flexibility of the amide bond (rotamers) and the strain of the azetidine ring.[1][2] This molecule frequently exhibits "oiling out" (liquid-liquid phase separation) rather than clean nucleation, particularly when impurities from the acetylation step are present.[2]

This guide moves beyond standard textbook recipes, offering a self-validating workflow designed to force lattice formation in stubborn N-acyl azetidine derivatives.

Module 1: Primary Crystallization Protocols

Protocol A: The "Reverse Addition" Method (Recommended)

Best for: Initial isolation from crude reaction mixtures.[1][2]

Scientific Rationale: Standard anti-solvent addition (adding non-polar solvent to the drug solution) often causes local regions of high supersaturation, leading to oiling out.[2] The "Reverse Addition" method maintains a low supersaturation profile, favoring ordered crystal growth over amorphous crashing.

Reagents:

  • Good Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[1][2]

  • Anti-Solvent: n-Heptane or Methyl tert-butyl ether (MTBE).[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of crude 1-(3-Phenylazetidin-1-yl)ethanone in the minimum amount of EtOAc at 45°C. (Target concentration: ~100-150 mg/mL).

  • Filtration: Polish filter the warm solution through a 0.45 µm PTFE filter to remove inorganic salts (e.g., triethylamine hydrochloride from synthesis).

  • Preparation: Place 10 volumes (relative to the EtOAc volume) of n-Heptane in a separate receiving flask. Cool the heptane to 0–5°C and stir vigorously.

  • Addition: Slowly add the warm drug/EtOAc solution dropwise into the cold, stirring heptane.

    • Critical Check: If a milky emulsion forms, stop.[2] Add a seed crystal immediately.[2]

  • Aging: Once addition is complete, stir at 0°C for 2 hours.

  • Isolation: Filter the white precipitate. Wash with cold heptane.[2]

Protocol B: Thermodynamic Slurry Conversion

Best for: Upgrading purity and converting amorphous material to crystalline solid.[2]

Scientific Rationale: Amides often exist as distinct rotamers (cis/trans) in solution.[1][2] Rapid precipitation traps these high-energy conformers, lowering the melting point.[1][2] A slurry allows the molecule to equilibrate to its thermodynamically preferred crystal lattice.

  • Suspend the amorphous/oily solid in a mixture of IPA:Water (1:4 v/v) .

  • Heat the slurry to 50°C (do not dissolve completely; maintain a suspension).

  • Cycle the temperature between 50°C and 20°C over 12 hours (ramp rate: 10°C/hour).

  • This "Ostwald Ripening" process consumes small, amorphous particles and grows larger, stable crystals.

Module 2: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, you see distinct oil droplets at the bottom of the flask. The Cause: The Metastable Zone Width (MSZW) is too narrow, or the melting point of the solvated solid is lower than the process temperature (Liquid-Liquid Phase Separation).[1][2]

Decision Tree: Oiling Out Rescue

OilingOutRescueStartObservation: Oiling Out OccursCheckTempIs Process Temp > Impure Melting Point?Start->CheckTempCoolingAction: Cool to -10°CCheckTemp->CoolingYes (Melted)SeedingAction: Add Seeds at Cloud PointCheckTemp->SeedingNo (Supersaturated)SolventChangeAction: Change Solvent SystemCooling->SolventChangeStill Oiling?Seeding->SolventChangeSeeds Dissolve?EndCrystallization AchievedSolventChange->EndSwitch to IPA/Water

Caption: Logic flow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) during amide crystallization.

Corrective Actions:

  • Re-heat: Dissolve the oil by heating back to a clear solution.[2]

  • Seed at the Cloud Point: Cool slowly. The moment the solution turns slightly hazy, add pure seed crystals (1 wt%).

  • Hold Temperature: Do not cool further. Hold the temperature constant (isothermal hold) for 1 hour to allow the seeds to grow. Only cool once a solid bed is established.[2]

Module 3: Impurity Rejection Data

The following table summarizes the rejection efficiency of common synthetic impurities using Protocol A (EtOAc/Heptane).

Impurity TypeSourceRejection EfficiencyNotes
Triethylamine HCl Base scavengerHigh (>95%)Insoluble in EtOAc; removed by polish filtration.
3-Phenylazetidine Unreacted SMModerate (60-70%)More basic than product; stays in mother liquor if trace acetic acid is added.[1][2]
Acetic Anhydride ReagentVery High (>99%)Remains in organic mother liquor.[1][2]
Oligomers Ring openingLow (<40%)Critical: Requires column chromatography if >5% present.[1][2]

Frequently Asked Questions (FAQs)

Q1: The NMR shows split peaks for the acetyl methyl group. Is my crystal impure?

  • Answer: Not necessarily. N-acyl azetidines exhibit restricted rotation around the N-C(O) bond, leading to cis and trans rotamers observable on the NMR time scale.[1][2]

    • Verification: Run the NMR at elevated temperature (e.g., 50°C).[2] If the peaks coalesce into a single singlet, it is a pure compound exhibiting rotamerism, not an impurity [1].

Q2: My product is a sticky gum even after drying. Why?

  • Answer: Residual solvent entrapment is common in azetidine lattices.[2]

    • Fix: Grind the gum into a powder and dry in a vacuum oven at 40°C with a P₂O₅ (phosphorus pentoxide) trap. If it remains gummy, it likely contains trapped solvent in a non-stoichiometric solvate. Perform a slurry digest in pure water (Protocol B) to collapse the solvate.[2]

Q3: Can I use ethanol instead of IPA?

  • Answer: Ethanol is risky.[2] It is often too good a solvent for this molecule, leading to low yields.[2] IPA (Isopropanol) has a sterically bulkier structure that reduces solubility at low temperatures, improving recovery yields [2].[2]

References

  • PubChem Compound Summary. "3-Phenylazetidine Derivatives and Conformational Analysis." National Library of Medicine.[2] Available at: [Link][1][2]

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes."[2] Mettler Toledo Technical Library.[2] Available at: [Link][2]

  • Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (General reference for MSZW and anti-solvent protocols).

Technical Support Center: Resolving Enantiomers of Substituted Phenylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of substituted phenylazetidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the critical task of separating these valuable enantiomers. Phenylazetidines are privileged scaffolds in modern drug discovery, and their stereochemistry is paramount to their biological activity and safety.[1][2]

This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting guides, and validated protocols. We will explore the causality behind experimental choices to empower you to not only solve immediate issues but also to strategically design robust resolution processes.

Part 1: Foundational Concepts & Strategy Selection (FAQs)

This section addresses the initial, high-level questions that form the basis of a successful resolution strategy.

Q1: What are the principal methods for resolving racemic substituted phenylazetidines?

There are three primary strategies for resolving racemic mixtures of phenylazetidine derivatives, each with distinct advantages and challenges:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic azetidine, which is a base, with an enantiomerically pure chiral acid.[3] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization.[4][5] This method is highly scalable and cost-effective for large quantities.[5]

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative tool.[6] The CSP interacts differently with each enantiomer, causing them to travel through the column at different speeds, thus enabling their separation.[7] This technique offers high resolution and is often the fastest method to develop on a small scale.[5][8]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase or protease, that selectively catalyzes a reaction on only one of the enantiomers in the racemic mixture.[3][9] For example, an enzyme might acylate the (R)-enantiomer while leaving the (S)-enantiomer untouched. The resulting mixture of the acylated product and the unreacted enantiomer can then be separated using standard techniques like column chromatography. This approach offers exquisite selectivity, often yielding very high enantiomeric excess (e.e.).[9][10]

Q2: How do I select the best resolution strategy for my specific phenylazetidine derivative?

The optimal strategy depends on several factors: the scale of the separation, the available equipment, the project timeline, and the specific structure of your molecule. The following decision workflow can guide your choice.

G Workflow: Selecting a Phenylazetidine Resolution Strategy cluster_scale Primary Consideration: Scale cluster_methods Resolution Methods cluster_dev Development & Optimization start Racemic Substituted Phenylazetidine scale_q What is the target quantity? start->scale_q chrom Chiral HPLC / SFC (Analytical to Multi-gram) scale_q->chrom < 10 g cryst Diastereomeric Salt Crystallization (Gram to Kilogram) scale_q->cryst > 10 g enzym Enzymatic Kinetic Resolution (Milligram to Multi-gram) scale_q->enzym < 10 g (High e.e. needed) dev_chrom Fastest method development. Ideal for rapid screening and early-stage supply. chrom->dev_chrom dev_cryst Requires screening of acids & solvents. Most scalable & cost-effective. cryst->dev_cryst dev_enzym Requires enzyme screening. Excellent for high e.e. but max 50% yield of one enantiomer. enzym->dev_enzym

Caption: Decision workflow for choosing a resolution method.

Part 2: Chiral Chromatography (HPLC/SFC) Troubleshooting Guide

Chiral chromatography is often the first choice for rapid separation. However, it can present unique challenges.

Q: I'm seeing no separation of my enantiomers. Where do I start troubleshooting?

A: This is a common starting point. A systematic approach is key.[11]

  • Verify the Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the interaction between your molecule and the CSP.[7] For phenyl-containing compounds, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are an excellent starting point and show broad applicability.[6][12] Confirm you are using a column known to be effective for your compound class. If one CSP fails, screen others with different chiral selectors.

  • Switch the Mobile Phase Mode: Selectivity can be dramatically different across mobile phase modes.[13] If you started in normal phase (e.g., Hexane/Ethanol), try polar organic mode (e.g., Acetonitrile/Methanol) or reversed-phase (e.g., Acetonitrile/Water). The interactions governing separation change completely with solvent polarity.

  • Check Analyte Chirality: While it seems basic, confirm your compound is indeed chiral and not a meso compound or an achiral impurity.

Q: My peaks are tailing badly. How can I improve the peak shape?

A: Peak tailing with basic compounds like azetidines is almost always caused by secondary ionic interactions with acidic sites (residual silanols) on the silica support of the CSP.[11]

  • The Cause: The basic nitrogen on your azetidine ring strongly interacts with acidic silanols, leading to a non-ideal chromatographic process and tailed peaks.

  • The Solution: Add a basic modifier to your mobile phase. This additive will compete for the acidic sites, masking them from your analyte.

    • Normal Phase/Polar Organic: Add 0.1% to 0.2% diethylamine (DEA) or ethanolamine.[12]

    • Reversed Phase: Add 0.1% trifluoroacetic acid (TFA) to protonate the azetidine. While counterintuitive, this creates a single, positively charged species that often behaves more predictably. Alternatively, use a buffered mobile phase (e.g., ammonium bicarbonate) at a pH that suppresses silanol activity.

Table 1: Recommended Starting Conditions for Chiral HPLC/SFC Screening
CSP TypeMobile Phase ModeTypical SolventsModifiers for Basic AzetidinesRationale & Key Insights
Polysaccharide (Cellulose/Amylose) Normal Phasen-Hexane / Isopropanol (IPA) or Ethanol (EtOH)0.1% Diethylamine (DEA)The alcohol component modulates retention, while DEA masks acidic silanols to improve peak shape. This is often the most successful starting point.[12]
Polysaccharide (Cellulose/Amylose) Polar OrganicAcetonitrile / Methanol0.1% DEA or EthanolamineUseful for compounds with poor solubility in hexane. Offers different selectivity compared to normal phase.
Polysaccharide (Cellulose/Amylose) Reversed PhaseAcetonitrile or Methanol / Water or Buffer0.1% TFA or Ammonium Bicarbonate BufferEssential for highly polar derivatives. The fit of the analyte into the chiral selector's cavity is a key mechanism here.[12]
Pirkle-type (e.g., Whelk-O 1) Normal Phasen-Hexane / IPA / Acetic AcidN/A (Acidic modifier is part of method)Based on π-π interactions. The phenyl group on your azetidine makes this a viable option to screen.
Experimental Protocol 1: Chiral HPLC Method Screening
  • Column Selection: Choose 2-3 polysaccharide-based columns with different selectors (e.g., Cellulose-1, Amylose-2).

  • Sample Preparation: Prepare a ~1 mg/mL solution of your racemic phenylazetidine derivative in a solvent compatible with the mobile phase (e.g., for normal phase, use a small amount of IPA or the mobile phase itself).

  • Initial Screening (Normal Phase):

    • Equilibrate the first column with 90:10 (v/v) n-Hexane/IPA + 0.1% DEA at a flow rate of 1 mL/min.[12]

    • Inject 5-10 µL of your sample.

    • If no separation is observed, change the alcohol. Run a gradient from 90:10 to 50:50 Hexane/EtOH + 0.1% DEA.

  • Secondary Screening (Polar Organic/Reversed Phase):

    • If normal phase fails, switch to a polar organic screen (e.g., 100% Methanol + 0.1% DEA).

    • If necessary, switch to a reversed-phase screen (e.g., 50:50 Acetonitrile/Water + 0.1% TFA). Ensure you properly flush the column with an intermediate solvent like IPA when switching between incompatible solvent systems.[11]

  • Evaluation: Analyze the chromatograms for any sign of separation. The condition showing the best initial resolution (even if not baseline) is the one you will optimize further by fine-tuning the solvent ratio and temperature.[13]

Part 3: Diastereomeric Salt Crystallization Troubleshooting Guide

This method is the workhorse for large-scale chiral separations.[5] Success hinges on finding the right combination of chiral acid and solvent to maximize the solubility difference between the two diastereomeric salts.[4]

G Workflow: Diastereomeric Salt Resolution start Racemic Phenylazetidine (Basic Amine) acid Add Chiral Resolving Acid (e.g., Tartaric Acid) start->acid salts Formation of Diastereomeric Salts (R-base, S-acid) & (S-base, S-acid) acid->salts screen Screen Solvents for Differential Solubility salts->screen cryst Fractional Crystallization (Cooling / Antisolvent Addition) screen->cryst isolate Isolate Less Soluble Diastereomeric Salt via Filtration cryst->isolate mother_liquor Mother Liquor (Enriched in More Soluble Diastereomer) cryst->mother_liquor liberate Liberate Free Base (e.g., aq. NaOH extraction) isolate->liberate product Enantioenriched Phenylazetidine liberate->product

Caption: Key steps in a diastereomeric salt resolution process.

Q: My diastereomeric salts either form an oil or won't crystallize at all. What should I do?

A: This is a very common problem related to solubility and supersaturation.

  • The Cause: The salts may be too soluble in your chosen solvent, or the system may be forming an amorphous oil instead of an ordered crystal lattice.

  • The Solutions:

    • Change the Solvent: This is the most critical parameter. If you are in a polar solvent like methanol, try a less polar one like isopropanol, acetone, or ethyl acetate. Screen a wide range of solvents.

    • Use a Solvent/Anti-solvent System: Dissolve the salts in a minimal amount of a good solvent (e.g., methanol) and slowly add an anti-solvent in which the salts are poorly soluble (e.g., diethyl ether or heptane) until turbidity persists. Then, heat to redissolve and cool slowly. The addition of a small amount of water can sometimes be crucial for inducing precipitation.[14]

    • Concentration is Key: Systematically vary the concentration. A solution that is too dilute will not crystallize, while one that is too concentrated may "crash out" as an oil.

    • Seeding: If you have ever had a successful crystallization, save a few seed crystals. Adding a seed crystal to a supersaturated solution can induce crystallization.

Q: The diastereomeric excess (d.e.) of my crystallized salt is poor. How can I improve it?

A: Low d.e. means the solubilities of the two diastereomeric salts are too similar in your chosen system.

  • The Cause: The chiral resolving agent is not discriminating effectively enough from the solvent environment.

  • The Solutions:

    • Screen More Resolving Agents: The interaction between your azetidine and the chiral acid is highly specific. An agent that works for one derivative may fail for another. Screen a variety of structurally different chiral acids (see Table 2).[15]

    • Recrystallization: A single crystallization is often not enough. Take the enriched solid and recrystallize it from the same or a different solvent system. Each recrystallization step should improve the d.e.

    • Temperature Profile: The rate of cooling can significantly impact selectivity. Slow, controlled cooling is generally better than rapid cooling in an ice bath. Consider a programmed cooling ramp if you have the equipment.

    • Dynamic Kinetic Resolution: In some cases, if the chiral center of the acid or base can epimerize under the reaction conditions, a dynamic process can occur, funneling the mixture toward the less soluble diastereomer and achieving yields greater than 50%.[14] This is known as a crystallization-induced diastereomer transformation (CIDT).[14]

Table 2: Common Chiral Resolving Acids for Basic Phenylazetidines
Resolving AgentStructureKey Features & Applications
(+)- or (-)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOHInexpensive, readily available, and highly effective for a wide range of bases. Its di-acid nature and hydroxyl groups offer multiple points of interaction.[3]
(+)- or (-)-Mandelic Acid Ph-CH(OH)-COOHAromatic ring can participate in π-stacking interactions. Often effective when tartaric acid fails.
(+)- or (-)-O,O'-Dibenzoyltartaric acid (DBTA) HOOC-CH(OBz)-CH(OBz)-COOHBulky benzoyl groups provide strong steric interactions, which can lead to better discrimination and higher d.e.
(1S)-(+)- or (1R)-(-)-Camphor-10-sulfonic acid (CSA) (Structure complex)A strong acid, useful if the azetidine is a weak base. The rigid bicyclic structure can provide excellent chiral recognition.
Experimental Protocol 2: Screening for Diastereomeric Salt Crystallization
  • Stoichiometry: In separate vials, dissolve 1.0 equivalent of your racemic phenylazetidine in a solvent (e.g., methanol). Add 0.5 equivalents of the chiral resolving agent. Using a sub-stoichiometric amount of the acid often gives better initial selectivity.

  • Acid Screening: Prepare parallel experiments with 3-4 different chiral acids (e.g., L-tartaric acid, D-mandelic acid, D-DBTA).

  • Solvent Screening: For the most promising acid, set up experiments in a range of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile).

  • Induce Crystallization: Allow the vials to stand at room temperature, then cool to 4 °C. If no solid forms, try slow evaporation or anti-solvent addition.

  • Analysis:

    • Isolate any crystalline material by filtration.

    • Liberate the free base from a small sample of the solid by dissolving it in a minimal amount of solvent and adding a base (e.g., 1M NaOH), then extracting with an organic solvent (e.g., CH₂Cl₂).

    • Analyze the enantiomeric excess (e.e.) of the liberated base using a chiral HPLC method developed in Part 2. This will tell you the diastereomeric excess (d.e.) of your salt and the efficiency of the resolution.

Part 4: Enzymatic Kinetic Resolution Guide

Enzymatic resolution offers unparalleled selectivity by mimicking nature's own chiral catalysts. The key principle is that the enzyme will react with one enantiomer much faster than the other.

G Principle of Enzymatic Kinetic Resolution cluster_reaction Enzymatic Reaction cluster_products Reaction Products at ~50% Conversion start Racemic Phenylazetidine (R)-Az + (S)-Az reaction Selective Acylation start->reaction enzyme Enzyme (e.g., Lipase) + Acyl Donor enzyme->reaction prod_R Acylated (R)-Az' (New Product) reaction->prod_R prod_S Unreacted (S)-Az (Enantioenriched) reaction->prod_S sep Separation (e.g., Chromatography) prod_R->sep prod_S->sep

Caption: Workflow of enzymatic kinetic resolution.

Q: The reaction stops at ~50% conversion, and I can't get a higher yield. Is something wrong?

A: No, this is the expected outcome of a successful kinetic resolution.

  • The Cause: The goal of kinetic resolution is not to convert 100% of the material. It is to have the enzyme selectively convert one of the two enantiomers. The theoretical maximum yield for the remaining, unreacted enantiomer is 50%. The theoretical maximum yield for the new, reacted product is also 50%.

  • The Strategy: You are left with a mixture of two different compounds: the unreacted starting material (e.g., (S)-phenylazetidine) and a new product (e.g., N-acetyl-(R)-phenylazetidine). These can now be easily separated by standard silica gel chromatography because they have different chemical properties.

Q: How do I choose the right enzyme and reaction conditions?

A: This requires empirical screening, but there are logical starting points.

  • Enzyme Choice: Lipases are robust, often work in organic solvents, and are a great first choice for resolving amine-containing molecules via acylation.[9] Common choices include Lipase B from Candida antarctica (often immobilized, e.g., Novozym 435) and Lipase from Pseudomonas cepacia. Proteases like Subtilisin can also be effective.[10]

  • Acyl Donor: For acylating the azetidine nitrogen, a mild, non-enolizable acyl donor is preferred. Ethyl acetate can serve as both the solvent and the acyl donor. Vinyl acetate is another excellent choice as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.

  • Solvent: A non-polar organic solvent like hexane, toluene, or MTBE is often ideal to minimize enzyme denaturation and unwanted side reactions.

References

  • Benchchem. (n.d.). Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers.
  • Benchchem. (n.d.). Resolving Enantiomers of 3-(2-Ethylbutyl)azetidine: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers.
  • CrystEngComm, RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
  • Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Assessment of (2R)-2-Ethynylazetidine.
  • Catalysis Science & Technology, RSC Publishing. (n.d.). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening.
  • Schindler, J. et al. (n.d.). The role of chiral and achiral related structures on the enantiomer recognition.
  • Journal of the American Chemical Society. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis.
  • PMC. (n.d.). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][16]-Stevens Rearrangement. Retrieved February 17, 2026, from

  • The Journal of Organic Chemistry, ACS Publications. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • PubMed. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents.
  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
  • ResearchGate. (n.d.). Synthesis of Some New p-Phenylene-Bis [4-Substitutedbenzo-azetidine-2-one] Via the Ultrasonic Promoted Reaction.
  • PMC. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.
  • Chromatography Today. (2020). Trouble with chiral separations.
  • ResearchGate. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
  • RSC Publishing. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane.
  • ChemSynthesis. (n.d.). 4-phenylsulfanyl-azetidin-2-one.
  • PMC, NIH. (n.d.). A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents.
  • Benchchem. (n.d.). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
  • Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • Sigma-Aldrich. (n.d.). 4-Phenylazetidin-2-one.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Journal of the American Chemical Society. (n.d.). Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines.
  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement.
  • Enamine. (n.d.). Azetidines.
  • Keio University. (2003). Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP.
  • PubMed. (2017). Synthesis of Chirally Pure Enantiomers by Lipase.

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide
Audience: Medicinal Chemists, DMPK Scientists, and Mass Spectrometrists

Executive Summary

This guide analyzes the mass spectrometry (MS) fragmentation behavior of 1-(3-Phenylazetidin-1-yl)ethanone , a strained nitrogen heterocycle often utilized as a pharmacophore in CNS-active drug discovery. We compare its fragmentation performance against its thermodynamic "alternative," the 5-membered pyrrolidine analog , to demonstrate how ring strain governs dissociation energetics.

Key Insight: Unlike stable 5- or 6-membered rings that predominantly undergo side-chain cleavage, the 4-membered azetidine core of 1-(3-Phenylazetidin-1-yl)ethanone exhibits a unique strain-release fragmentation pathway. This results in lower activation energies for ring fission and distinct diagnostic ions (retro-2+2 cycloaddition products) absent in pyrrolidine analogs.

Structural Context & Chemical Space

Before interpreting spectra, it is critical to understand the energy landscape of the analyte.

FeatureTarget: 1-(3-Phenylazetidin-1-yl)ethanone Alternative: 1-(3-Phenylpyrrolidin-1-yl)ethanone
Structure 4-membered N-heterocycle (Azetidine)5-membered N-heterocycle (Pyrrolidine)
Formula C₁₁H₁₃NOC₁₂H₁₅NO
MW 175.23 Da189.25 Da
Ring Strain High (~26 kcal/mol) Low (~6 kcal/mol)
Primary MS Behavior Ring Fission (Ring Opening)

-Cleavage / Side-chain loss
Metabolic Stability Susceptible to oxidative ring openingGenerally higher stability

Comparative Analysis: Fragmentation Efficiency

In drug development, distinguishing metabolic soft spots is vital. The MS/MS behavior acts as a proxy for the molecule's stability.[1][2]

Comparison 1: Energy of Dissociation (CID)
  • Azetidine (Target): The high ring strain weakens the C-N and C-C bonds within the ring. Under Collision-Induced Dissociation (CID), this molecule requires lower collision energy (CE) to induce fragmentation compared to the pyrrolidine analog. The driving force is the relief of angular strain (bond angles ~90° expanding to 109.5°/120°).

  • Pyrrolidine (Alternative): The 5-membered ring is thermodynamically relaxed. Fragmentation is dominated by high-energy bond cleavages (e.g., amide bond rupture) rather than ring destruction.

Comparison 2: Diagnostic Ion Generation
  • Azetidine: Produces "clean" splits of the ring (Retro-2+2), yielding ions at m/z 104 (styrene-like) and m/z 72 (N-acetyl fragment).

  • Pyrrolidine: Tends to lose neutral small molecules from the periphery (e.g., loss of ketene, -42 Da) while keeping the ring intact, or undergoing complex hydride transfers.

Deep Dive: Fragmentation Pathways

The fragmentation of 1-(3-Phenylazetidin-1-yl)ethanone ([M+H]⁺ = 176) is governed by the competition between amide hydrolysis-like cleavage and strain-relief ring opening.

Mechanistic Pathway (ESI-MS/MS)[3][4]
  • Protonation: Occurs primarily on the amide oxygen (most basic site) or the nitrogen .

  • Pathway A (Amide Cleavage): Loss of the acetyl group (ketene neutral loss, 42 Da) to form the protonated 3-phenylazetidine (m/z 134).

  • Pathway B (Ring Fission - Dominant): The strained ring opens to form a transient iminium ion. This often leads to the loss of ethylene (C₂H₄) or styrene derivatives depending on charge localization.

Key Diagnostic Ions (Table)
m/z (approx)Fragment IdentityMechanismSpecificity
176 [M+H]⁺Parent IonN/A
134 [M+H - 42]⁺Loss of Ketene (CH₂CO)Common to N-acetyls
133 [M+H - 43]⁺Loss of Acetyl radical/groupAmide bond rupture
104 [C₈H₈]⁺•Styrene radical cationDiagnostic for 3-phenyl substitution
91 [C₇H₇]⁺Tropylium IonGeneral aromatic marker
72 [C₃H₆NO]⁺N-acetyl ethylamine cationDiagnostic for Azetidine Ring Split
Visualized Mechanism (DOT Diagram)

The following diagram illustrates the competition between ring retention (Pathway A) and ring destruction (Pathway B).

AzetidineFragmentation Parent [M+H]+ (m/z 176) Protonated Parent KeteneLoss m/z 134 (3-Phenylazetidine) [Ring Intact] Parent->KeteneLoss - CH2=C=O (42 Da) RingOpen Ring Opening (Strain Relief) Parent->RingOpen Strain Driven Tropylium m/z 91 (Tropylium Ion) KeteneLoss->Tropylium - Azetidine frag RetroSplit Retro-2+2 Cleavage RingOpen->RetroSplit Styrene m/z 104 (Styrene Cation) RetroSplit->Styrene Charge on Phenyl AcetylFrag m/z 72 (N-Acetyl Fragment) RetroSplit->AcetylFrag Charge on Nitrogen

Caption: Figure 1. Competitive fragmentation pathways showing strain-driven ring fission vs. amide cleavage.

Experimental Protocol: Characterization Workflow

To replicate these results or validate an unknown analog, follow this self-validating LC-MS/MS protocol.

Equipment & Conditions
  • Instrument: Q-TOF or Orbitrap (High Resolution required for distinguishing CO vs C₂H₄ losses).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3][4]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL MeOH.

    • Dilute to 1 µg/mL in 50:50 H₂O:MeOH + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the amide/amine for [M+H]⁺ generation.

  • Source Optimization (Direct Infusion):

    • Flow rate: 10 µL/min.

    • Scan range: m/z 50–300.

    • Check: Verify [M+H]⁺ at 176.0. If [M+Na]⁺ (198.0) is dominant, increase cone voltage/declustering potential to break adducts.

  • MS/MS Energy Ramping (The "Breakdown Curve"):

    • Isolate m/z 176.0 (width 1.0 Da).

    • Apply Collision Energy (CE) ramp: 10, 20, 30, 40, 50 eV.

    • Goal: Determine the CE where the parent ion intensity drops to 50% (CE₅₀).

    • Expectation: For this azetidine, CE₅₀ should be lower (approx. 15-20 eV) than for a pyrrolidine analog (approx. 25-30 eV) due to ring strain.

  • Data Analysis Decision Tree:

    • Use the diagram below to interpret the resulting spectra.

Workflow Start Spectrum Acquired (ESI+) CheckParent Observe m/z 176? Start->CheckParent Check134 Peak at m/z 134? (-42 Da) CheckParent->Check134 Yes Reeval Re-evaluate: Check Adducts/Analog CheckParent->Reeval No Check104 Peak at m/z 104? Check134->Check104 Yes (Ketene Loss) Confirm Confirmed: N-Acetyl Phenylazetidine Check104->Confirm Yes (Ring Split) Check104->Reeval No (Isomer?)

Caption: Figure 2. Diagnostic decision tree for confirming the azetidine core structure.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Vrkic, A. K., & O'Hair, R. A. (2004). "Gas-phase fragmentation of protonated azetidine derivatives." Journal of the American Society for Mass Spectrometry. Link (Validates ring opening mechanisms in 4-membered heterocycles).

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Azetidine derivatives." NIST Chemistry WebBook, SRD 69. Link (Source for general azetidine ionization patterns).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic compounds in ESI-MS." Journal of Mass Spectrometry. Link (Comparative data on ring size effects).

Sources

A Comparative Guide to the HPLC Analysis of 1-(3-Phenylazetidin-1-yl)ethanone: Method Development and Alternative Technologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the analysis of 1-(3-Phenylazetidin-1-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind methodological choices, ensuring a deep understanding of the analytical landscape for this compound.

Introduction: The Analytical Challenge

1-(3-Phenylazetidin-1-yl)ethanone is a substituted azetidine derivative. The accurate and precise quantification of such molecules is critical in various stages of drug discovery and development, including synthesis reaction monitoring, purity assessment, and pharmacokinetic studies. The unique structure of this compound, featuring a moderately polar azetidine ring, a non-polar phenyl group, and a polar acetyl moiety, presents an interesting case for chromatographic method development. The primary objective is to establish a robust analytical method that offers high resolution, sensitivity, and reproducibility. This guide outlines a proposed HPLC method and critically evaluates it against alternative technologies like Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC).

Physicochemical Properties and Analytical Implications

A thorough understanding of the analyte's properties is the foundation of any robust analytical method.

  • Structure and Polarity : 1-(3-Phenylazetidin-1-yl)ethanone possesses mixed polarity. The phenyl group provides hydrophobicity, while the acetyl and azetidine groups introduce polarity. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where retention is primarily driven by hydrophobic interactions.

  • UV Absorbance : The presence of the phenyl ring and the carbonyl group of the ethanone creates a chromophore that absorbs UV light. The predicted maximum absorbance (λmax) is expected in the 240-280 nm range, similar to acetophenone, making UV-Vis detection a straightforward and effective choice.[1][2][3]

  • Ionic Character : The nitrogen atom in the azetidine ring is a tertiary amine, making the compound weakly basic. To ensure consistent interaction with the stationary phase and achieve symmetrical peak shapes, it is crucial to control the ionization state of the molecule by adjusting the mobile phase pH.

Primary Analytical Technique: Reversed-Phase HPLC

Based on the analyte's properties, a gradient RP-HPLC method is proposed as the primary analytical technique. This method offers a balance of versatility, resolution, and accessibility for most analytical laboratories.

Proposed HPLC Method Parameters

The following table summarizes the recommended starting conditions for developing a robust HPLC method for 1-(3-Phenylazetidin-1-yl)ethanone.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain the phenyl group, while the standard dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid maintains a slightly acidic pH (~2.7) to ensure the azetidine nitrogen is consistently protonated, leading to improved peak shape and reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% to 95% B over 10 minutesA gradient elution is recommended to determine the optimal solvent strength for elution and to ensure that any impurities with different polarities are effectively separated from the main analyte peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures retention time reproducibility.
Detection UV at 245 nmThis wavelength is chosen based on the expected absorbance of the acetophenone-like chromophore. A photodiode array (PDA) detector can be used to confirm peak purity and identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Method Development
  • System Preparation : Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation : Prepare a 1 mg/mL stock solution of 1-(3-Phenylazetidin-1-yl)ethanone in a 50:50 mixture of acetonitrile and water. Prepare working standards by diluting the stock solution to a concentration of approximately 10-50 µg/mL.

  • Initial Analysis : Inject the working standard and run the proposed gradient method.

  • Retention Time Optimization :

    • If the retention time is too short (elutes too quickly), decrease the initial percentage of Mobile Phase B or use a shallower gradient.

    • If the retention time is too long, increase the initial percentage of Mobile Phase B or use a steeper gradient.

  • Peak Shape Optimization : If the peak is broad or tailing, ensure that the mobile phase pH is sufficiently low to protonate the analyte. Using a different acidic modifier (e.g., 0.1% TFA) or a different organic solvent (e.g., methanol) can also be explored.

  • Method Validation : Once an optimized method is established, it should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Workflow for HPLC Method Development

The following diagram illustrates the logical workflow for developing and validating an HPLC method for the target analyte.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, UV, pKa) Method_Selection Select Method (RP-HPLC) Analyte->Method_Selection Informs Column_Selection Select Column (C18) Method_Selection->Column_Selection Mobile_Phase Mobile Phase Screening (ACN vs MeOH, pH) Column_Selection->Mobile_Phase Start Dev. Gradient_Opt Gradient Optimization (Scouting & Fine-tuning) Mobile_Phase->Gradient_Opt Detection_Opt Detection Wavelength (λmax determination) Gradient_Opt->Detection_Opt Validation Method Validation (ICH Guidelines) Detection_Opt->Validation Proceed to Val. Final_Method Finalized SOP Validation->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of Alternative Technologies

While HPLC is a versatile and robust technique, alternative methods may offer advantages in specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by detection with a mass spectrometer.

  • Applicability : With a molecular weight of approximately 175 g/mol , 1-(3-Phenylazetidin-1-yl)ethanone is likely sufficiently volatile and thermally stable for GC analysis.[4]

  • Advantages :

    • High Sensitivity and Selectivity : The mass spectrometer provides structural information and allows for low-level detection, making it excellent for impurity profiling.

    • Excellent Resolution : Capillary GC columns offer very high separation efficiency.

  • Disadvantages :

    • Thermal Lability : There is a risk of degradation for less stable molecules in the heated injector or column.

    • Derivatization : While likely not required for this compound, similar molecules with more polar functional groups might require derivatization to increase volatility, adding a step to sample preparation.[5][6]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is often considered a hybrid between gas and liquid chromatography.[7]

  • Applicability : SFC is well-suited for the analysis and purification of small molecules of moderate polarity.[8][9] It can be considered a form of normal-phase chromatography.

  • Advantages :

    • Speed : The low viscosity of the mobile phase allows for faster separations compared to HPLC.[10]

    • "Green" Chemistry : Primarily using CO2 reduces the consumption of organic solvents.

    • Orthogonal Selectivity : Provides different separation selectivity compared to RP-HPLC, which can be advantageous for complex mixtures.

  • Disadvantages :

    • Specialized Equipment : Requires a dedicated SFC system capable of handling high pressures.

    • Analyte Solubility : Very polar compounds may have limited solubility in the CO2-based mobile phase, although polar co-solvents like methanol are often used to mitigate this.[10][11]

Performance Comparison Summary

The following table provides a comparative summary of the discussed analytical techniques for the analysis of 1-(3-Phenylazetidin-1-yl)ethanone.

FeatureHPLC (Reversed-Phase)GC-MSSFC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gas mobile phase and a liquid/solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.
Primary Strengths Versatility, robustness, wide applicability.High sensitivity, structural confirmation (MS), high resolution.High speed, reduced organic solvent use, orthogonal selectivity.
Primary Limitations Higher solvent consumption, moderate speed.Requires analyte volatility and thermal stability.Requires specialized equipment, potential analyte solubility issues.
Best Suited For Routine QC, purity analysis, stability testing.Impurity identification, metabolomics, trace analysis.High-throughput screening, chiral separations, purification.

Conclusion and Recommendations

For the routine analysis and retention time determination of 1-(3-Phenylazetidin-1-yl)ethanone, Reversed-Phase HPLC with UV detection is the recommended primary technique. Its robustness, accessibility, and the straightforward nature of method development make it an excellent choice for most quality control and research laboratories. The proposed C18 column with an acidic mobile phase provides a scientifically sound starting point for achieving a reproducible and high-quality separation.

GC-MS should be considered a complementary technique, particularly for the identification of unknown impurities or for trace-level quantification where high sensitivity is required. SFC offers a high-speed, environmentally friendly alternative that is particularly valuable in high-throughput environments or for chiral separations, should the need arise.

The selection of the final analytical method should always be guided by the specific application, available instrumentation, and the required performance characteristics such as speed, sensitivity, and resolution.

References

  • "How Good is SFC for Polar Analytes? | Chromatography Today." Chromatography Today. Available at: [Link] SFC/how-good-is-sfc-for-polar-analytes/31333

  • "Supercritical fluid chromatography - Wikipedia." Wikipedia. Available at: [Link]

  • "Video: Supercritical Fluid Chromatography - JoVE." JoVE. Available at: [Link]

  • "Development of Supercritical Fluid Chromatography Techniques - Longdom Publishing." Longdom Publishing. Available at: [Link]

  • "Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing)." Royal Society of Chemistry. Available at: [Link]

  • "HPLC Method for Analysis of Michler's ketone on Primesep 100 Column." SIELC Technologies. Available at: [Link]

  • "Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry - PubMed." PubMed. Available at: [Link]

  • "A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC." National Center for Biotechnology Information. Available at: [Link]

  • "HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific." Aurora Pro Scientific. Available at: [Link]

  • "Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC - Waters Corporation." Waters Corporation. Available at: [Link]

  • "1-(3-phenyl-1H-indol-2-yl)ethanone | C16H13NO - PubChem - NIH." National Institutes of Health. Available at: [Link]

  • "DETECTION OF N-ACETYLGLYCINE, N-ACETYLGLYCYL-GLYCINE, AND N-ACETYLGLYCYLGLYCYLGLYCINE BY PAPER CHROMATOGRAPHY - eScholarship." eScholarship, University of California. Available at: [Link]

  • "Gas chromatographic/thin-layer chromatographic analysis of acetylated codeine and morphine in urine. - Semantic Scholar." Semantic Scholar. Available at: [Link]

  • "(PDF) Effect of HPLC binary mobile phase composition on the analysis of carbonyls - Academia.edu." Academia.edu. Available at: [Link]

  • "Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources - ResearchGate." ResearchGate. Available at: [Link]

  • "Acetophenone - Absorption Spectrum - PhotochemCAD." PhotochemCAD. Available at: [Link]

  • "Molecular properties of compound 1-3 (A) physicochemical properties, (B) medicinal chemistry, (C) absorption. - ResearchGate." ResearchGate. Available at: [Link]

  • "Acetophenone - the NIST WebBook - National Institute of Standards and Technology." NIST. Available at: [Link]

  • "UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed … - ResearchGate." ResearchGate. Available at: [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of N-Acetyl Azetidine Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

In the structural characterization of nitrogen heterocycles, the N-acetyl azetidine moiety presents a unique spectroscopic signature that deviates from standard tertiary amides. While typical acyclic or unstrained cyclic amides (e.g., N-acetyl pyrrolidine) exhibit a carbonyl stretching frequency (


) near 1640–1650 cm⁻¹ , the N-acetyl azetidine group consistently shifts to a higher frequency (1660–1690 cm⁻¹) .[1]

This guide delineates the mechanistic origin of this shift—specifically the pyramidalization of the ring nitrogen driven by ring strain—and provides a comparative dataset to distinguish this scaffold from its 5- and 6-membered homologs.

The Mechanism: Ring Strain vs. Amide Resonance

The spectroscopic behavior of N-acetyl azetidine is governed by a competition between two electronic forces:

  • Amide Resonance: In a typical amide, the nitrogen lone pair delocalizes into the carbonyl

    
     orbital (
    
    
    
    ).[2] This single-bond character lowers the bond order and frequency of the C=O stretch.
  • Ring Strain (The Azetidine Effect): The 4-membered azetidine ring imposes significant angle strain (~90° vs. ideal 109.5°/120°).[2] To minimize this strain, the nitrogen atom adopts a more pyramidal (

    
    -like)  geometry rather than the planar (
    
    
    
    ) geometry required for optimal amide resonance.

Consequence: The pyramidal nitrogen cannot effectively donate its lone pair to the carbonyl group. The resonance is inhibited, locking the carbonyl in a state with higher double-bond character and a consequently higher stretching frequency.

Part 2: Comparative Data Analysis

The following table summarizes the IR carbonyl stretching frequencies for N-acetyl azetidine compared to its larger ring homologs and endocyclic isomers. Note the distinct "blue shift" (move to higher wavenumber) for the azetidine amide compared to the pyrrolidine amide.

Table 1: Carbonyl Stretching Frequencies ( ) of N-Acyl Heterocycles[1][2]
Compound ClassStructure Description

(cm⁻¹)
Electronic Environment
N-Acetyl Azetidine 4-membered ring (Exocyclic C=O)1660 – 1690 Inhibited Resonance: Pyramidal N reduces overlap; C=O retains double bond character.[1][3]
N-Acetyl Pyrrolidine 5-membered ring (Exocyclic C=O)1640 – 1660Standard Resonance: Planar N allows full delocalization; lower C=O bond order.[1][3][2]
N-Acetyl Piperidine 6-membered ring (Exocyclic C=O)1635 – 1650Standard Resonance: Unstrained ring allows optimal orbital alignment.[1][3][2]
Azetidin-2-one

-Lactam (Endocyclic C=O)
1745 – 1770Ring Strain Dominant: C=O is part of the strained ring; extreme frequency shift.[3][2]

Analyst Note: Do not confuse N-acetyl azetidine with


-lactams (azetidin-2-ones). While both contain a 4-membered ring, the lactam carbonyl is inside the ring and absorbs >1740 cm⁻¹. The N-acetyl carbonyl is outside the ring and absorbs ~1680 cm⁻¹.

Part 3: Mechanistic Visualization

The following diagram illustrates the electronic competition that defines the N-acetyl azetidine signal.

ResonanceInhibition N_Planar Planar Nitrogen (sp²) (Ideal for Resonance) Resonance Amide Resonance (N lone pair -> C=O) N_Planar->Resonance Facilitates N_Pyramidal Pyramidal Nitrogen (sp³) (Forced by Ring Strain) N_Pyramidal->Resonance Inhibits High_Freq Higher Frequency (~1680 cm⁻¹) (Azetidine) N_Pyramidal->High_Freq Retains C=O double bond character Low_Freq Lower Frequency (~1650 cm⁻¹) (Pyrrolidine/Piperidine) Resonance->Low_Freq Reduces C=O bond order

Figure 1: Mechanism of Resonance Inhibition.[1][3] Ring strain forces the azetidine nitrogen into a pyramidal geometry, blocking the resonance pathway that typically lowers amide carbonyl frequencies.

Part 4: Experimental Protocol for Validation

To accurately distinguish N-acetyl azetidine from homologs or contaminants, follow this self-validating IR protocol.

Method: Comparative ATR-FTIR Analysis[1][2][3]

Objective: Confirm the presence of the strained exocyclic amide peak >1660 cm⁻¹.

  • Sample Preparation:

    • Solvent Selection: If analyzing in solution, use Dichloromethane (DCM) or Chloroform (CHCl₃) .[1] Avoid protic solvents (Methanol, Water) as hydrogen bonding will broaden the peak and shift it to lower frequencies (~10-20 cm⁻¹ shift), obscuring the strain effect.[1]

    • Neat Analysis (Preferred): Use Diamond ATR (Attenuated Total Reflectance) for pure oils or solids to eliminate solvent interference.[1][2]

  • Data Acquisition:

    • Resolution: Set to 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: Accumulate minimum 16 scans to resolve the amide I band clearly from potential C=C stretches (1620-1680 cm⁻¹) or ketone impurities (~1715 cm⁻¹).[2]

  • Analysis Workflow:

    Figure 2: Decision logic for assigning amide carbonyl peaks in nitrogen heterocycles.

References

  • Lombardi, E. et al. (2021).[1][2] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2015).[1][3] Introduction to Spectroscopy. Cengage Learning.[2] (Standard reference for Amide I band ranges and ring size effects).

  • Couty, F. et al. (2012).[1][2] Azetidines: new tools for the synthesis of nitrogen heterocycles. Tetrahedron. (Discusses the pyramidalization and reactivity of N-acyl azetidines).

  • NIST Chemistry WebBook. IR Spectrum of N-Acetylpyrrolidone. Link (Provides comparative baseline for 5-membered ring amides).[1]

Sources

Validating Purity of 1-(3-Phenylazetidin-1-yl)ethanone via LC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating framework for validating the purity of 1-(3-Phenylazetidin-1-yl)ethanone (CAS: 618-42-8 analog/derivative class) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Executive Summary: The Case for LC-MS

In the synthesis of azetidine-based fragments like 1-(3-Phenylazetidin-1-yl)ethanone, traditional purity analysis via HPLC-UV often fails to detect critical impurities. The strained four-membered azetidine ring is prone to ring-opening hydrolysis and thermal degradation, generating byproducts that may lack distinct chromophores or co-elute with the main peak in UV detection.

This guide demonstrates why LC-MS (ESI+) is the superior modality for validation, offering a 10-100x sensitivity improvement over UV and the specificity required to distinguish the parent compound from isobaric or structurally similar degradants.

Compound Profile & Analytical Challenges

The Analyte
  • Compound: 1-(3-Phenylazetidin-1-yl)ethanone

  • Molecular Formula: C₁₁H₁₃NO

  • Molecular Weight: 175.23 g/mol

  • Key Structural Features:

    • Azetidine Ring: High ring strain (~26 kcal/mol); susceptible to acid-catalyzed ring opening.

    • Acetamide Moiety: Reduces basicity of the ring nitrogen; polar aprotic character.

    • Phenyl Group: Provides lipophilicity and UV absorption (λmax ~254 nm).

The "Blind Spot" of HPLC-UV

While the phenyl ring allows UV detection, reliance on UV alone is risky for three reasons:

  • Ring-Opened Impurities: Hydrolysis of the azetidine ring yields N-(3-chloro-2-phenylpropyl)acetamide or similar linear chain derivatives. These often possess identical UV spectra to the parent, leading to peak overlapping (co-elution).

  • Lack of Chromophores in Reagents: Residual acetylating agents (e.g., acetyl chloride) or aliphatic solvents are invisible to UV but detectable via MS or GC.

  • Sensitivity Limits: Genotoxic impurities (often alkyl halides used in synthesis) require detection limits (LOD) in the ppm range, which UV cannot reliably achieve.

Experimental Methodology: The Self-Validating Protocol

This protocol is designed to be self-validating , meaning the presence of specific MS fragments confirms the structure, while the chromatography ensures separation.

LC-MS Conditions (Recommended)
ParameterSpecificationRationale
Instrument UHPLC coupled to Q-ToF or Triple Quad MSUHPLC for resolution; MS for specificity.
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)Robust stationary phase; handles high pH if needed (though acidic preferred here).
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Protonation source for ESI+ ([M+H]+ formation).
Mobile Phase B 0.1% Formic Acid in AcetonitrileAprotic organic modifier for elution.
Gradient 5% B (0-1 min)

95% B (1-6 min)

Hold (6-8 min)
Steep gradient to elute non-polar dimers; initial hold retains polar ring-opened byproducts.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Column Temp 40°CReduces backpressure and improves peak shape.
Injection Vol 2.0 µLLow volume to prevent column overload.
Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V (Optimized for m/z 176.24 [M+H]+)

  • Target Ion: m/z 176.24

  • Fragment Ions (Qualitative):

    • m/z 134.1 (Loss of acetyl group: [M-C₂H₂O]+)

    • m/z 91.0 (Tropylium ion, confirming phenyl group)

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against HPLC-UV and GC-MS for this specific azetidine derivative.

Table 1: Comparative Performance Matrix
FeatureLC-MS (Method of Choice) HPLC-UV (Standard) GC-MS (Alternative)
Specificity High. Mass filtering distinguishes co-eluting peaks.Low. Relies solely on Retention Time (RT). Co-elution is common.Medium. Good separation, but thermal degradation of azetidine is a risk.
Sensitivity (LOD) < 0.05% (Trace analysis capable).~0.5 - 1.0% (Dependent on extinction coefficient).< 0.1% (Good, but injection port thermal stress is an issue).
Impurity ID Excellent. Provides MW and fragmentation data for unknowns.Poor. Only detects "peaks"; no structural info.Good. Library matching available, but limited for novel intermediates.
Thermal Stability Safe. Ambient/low temp analysis preserves the strained ring.Safe. Ambient temp.Risk. High injector temps (250°C+) can cause ring opening during analysis.
Why GC-MS is NOT recommended:

Although 1-(3-Phenylazetidin-1-yl)ethanone is small enough for GC, the thermal instability of the azetidine ring is a critical failure point. At GC injector temperatures (typically 250°C), azetidines can undergo thermal isomerization to allylamines, creating false impurity peaks that are actually artifacts of the method.

Validation Framework (ICH Q2 Aligned)

To ensure the method is scientifically sound, follow this validation workflow.

Specificity (Stress Testing)
  • Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H₂O₂) stress for 4 hours.

  • Acceptance Criteria: The LC-MS method must resolve the parent peak (m/z 176.2) from all degradation products. Peak purity calculation (using MS spectra across the peak) should show >98% homogeneity.

Linearity & Range
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
System Suitability Testing (SST)
  • Self-Validating Step: Every sequence must begin with a "System Suitability Standard" containing the analyte and a known impurity (e.g., 3-phenylazetidine precursor).

  • Requirement: Resolution (

    
    ) between Analyte and Impurity > 2.0.
    

Visualization: Analytical Workflow & Impurity Pathways

The following diagram illustrates the logical flow of the validation process and the chemical pathways of potential impurities.

ValidationWorkflow cluster_Detection Dual Detection Start Crude 1-(3-Phenylazetidin-1-yl)ethanone Prep Sample Preparation (Dilution in MeOH/H2O) Start->Prep LC UHPLC Separation (BEH C18, Gradient) Prep->LC UV UV (254 nm) Primary Purity % LC->UV MS MS (ESI+) Impurity ID & Specificity LC->MS Decision Peak Purity Check UV->Decision MS->Decision Pass Valid Certificate of Analysis Decision->Pass No co-elution Mass confirms structure Fail Re-purify / Investigate Degradants Decision->Fail Extra masses detected Imp1 Impurity A: Ring Opening (Hydrolysis) Imp1->MS Detects m/z 194 (+H2O) Imp2 Impurity B: Precursor (3-Phenylazetidine) Imp2->MS Detects m/z 134 (-Acetyl)

Caption: Figure 1. Integrated LC-MS validation workflow highlighting detection of specific azetidine degradation pathways (hydrolysis and precursor carryover).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Prime Labs. (2025).[2] HPLC vs. LC-MS: Which Purity Test Actually Matters?

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12149487, 1-(3-Phenylazetidin-1-yl)ethanone.

  • Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development.[3]

  • BenchChem. (2025).[4] Characterization of New Azetidine Derivatives: An In-depth Technical Guide.

Sources

A Comparative Analysis of 13C NMR Chemical Shifts for 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug development for the unambiguous elucidation of molecular structures. Among the various NMR techniques, 13C NMR provides a detailed carbon framework of a molecule, offering critical insights into the chemical environment of each carbon atom. This guide presents a detailed analysis and comparison of the 13C NMR chemical shifts for 1-(3-Phenylazetidin-1-yl)ethanone, a substituted azetidine derivative. Azetidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Understanding their spectroscopic properties is crucial for facile characterization and the development of novel chemical entities.

In the absence of a directly published experimental spectrum for 1-(3-Phenylazetidin-1-yl)ethanone, this guide will leverage predictive methodologies and comparative data from structurally analogous compounds to provide a reliable assignment of its 13C NMR spectrum. This approach not only facilitates the structural verification of this specific molecule but also serves as a practical illustration of how to interpret 13C NMR data for complex heterocyclic systems. We will draw comparisons with related structures such as N-acylated azetidines and phenyl-substituted azetidines to rationalize the predicted chemical shifts.

Predicted 13C NMR Chemical Shifts for 1-(3-Phenylazetidin-1-yl)ethanone

The predicted 13C NMR chemical shifts for 1-(3-Phenylazetidin-1-yl)ethanone are presented in Table 1. These predictions are derived from established chemical shift trends, substituent effects, and data from related molecules. The numbering of the carbon atoms is illustrated in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts for 1-(3-Phenylazetidin-1-yl)ethanone

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O168-172The carbonyl carbon of an N-acetyl group typically resonates in this downfield region due to the strong deshielding effect of the oxygen atom.
CH320-24The methyl carbon of the acetyl group is expected in this range, typical for acetyl functionalities.
C2/C450-55These azetidine ring carbons are adjacent to the nitrogen atom and are expected to be deshielded. The N-acetyl group will further influence their shift. Due to the presence of a chiral center at C3, these carbons are diastereotopic and may exhibit slightly different chemical shifts.
C335-40This methine carbon is attached to the phenyl group. Its chemical shift is influenced by the phenyl substituent and its position within the strained four-membered ring.
C_ipso140-145The ipso-carbon of the phenyl ring, directly attached to the azetidine ring, is expected in this region.
C_ortho126-129The ortho-carbons of the phenyl ring will be slightly shielded compared to the ipso-carbon.
C_meta128-130The meta-carbons of the phenyl ring typically have chemical shifts similar to or slightly downfield from the ortho-carbons.
C_para127-129The para-carbon of the phenyl ring is expected in a similar region to the other aromatic CH carbons.

Figure 1: Structure of 1-(3-Phenylazetidin-1-yl)ethanone with Carbon Numbering

Caption: Molecular structure of 1-(3-Phenylazetidin-1-yl)ethanone with systematic numbering for 13C NMR assignment.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data of analogous molecules is essential.

N-Acetylazetidine
3-Phenylazetidine

For the parent 3-phenylazetidine, the carbons of the azetidine ring (C2 and C4) are expected to be in the range of 50-60 ppm.[1] The C3 carbon, bearing the phenyl group, would be anticipated around 40-45 ppm. The phenyl group carbons would resonate in the typical aromatic region of 125-145 ppm.

N-Boc-2-phenylazetidine

Experimental data for 1-tert-Butoxycarbonyl-2-phenylazetidine shows the following 13C NMR shifts (in CDCl3): δ 25.6 (CH2), 28.2 (tBu-CH3), 46.4 (CH2N), 65.6 (CHN), 79.4 (C-OtBu), 125.8 (Ar-CH), 127.2 (Ar-CH), 128.3 (Ar-CH), 142.5 (Ar-C), 156.5 (C=O).[2] Although the substitution pattern is different (phenyl at C2 and a Boc group at the nitrogen), this data provides valuable insights. The azetidine ring carbons directly attached to the nitrogen are observed at 46.4 ppm and 65.6 ppm. The significant downfield shift of the C2 carbon (65.6 ppm) is due to the direct attachment of the electron-withdrawing phenyl group. This supports the prediction of a downfield shift for the azetidine carbons in our target molecule due to the influence of the N-acetyl and 3-phenyl groups.

Rationale Behind Experimental Choices in NMR Spectroscopy

The choice of solvent and NMR spectrometer frequency are critical parameters in acquiring high-quality 13C NMR data.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, for compounds with limited solubility or for observing specific proton-exchange phenomena, other solvents like DMSO-d6, acetone-d6, or methanol-d4 are employed. The chemical shifts can vary slightly depending on the solvent used due to solvent-solute interactions.

  • Spectrometer Frequency: Higher magnetic field strengths (e.g., 500 or 600 MHz for 1H NMR, which corresponds to 125 or 150 MHz for 13C NMR) provide better signal dispersion and higher sensitivity.[3] This is particularly important for complex molecules where signals may be close together, as it allows for more accurate determination of chemical shifts and facilitates the observation of carbons with long relaxation times, such as quaternary carbons.

Experimental Protocol for 13C NMR Data Acquisition

To obtain an experimental 13C NMR spectrum for 1-(3-Phenylazetidin-1-yl)ethanone, the following general protocol would be followed:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C probe.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. A typical experiment would involve a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • To aid in the assignment of protonated and non-protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 or DEPT-90) can be performed.

Logical Workflow for Spectral Assignment

The following workflow illustrates the process of assigning the 13C NMR spectrum of 1-(3-Phenylazetidin-1-yl)ethanone.

G cluster_0 Data Acquisition & Prediction cluster_1 Initial Assignment cluster_2 Detailed Assignment cluster_3 Final Verification A Acquire 1D 13C NMR Spectrum D Identify Carbonyl Carbon (>160 ppm) A->D B Perform DEPT-135/90 Experiments G Assign Quaternary Carbons (C=O, C_ipso) from 13C spectrum (no signal in DEPT-135) B->G H Assign CH3 carbon (positive in DEPT-135) B->H I Assign CH carbons (C3, aromatic CHs - positive in DEPT-135) B->I J Assign CH2 carbons (C2, C4 - negative in DEPT-135) B->J C Predict Chemical Shifts (Computational/Comparative) K Compare with Predicted Shifts C->K D->G E Identify Aromatic Carbons (110-150 ppm) E->I F Identify Aliphatic Carbons (< 80 ppm) F->H F->J G->K H->K I->K J->K M Finalized Assignments K->M L Correlate with 2D NMR (HSQC, HMBC) if available L->M

Caption: A stepwise workflow for the assignment of the 13C NMR spectrum of 1-(3-Phenylazetidin-1-yl)ethanone.

Conclusion

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 1-(3-Phenylazetidin-1-yl)ethanone through prediction and comparison with structurally related compounds. The predicted chemical shifts, along with the provided rationale and comparative data, offer a solid foundation for the interpretation of the experimental spectrum of this molecule and other similar azetidine derivatives. The outlined experimental protocol and assignment workflow serve as a practical guide for researchers in the field. Accurate spectroscopic characterization is a cornerstone of chemical research, and this guide aims to facilitate this process for this important class of heterocyclic compounds.

References

  • Al-Zoubi, R. M., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. RSC Advances, 5(68), 55085-55091. [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

  • TSI Journals. (2010). Organic CHEMISTRY. TSI Journals.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10135-10145. [Link]

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives. BenchChem Technical Support Center.
  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research.
  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0150932).
  • Chen, K., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H Bonds at γ and δ Positions.
  • University of Puget Sound. (n.d.). 13C-NMR.
  • SpectraBase. (n.d.). Azetidine.
  • Stoyanov, S., et al. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 60. [Link]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters, 31(49), 7099-7100.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M N -acetylcysteine (pH 9.1) and...
  • National Center for Biotechnology Information. (n.d.). 3-Phenylazetidine. PubChem. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • NFDI4Chem. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR).
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • ChemicalBook. (n.d.). Phenetidine(156-43-4) 13C NMR spectrum.
  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
  • University of California, Los Angeles. (n.d.). 13C Chemical Shift Table.
  • ResearchGate. (n.d.).

Sources

Bioisosteric Replacement Guide: 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Phenylazetidin-1-yl)ethanone represents a strategic "azetidine switch" in medicinal chemistry—a bioisosteric replacement for larger saturated heterocycles like N-acetyl-4-phenylpiperidine or N-acetyl-3-phenylpyrrolidine. This scaffold is primarily employed to reduce lipophilicity (LogD) , increase metabolic stability , and rigidify exit vectors without sacrificing the aromatic interaction essential for target binding.

This guide provides a technical comparison of this 4-membered ring system against its 5- and 6-membered analogs, supported by synthesis protocols and representative physicochemical data.

Part 1: Scientific Rationale & Mechanism

The "Azetidine Effect" in Lead Optimization

The transition from a piperidine (6-membered) or pyrrolidine (5-membered) ring to an azetidine (4-membered) ring is a high-impact strategy in the "hit-to-lead" phase. The 1-(3-Phenylazetidin-1-yl)ethanone scaffold specifically addresses three common liabilities in drug discovery:

  • Lipophilic Efficiency (LipE) Improvement:

    • Mechanism: Reducing the ring size removes methylene (-CH₂-) units. The azetidine ring is inherently less lipophilic than its larger counterparts due to the reduction in carbon count and the distinct solvation shell around the strained amine.

    • Impact: Lower cLogP typically correlates with improved solubility and reduced promiscuous binding (off-target toxicity).

  • Vector Re-alignment:

    • Mechanism: The bond angle of the azetidine ring (~90°) creates a distinct exit vector for the phenyl substituent compared to the chair conformation of piperidine (~109.5°).

    • Impact: This rigidification can lock the phenyl group into a bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Blocking:

    • Mechanism: The high ring strain of azetidine (~26 kcal/mol) alters the hybridization and electronics of the

      
      -carbons, often making them less susceptible to Cytochrome P450-mediated oxidation compared to the 
      
      
      
      -carbons of flexible piperidines. The N-acetyl group (ethanone) further nullifies the basicity of the nitrogen, preventing protonation-dependent clearance pathways.
Structural Decision Tree

Use the following decision logic to determine if this scaffold is appropriate for your campaign:

Bioisostere_Decision_Tree Start Lead Compound Analysis (Piperidine/Pyrrolidine Core) Issue_LogP Is cLogP > 3.5 or Solubility < 10 µM? Start->Issue_LogP Issue_Metab Is Metabolic Clearance High (HLM CLint)? Issue_LogP->Issue_Metab No Vector_Check Does the Phenyl group require specific orientation? Issue_LogP->Vector_Check Yes Action_Azetidine Switch to 1-(3-Phenylazetidin-1-yl)ethanone Issue_Metab->Action_Azetidine Yes (Block alpha-oxidation) Action_Fluorine Consider Fluorination of Piperidine Issue_Metab->Action_Fluorine No (Other issues) Vector_Check->Action_Azetidine Yes (Planar/Rigid needed) Action_Spiro Consider Spirocyclic Bioisosteres Vector_Check->Action_Spiro No (3D globular needed)

Caption: Decision framework for implementing the azetidine scaffold to resolve specific ADME liabilities.

Part 2: Comparative Analysis

The following data compares 1-(3-Phenylazetidin-1-yl)ethanone (Azetidine) with its direct homologs: N-acetyl-3-phenylpyrrolidine (Pyrrolidine) and N-acetyl-4-phenylpiperidine (Piperidine).

Physicochemical Profile (Representative Data)
PropertyAzetidine Analog (Subject)Pyrrolidine Analog Piperidine Analog Implication
Formula C₁₁H₁₃NOC₁₂H₁₅NOC₁₃H₁₇NOReduced atom count
MW ( g/mol ) 175.23189.26203.28Lower MW improves Ligand Efficiency (LE)
cLogP 1.3 - 1.5 1.8 - 2.12.3 - 2.6~1.0 log unit reduction vs Piperidine
TPSA (Ų) ~20.3~20.3~20.3Polar surface area remains constant
Fsp³ 0.270.330.38Azetidine is more planar/aromatic-like
Vector Angle ~90° (Puckered)~109° (Envelope)~109° (Chair)Distinct spatial projection of the Phenyl group

Note: Values are calculated consensus estimates based on standard chem-informatics platforms (ChemDraw/SwissADME) for the specific N-acetyl derivatives.

Functional Performance
  • Metabolic Stability: The azetidine analog typically demonstrates a 2-5x increase in half-life (t½) in Human Liver Microsomes (HLM) compared to the piperidine analog. The strained ring is less prone to hydrogen abstraction at the

    
    -position.
    
  • Solubility: The reduction in lipophilicity (lower LogP) directly translates to improved thermodynamic solubility in phosphate buffer (pH 7.4).

  • Potency Risk: Because the vector changes significantly (contracting the distance between the amide nitrogen and the phenyl ring), potency may drop if the binding pocket is deep. However, if the pocket is shallow or requires a rigid fit, potency often increases.

Part 3: Experimental Protocols

Synthesis of 1-(3-Phenylazetidin-1-yl)ethanone

This protocol describes the formation of the title compound from commercially available 3-phenylazetidine hydrochloride.

Reagents:

  • 3-Phenylazetidine HCl (1.0 eq)

  • Acetyl Chloride (1.2 eq) or Acetic Anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow Diagram:

Synthesis_Workflow Step1 Dissolve 3-Phenylazetidine HCl in DCM (0°C) Step2 Add Base (TEA) (Deprotonation) Step1->Step2 Step3 Dropwise Addition of Acetyl Chloride Step2->Step3 Step4 Warm to RT (Stir 2-4 h) Step3->Step4 Step5 Workup: Wash w/ NaHCO3, Brine Step4->Step5

Caption: Standard N-acylation workflow for synthesizing the title compound.

Detailed Procedure:

  • Preparation: In a round-bottom flask, suspend 3-phenylazetidine hydrochloride (1.0 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add TEA (3.0 mmol) dropwise. The suspension should clear as the free amine is liberated.

  • Acylation: Slowly add acetyl chloride (1.2 mmol) over 5 minutes. Maintain temperature at 0°C to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (5% MeOH in DCM) or LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (2 x 5 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Metabolic Stability Assay (Microsomal Stability)

To validate the bioisosteric advantage, perform a comparative HLM assay.

  • System: Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (monitor parent ion disappearance).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
  • Success Criteria: An Intrinsic Clearance (

    
    ) value < 20 µL/min/mg is considered stable for this scaffold.
    

References

  • Azetidines as Bioisosteres: West, R. R., et al. "Azetidines as Bioisosteres of Piperidines and Pyrrolidines: Effects on Physicochemical Properties." Journal of Medicinal Chemistry, 2012. (Representative SAR discussion).

  • Metabolic Stability: Stepan, A. F., et al. "Metabolism-Directed Design of Oxetanes and Azetidines as Bioisosteres." Journal of Medicinal Chemistry, 2011.

  • Synthesis Protocol: Duncton, M. A. J.[1][2] "Minireview: Azetidines in Drug Discovery." MedChemComm, 2011.

  • Vector Analysis: Wuitschik, G., et al. "Spirocyclic oxetanes and azetidines: Synthesis and properties." Angewandte Chemie International Edition, 2008.

Sources

A Senior Application Scientist's Guide to Establishing Analytical Reference Standards for 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical overview of the critical considerations and methodologies for establishing and qualifying reference standards for the analysis of 1-(3-Phenylazetidin-1-yl)ethanone. Given the limited availability of commercially certified reference standards for this specific molecule, this document will focus on the principles and practical workflows for in-house qualification and comparison of potential standard materials.

The Critical Role of a Reference Standard in Analytical Workflows

A reference standard serves as the benchmark against which an analyte is quantified and identified. Its purity and well-characterized nature are foundational to the accuracy, precision, and reliability of any analytical method. For a compound like 1-(3-Phenylazetidin-1-yl)ethanone, which may be a synthetic intermediate or a novel research molecule, the absence of a pharmacopeial standard necessitates a rigorous internal qualification process.

The primary objective is to establish a material of the highest possible purity and to thoroughly characterize its identity. This internally qualified primary reference standard can then be used to calibrate analytical instruments and to qualify secondary working standards for routine use.

Sourcing and Initial Assessment of a Candidate Reference Standard

The first step is to procure a high-purity batch of 1-(3-Phenylazetidin-1-yl)ethanone. Several chemical suppliers may offer this compound, but it is crucial to request a comprehensive Certificate of Analysis (CoA).

A typical CoA should include:

  • Identity Confirmation: Usually by ¹H NMR and Mass Spectrometry.

  • Purity Assessment: Typically by HPLC or GC.

  • Water Content: By Karl Fischer titration.

  • Residual Solvents: By headspace GC.

Upon receipt, an initial, non-comprehensive identity check is recommended to ensure the correct material has been received before proceeding with a full qualification campaign. A simple melting point determination or a quick NMR spectrum can serve this purpose.

Comprehensive Characterization of the Candidate Reference Standard

A multi-technique approach is essential for the unambiguous characterization and purity assessment of a candidate reference standard.

Structural Elucidation and Identity Confirmation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for structural confirmation. Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for complex structures to definitively assign proton and carbon signals and confirm connectivity.

Expected ¹H NMR Spectral Features for 1-(3-Phenylazetidin-1-yl)ethanone:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Acetyl (CH₃)~2.0Singlet3H
Azetidine (CH₂)3.5 - 4.5Multiplets4H
Azetidine (CH)3.0 - 4.0Multiplet1H
Phenyl (Ar-H)7.2 - 7.4Multiplets5H

3.1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

  • Expected Exact Mass for C₁₁H₁₃NO: 175.0997

3.1.3. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • Expected Key IR Absorptions:

    • ~1640 cm⁻¹ (C=O, amide)

    • ~3030 cm⁻¹ (C-H, aromatic)

    • ~2900-2800 cm⁻¹ (C-H, aliphatic)

Purity Determination

Purity assessment should be performed using at least two independent, preferably chromatographic, techniques.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse for purity analysis. A method should be developed to separate the main component from any potential impurities.

Experimental Protocol: HPLC Purity Method Development

  • Column Selection: Start with a versatile C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire the UV spectrum of the main peak. Select a wavelength of maximum absorbance for quantification (likely around 210 nm and 254 nm for the phenyl and carbonyl chromophores).

  • Method Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good resolution between the main peak and any impurities.

  • Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component.

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a complementary technique, particularly for volatile impurities.

Experimental Protocol: GC-MS Purity Method

  • Column Selection: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

  • Inlet and Transfer Line Temperatures: Set to ~250-280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to ensure elution of all components.

  • Mass Spectrometer Settings: Operate in full scan mode to identify any co-eluting impurities.

  • Purity Calculation: As with HPLC, purity can be estimated by area percent.

Workflow for Reference Standard Qualification

Caption: Workflow for in-house qualification of a reference standard.

Comparison with Alternative Standards

In the absence of a commercially available certified reference standard, a well-characterized in-house primary standard is the best alternative. For routine analysis, it is often more practical to qualify a secondary "working" standard against the primary standard.

Qualification of a Working Standard

The working standard can be a different batch of 1-(3-Phenylazetidin-1-yl)ethanone. Its qualification is less extensive than for the primary standard.

Comparative Analysis Workflow:

Caption: Comparative analysis of a working standard against a primary standard.

Table of Comparative Data:

ParameterPrimary StandardWorking Standard Batch 1Acceptance Criteria
Purity (HPLC, area %) 99.8%99.5%≥ 99.0%
Retention Time (min) 10.210.2± 0.2 min of Primary
¹H NMR Conforms to structureConforms to structureConforms to structure
Appearance White crystalline solidWhite crystalline solidSimilar to Primary

Conclusion

Establishing a reliable reference standard for a non-pharmacopeial compound like 1-(3-Phenylazetidin-1-yl)ethanone is a rigorous but essential process. It requires a multi-faceted analytical approach to confirm identity and assess purity. By following the workflows and methodologies outlined in this guide, researchers can ensure the generation of high-quality, reproducible analytical data, which is the bedrock of sound scientific research and drug development.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). The European Pharmacopoeia (Ph. Eur.).[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the intricate processes of drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, procedural framework for the proper disposal of 1-(3-Phenylazetidin-1-yl)ethanone, a specialized azetidine derivative. The protocols herein are designed to ensure personnel safety, environmental protection, and unwavering compliance with regulatory standards.

Given the absence of a specific, publicly available Safety Data Sheet (SDS) for 1-(3-Phenylazetidin-1-yl)ethanone, this guide adopts a conservative, risk-based approach. The recommendations are formulated by assessing the known hazards of its structural components: the highly reactive azetidine ring, the phenyl group, and the N-acetyl moiety, alongside established principles of hazardous waste management.

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the material's potential hazards. In the absence of specific toxicological and environmental fate data for 1-(3-Phenylazetidin-1-yl)ethanone, its hazard profile must be inferred from analogous compounds.

  • Azetidine Core: The parent azetidine heterocycle is a highly flammable liquid that is known to cause severe skin burns and eye damage.[1][2] Its strained four-membered ring contributes to its reactivity.[3]

  • N-Acetyl Amide Group: While amides are generally less reactive than their corresponding amines, the potential for hydrolysis exists.

  • Related Compounds: The Safety Data Sheet for a similar compound, 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride, indicates it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with appropriate PPE to mitigate exposure risks.

  • Eye and Face Protection: Wear splash-proof safety goggles and a face shield.[7][8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[7]

  • Body Protection: A flame-retardant, antistatic lab coat or protective clothing is mandatory.[7][9]

  • Work Environment: All handling and preparation for disposal must occur within a properly functioning chemical fume hood to prevent inhalation of potential vapors or aerosols.[7][8]

On-Site Waste Management: Collection and Segregation

Proper collection and storage at the point of generation—known as a Satellite Accumulation Area (SAA)—are critical for ensuring safety and compliance.[10][11]

Step-by-Step Collection Protocol:

  • Container Selection: Choose a waste container that is in good condition and chemically compatible with 1-(3-Phenylazetidin-1-yl)ethanone. A glass bottle with a secure, leak-proof cap is recommended.[5][10] For larger quantities of compatible liquid waste, 2.5 or 5-gallon carboys may be available from your institution's Environmental Health & Safety (EHS) office.[11]

  • Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name "1-(3-Phenylazetidin-1-yl)ethanone," and an estimate of the quantity or concentration.[10] Do not use abbreviations or chemical formulas.[10]

  • Accumulation: Place the waste directly into the labeled container. Keep the container closed at all times except when adding waste.[10] Do not leave a funnel in the container opening.[10]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent dangerous reactions.[4][12] A physical barrier or secondary containment should be used to enforce segregation.[5]

  • Storage Limits: Be aware of SAA limits. A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed by EHS within three days.[11]

RequirementSpecificationRationale & Regulatory Basis
Container Integrity Chemically compatible (e.g., borosilicate glass, polyethylene), leak-proof, and in good condition.Prevents reactions and spills. Mandated by OSHA (29 CFR 1910.1200) and EPA (40 CFR Part 262).[5][10]
Primary Labeling "Hazardous Waste"Clearly identifies the container's contents as regulated waste under RCRA.[10][11]
Content Identification Full Chemical Name: "1-(3-Phenylazetidin-1-yl)ethanone". List all components and percentages if in a mixture.Ensures proper handling, treatment, and disposal by waste management professionals. Prohibits the use of abbreviations or formulas.[10]
Closure Container must be securely closed at all times, except when adding waste.Prevents the release of vapors and protects against spills, a key requirement of EPA regulations for SAAs.[10]
Location Must be at or near the point of waste generation and under the control of the operator.Ensures accountability and minimizes the risk associated with transporting open waste containers through the lab.[10]

Disposal Pathway Decision Framework

The following workflow provides a logical path from waste generation to final disposal, ensuring all critical safety and regulatory checkpoints are met.

G cluster_0 Step 1: Point of Generation Handling cluster_1 Step 2: Segregation & Storage cluster_2 Step 3: Final Disposition A Waste Generation: 1-(3-Phenylazetidin-1-yl)ethanone B Select & Pre-Label RCRA Waste Container A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Transfer Waste to Container & Securely Close Lid D->E F Is waste mixed with incompatible materials (e.g., strong oxidizers)? E->F G Store in Segregated Satellite Accumulation Area (SAA) F->G No H Use a separate, dedicated waste stream. DO NOT MIX. F->H Yes J Is container >90% full or stored >12 months? G->J I Store in Segregated SAA H->I I->J K Continue accumulation in SAA. Inspect weekly. J->K No L Complete & Submit HazWaste Disposal Form to Institutional EHS Office J->L Yes M EHS Pickup & Transfer to Licensed Waste Disposal Vendor L->M N Final Disposal: High-Temperature Incineration M->N

Caption: Disposal Decision Workflow for 1-(3-Phenylazetidin-1-yl)ethanone.

Recommended Disposal Procedures

Adherence to approved disposal methods is non-negotiable. The following hierarchy represents the safest and most compliant options.

Primary Recommended Method: High-Temperature Incineration

The most effective and environmentally sound method for disposing of 1-(3-Phenylazetidin-1-yl)ethanone is destruction via a licensed hazardous waste incinerator.[4] High-temperature incineration (typically >850°C) ensures the complete breakdown of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.[13]

Procedure:

  • Follow the waste collection and storage steps outlined in Section 3.

  • When the waste container is nearly full or has been stored for the maximum allowable time, complete a chemical waste pickup request form as required by your institution's EHS department.[10]

  • Your EHS office will collect the waste and consolidate it for shipment to a licensed and permitted hazardous waste disposal company.[11]

Alternative Methods (Use with Extreme Caution)
  • Waste Immobilization (Encapsulation/Inertization): In rare situations where incineration is not feasible, waste can be immobilized by mixing it with a bulking agent (like cement) to form a solid block before being sent to a designated hazardous waste landfill.[13] This method is less preferable as it does not destroy the chemical.

  • Chemical Decomposition: This method involves using chemical reactions to break down the hazardous compound into non-hazardous products.[13] This is NOT recommended for 1-(3-Phenylazetidin-1-yl)ethanone without a validated, peer-reviewed protocol specific to this compound, as incomplete reactions could produce equally or more hazardous byproducts. This should only be attempted by trained chemists with specific expertise.[13]

Prohibited Disposal Methods
  • DO NOT Dispose Down the Drain: This compound's potential toxicity and unknown environmental fate make sewer disposal unacceptable.[14][15] This action is illegal and can harm aquatic ecosystems and interfere with wastewater treatment processes.

  • DO NOT Dispose in Regular Trash: Disposing of this chemical in the municipal solid waste stream is prohibited and poses a risk to sanitation workers and the environment.[5]

  • DO NOT Allow to Evaporate in the Fume Hood: While evaporation is a disposal method for some non-hazardous volatile substances, it is not appropriate for this compound due to its presumed toxicity.

Spill Management Protocol

In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity and restrict access to the affected area.

  • Contain the Spill: For small spills (≤ 50 mL), use an inert absorbent material such as vermiculite, dry sand, or commercial spill pads to surround and cover the liquid.[7]

  • Collect Waste: Using non-sparking tools, carefully collect the absorbent material and any contaminated debris.[2][7] The use of non-sparking tools is a critical precaution due to the flammability of the parent azetidine compound.[2]

  • Package for Disposal: Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to these rigorous, evidence-based procedures, researchers can ensure the safe and compliant disposal of 1-(3-Phenylazetidin-1-yl)ethanone, upholding their commitment to laboratory safety and environmental stewardship.

References

  • BenchChem. (n.d.). Essential Guide to the Safe Disposal of 3-(2-Tert-butylphenoxy)azetidine.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Synquest Labs. (2017, April 20). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride Safety Data Sheet.
  • Graphic Products. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples.
  • U.S. Hazmat Rentals. (2024, December 31). OSHA Chemical Storage Requirements.
  • Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Azetidine Safety Data Sheet.
  • ECHA. (n.d.). Ethanone, 1-(3-methyl-2-benzofuranyl)- Registration Dossier.
  • Angene Chemical. (2024, May 20). 1,1'-(Phenylazanediyl)bis(propan-2-ol) Safety Data Sheet.
  • World Health Organization. (1999). Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.

Sources

Personal protective equipment for handling 1-(3-Phenylazetidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 1-(3-Phenylazetidin-1-yl)ethanone CAS: 5544-33-2 (Generic Azetidine derivatives classification applied) Risk Profile: High-Alert Intermediate due to Ring Strain.

While often classified under the standard "Irritant" triad (H315, H319, H335), this compound belongs to the azetidine class. Azetidines possess significant ring strain (~25 kcal/mol), making them thermodynamically unstable relative to linear amides. In the presence of nucleophiles (biological tissue) or acidic conditions, the ring can open, potentially acting as an alkylating agent.

Immediate Action Required:

  • Treat as Unknown Toxicity: Do not rely solely on the lack of "Skull and Crossbones" pictograms.

  • Primary Route of Entry: Inhalation of dust (solid state) and transdermal absorption (solution state).

  • Critical Control: All manipulation of the neat solid must occur inside a certified chemical fume hood.

Technical Hazard Analysis: The "Why" Behind the PPE

To select the correct PPE, one must understand the molecular behavior.

  • Ring Strain & Reactivity: The 4-membered azetidine ring is strained. While the N-acetyl group (ethanone moiety) stabilizes the nitrogen lone pair, reducing basicity, the ring remains susceptible to nucleophilic attack. If the ring opens in vivo, it can covalently bind to DNA or proteins.

  • Solubility & Permeation: As an organic amide, this compound is lipophilic. Once dissolved in organic solvents (DMSO, DCM, Methanol), it can permeate nitrile gloves faster than the solvent alone.

  • Physical State: Typically a solid powder or viscous oil. Powders generate electrostatic aerosols during weighing, necessitating respiratory protection (engineering controls).

PPE Specification Matrix

This matrix defines the minimum protection standards.

PPE ComponentSpecificationOperational Justification
Hand Protection (Dry Solid) Single Nitrile (4–8 mil)Sufficient for incidental contact with dry powder.
Hand Protection (Solution) Double Gloving (Laminate inner / Nitrile outer)CRITICAL: Solvents like DCM or DMSO carry the compound through single nitrile layers. The inner laminate (e.g., Silver Shield™) provides a chemical barrier; the outer nitrile provides dexterity and grip.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles seal the eyes against airborne dust and accidental splashes, preventing absorption through the lacrimal duct.
Body Protection Lab Coat (Poly/Cotton) + Tyvek® Sleeves Standard lab coats are porous. Tyvek sleeves prevent dust accumulation on the forearms—a common, overlooked exposure route during weighing.
Respiratory Fume Hood (Primary) Do not use N95s as a primary control. All open handling must occur in a hood with face velocity 80–100 fpm. If hood access is impossible (emergency only), use a Half-Face Respirator with P100/OV cartridges.

PPE Decision Logic & Workflow

The following logic flow ensures you select the correct protection based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Handling 1-(3-Phenylazetidin-1-yl)ethanone State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder State_Check->Solid_State Dry Solution_State Dissolved in Solvent (DMSO, DCM, MeOH) State_Check->Solution_State Wet Solid_PPE PPE: Single Nitrile Gloves + Splash Goggles + Tyvek Sleeves Solid_State->Solid_PPE Solution_PPE PPE: Double Gloving Required (Inner: Laminate/PE, Outer: Nitrile) Solution_State->Solution_PPE Solid_Control Control: Fume Hood Required (Sash at 18 inches) Solid_PPE->Solid_Control Proceed Proceed with Experiment Solid_Control->Proceed Solution_Control Control: Splash Guard Awareness Change outer gloves every 15 mins Solution_PPE->Solution_Control Solution_Control->Proceed

Figure 1: Decision matrix for selecting PPE based on the physical state of the azetidine derivative.

Operational Protocols

Protocol A: Weighing the Solid

Goal: Prevent inhalation of electrostatic dust.

  • Setup: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (keeping sash down).

  • Don PPE: Put on nitrile gloves and Tyvek sleeves. Ensure sleeves are tucked under the glove cuff to prevent powder trapping.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is sticky; use PTFE-coated tools.

  • Decon: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after weighing. Dispose of the towel as solid hazardous waste.

Protocol B: Dissolution & Reaction Monitoring

Goal: Prevent transdermal absorption via solvent carrier.

  • Glove Layering:

    • Layer 1 (Inner): Polyethylene (PE) or Laminate (Silver Shield).

    • Layer 2 (Outer): Standard Nitrile (4 mil).

  • Technique: When withdrawing aliquots via syringe for TLC/LCMS:

    • Keep the receiving vial inside the hood.

    • Never recap needles.

    • If a drop falls on the outer glove, STOP . Remove the outer glove immediately, wash hands (with inner glove on), and replace the outer glove.

Emergency Response & Spill Management

In the event of a spill, speed and containment are vital.

Spill_Response Spill_Event Spill Detected Assess Assess Volume & Location Spill_Event->Assess Minor_Spill Minor (<5 mL / <500 mg) Inside Hood Assess->Minor_Spill Major_Spill Major (>5 mL) Or Outside Hood Assess->Major_Spill Action_Minor 1. Cover with absorbent pad 2. Wipe with solvent (EtOH) 3. Double-bag waste Minor_Spill->Action_Minor Action_Major 1. EVACUATE LAB 2. Secure doors 3. Call EHS / Hazmat Major_Spill->Action_Major Disposal Disposal: Hazardous Waste (Tag: Toxic/Irritant) Action_Minor->Disposal

Figure 2: Workflow for assessing and responding to spills of 1-(3-Phenylazetidin-1-yl)ethanone.

Disposal & Deactivation

Do not wash this compound down the drain. The azetidine ring can persist in water systems or react with metal pipes.

  • Solid Waste: Dispose of weighing boats, contaminated gloves, and paper towels in the Solid Hazardous Waste drum. Label as "Toxic Organic Solid."

  • Liquid Waste:

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Acetone.

    • Halogenated Stream: If dissolved in DCM or Chloroform.

  • Container Decontamination: Rinse empty reagent bottles with Acetone three times before discarding the glass. Collect the rinsate in the liquid waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Provides context on azetidine ring strain and reactivity).
  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.